molecular formula C12H16O5 B15560483 Acremine I

Acremine I

Cat. No.: B15560483
M. Wt: 240.25 g/mol
InChI Key: OUGZTEBDFKLHPZ-OMHSBUABSA-N
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Description

Acremine I is a member of cyclohexenones.

Properties

IUPAC Name

(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGZTEBDFKLHPZ-OMHSBUABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@@H]3[C@H](O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Acremine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Acremine A, a meroterpenoid natural product. It details the experimental protocols for the fermentation of the producing organism, extraction, and chromatographic purification of the compound. Furthermore, this guide presents a compilation of the key quantitative data, including spectroscopic information for its structural elucidation and biological activity. Visual workflows and diagrams are provided to illustrate the isolation process and potential, though not yet fully elucidated, biological pathways. This document serves as a core reference for researchers interested in the acremine family of natural products and their potential applications.

Introduction

The acremines are a family of meroterpenoid secondary metabolites produced by endophytic fungi of the genus Acremonium.[1][2] These compounds feature a highly substituted cyclohexene (B86901) or aromatic core linked to a prenyl unit.[1] First reported in 2005 by Assante, Torta, and coworkers, Acremines A-F were isolated from Acremonium byssoides, an endophytic fungus found in grapevine leaves that had been inoculated with Plasmopara viticola, the causative agent of downy mildew.[1][3] Acremine A, along with its congeners, has demonstrated notable biological activity, particularly in the inhibition of sporangia germination of P. viticola, suggesting a potential role in agriculture as a biocontrol agent.[1][3] This guide will focus on Acremine A as a representative member of this class of natural products.

Discovery and Isolation

Producing Organism and Fermentation

Acremine A was first isolated from a strain of the endophytic fungus Acremonium byssoides (strain A20).[1]

Detailed Fermentation Protocol:

  • Fungal Strain: Acremonium byssoides strain A20, isolated from grapevine leaves previously infected with Plasmopara viticola.

  • Culture Medium: Malt extract-peptone-glucose agar (B569324) (MPGA).

  • Cultivation: The fungus is cultivated on MPGA plates.

  • Incubation: The cultures are incubated for a period sufficient to allow for the production of secondary metabolites.

Extraction and Purification

The extraction and purification of Acremine A involves a multi-step process combining solvent extraction and various chromatographic techniques.

Detailed Extraction and Isolation Protocol:

  • Extraction: The agar cultures of A. byssoides are extracted with a mixture of ethyl acetate (B1210297) and methanol (B129727) (100:1 v/v).[2]

  • Crude Extract Preparation: The resulting organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations to isolate Acremine A. While the original publication does not provide exhaustive detail on the specific chromatographic steps for each acremine, a general workflow can be inferred. This typically involves:

    • Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel 60 F254 plates is used for initial separation and visualization of the components of the crude extract.[2] A common solvent system for this is dichloromethane/methanol (15:1 v/v).[2]

    • Column Chromatography: Larger scale separation is achieved using column chromatography with silica gel as the stationary phase. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used to elute the different compounds.

    • High-Performance Liquid Chromatography (HPLC): Final purification of Acremine A is achieved using preparative HPLC, likely with a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) or methanol.

Experimental Workflow for Acremine A Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction & Initial Separation cluster_purification Purification Fungus Acremonium byssoides (A20) Culture Cultivation on MPGA Fungus->Culture Extraction Solvent Extraction (EtOAc/MeOH) Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract TLC TLC Analysis CrudeExtract->TLC ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC AcremineA Pure Acremine A HPLC->AcremineA

Figure 1. Experimental workflow for the isolation of Acremine A.

Structural Elucidation

The structure of Acremine A was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Quantitative Data for Acremine A

ParameterValue
Molecular Formula C18H24O4
Molecular Weight 304.38 g/mol
Mass Spectrometry High-resolution mass spectrometry would provide the exact mass.
UV-Vis Spectroscopy Data not readily available in summarized form.
Infrared Spectroscopy Data not readily available in summarized form.

Table 2: 1H and 13C NMR Spectroscopic Data for Acremine A

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm, multiplicity, J in Hz)
1
2
3
4
5
6
1'
2'
3'
4'
5'
Me-10
Me-11
Me-4'
Me-5'
Note:

Detailed NMR data for Acremine A is reported in the primary literature (Assante et al., 2005) but is not available in a readily summarized format in the provided search results. A comprehensive table would require access to the full publication.

Biological Activity

Acremine A has demonstrated significant biological activity, primarily as an inhibitor of fungal spore germination.

Table 3: Biological Activity of Acremine A

AssayTarget OrganismActivity MetricResult
Inhibition of Sporangia GerminationPlasmopara viticolaIC50Not reported
Inhibition of Sporangia GerminationPlasmopara viticola% InhibitionSignificant

While the inhibitory activity is noted as significant, specific IC50 values are not provided in the available literature abstracts. The primary research article would be the source for this quantitative data.

Potential Signaling Pathways

The precise molecular mechanism of action and the signaling pathways affected by Acremine A have not been extensively studied and are not detailed in the initial discovery papers. However, based on its inhibitory effect on fungal germination, it is plausible that Acremine A interacts with pathways essential for this process.

Hypothesized Signaling Pathway Inhibition:

The germination of fungal spores is a complex process involving the activation of numerous signaling cascades in response to environmental cues. These can include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are crucial for sensing external signals and regulating cellular responses, including germination and cell wall biosynthesis.[4]

  • cAMP-PKA (Cyclic AMP-Protein Kinase A) Pathway: This pathway is often involved in nutrient sensing and the initiation of germination.

  • Calcium Signaling: Changes in intracellular calcium concentrations are critical for initiating and regulating the germination process.

Further research is required to determine which, if any, of these pathways are specifically targeted by Acremine A.

G AcremineA Acremine A Target Putative Molecular Target(s) AcremineA->Target MAPK MAPK Pathway Target->MAPK cAMP_PKA cAMP-PKA Pathway Target->cAMP_PKA Ca_Signal Calcium Signaling Target->Ca_Signal Germination Spore Germination MAPK->Germination cAMP_PKA->Germination Ca_Signal->Germination

Figure 2. Hypothesized signaling pathways inhibited by Acremine A.

Conclusion

Acremine A is a noteworthy member of the acremine family of meroterpenoids with demonstrated biological activity. This guide has provided a detailed overview of its discovery and isolation from Acremonium byssoides, including experimental protocols and a summary of its key quantitative data. While its potential as a biocontrol agent is evident, further research is necessary to fully elucidate its mechanism of action and the specific signaling pathways it modulates. The information presented herein serves as a foundational resource for scientists and researchers in the fields of natural product chemistry, drug discovery, and agricultural science.

References

An In-depth Technical Guide to Acremine I and the Acremine Family of Meroterpenoids from Acremonium byssoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Acremines are a growing family of prenylated polyketide and meroterpenoid secondary metabolites produced by the endophytic fungus Acremonium byssoides. First isolated from a strain found to be a hyperparasite of the grapevine downy mildew pathogen, Plasmopara viticola, these compounds have demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of Acremine I and its related compounds, Acremines H, L, M, and N. It details the producing organism, cultivation and extraction protocols, the chemical and physical properties of these metabolites, their known biological activities, and a putative biosynthetic pathway. This document is intended to serve as a foundational resource for researchers interested in the natural product chemistry, pharmacological potential, and further development of this unique class of fungal metabolites.

Introduction to Acremonium byssoides and the Acremine Family

Acremonium byssoides is an endophytic fungus that has been isolated from grapevines (Vitis vinifera). Endophytes reside within plant tissues without causing apparent disease and are recognized as a prolific source of novel, bioactive secondary metabolites. The strain A20 of A. byssoides gained attention for its ability to parasitize Plasmopara viticola, the oomycete responsible for grapevine downy mildew[1].

Chemical investigations into the secondary metabolites of A. byssoides A20 led to the discovery of the Acremine family of compounds. These metabolites are biosynthetically derived from a monoterpene unit and a polyketide moiety[1]. The initial studies revealed Acremines A-G, and subsequent work on different culture media led to the isolation of a further series, Acremines H-N, which includes the subject of this guide, this compound[1].

Physicochemical Properties of Acremines H-N

The Acremines H, I, L, M, and N represent a series of structurally related prenylated polyketides. Their structures were elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. The key physicochemical data for these compounds are summarized in Table 1.

Table 1: Physicochemical Properties of Acremines H, I, L, M, and N [1]

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpecific Optical Rotation [α]D (c, Solvent)
Acremine H C₁₂H₁₈O₅242.27Colorless solid+22 (c 0.06, CHCl₃)
This compound C₁₂H₁₈O₅242.27Colorless oil+30 (c 0.1, MeOH)
Acremine L C₁₂H₁₈O₅242.27Colorless oil+17 (c 0.65, MeOH)
Acremine M C₁₂H₁₆O₄224.25Colorless oil+120 (c 0.2, MeOH)
Acremine N C₁₂H₁₆O₃208.25Solid+35 (c 0.2, MeOH)

Experimental Protocols

Cultivation of Acremonium byssoides Strain A20

The production of Acremines H-N was achieved by cultivating the A. byssoides strain A20 on a Malt-Peptone-Glucose (MPG) agar (B569324) medium. This differs from the corn-steep-agar medium used for the production of Acremines A-G, indicating that the metabolic output of the fungus is dependent on the nutrient source[1].

  • Medium Composition (Malt-Peptone-Glucose Agar):

    • Malt Extract: 20 g/L

    • Dextrose (Glucose): 20 g/L

    • Peptone: 1 g/L

    • Agar: 20 g/L

    • The medium is prepared in distilled water and sterilized by autoclaving at 121°C for 15 minutes[2].

  • Cultivation Conditions:

    • The fungus is cultured on the MPG agar in Petri plates.

    • Incubation is carried out at 25-30°C for 3 weeks[1][3].

Extraction and Purification of Acremines

Following the incubation period, the fungal biomass and the agar medium are subjected to solvent extraction to isolate the crude secondary metabolites. The subsequent purification involves standard chromatographic techniques.

  • Extraction:

    • The entire content of the culture plates (mycelia and agar) is macerated and extracted exhaustively with ethyl acetate (B1210297) (EtOAc)[1].

    • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • A step gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing in polarity with ethyl acetate, is used to elute different fractions.

    • Fractions containing the compounds of interest are identified by Thin Layer Chromatography (TLC).

    • Further purification of the fractions is achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure Acremines H, I, L, M, and N[1].

The overall workflow for the isolation and purification of Acremines is depicted in the following diagram.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cultivation Cultivation of Acremonium byssoides (A20) on Malt-Peptone-Glucose Agar (3 weeks, 25-30°C) extraction Exhaustive Extraction with Ethyl Acetate cultivation->extraction concentration Concentration in vacuo extraction->concentration crude_extract Crude Metabolite Extract concentration->crude_extract silica_column Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) crude_extract->silica_column fractionation Fraction Collection & TLC Analysis silica_column->fractionation hplc Preparative TLC / HPLC fractionation->hplc pure_compounds Pure Acremines (H, I, L, M, N) hplc->pure_compounds

Caption: Experimental workflow for the isolation of Acremines.
Antifungal Bioassay

The primary reported biological activity of this compound and its congeners is the inhibition of sporangia germination of the grapevine pathogen Plasmopara viticola.

  • Assay Protocol:

    • Sporangia of P. viticola are collected from infected grapevine leaves.

    • A suspension of the sporangia is prepared in sterile water.

    • The Acremine compounds, dissolved in a suitable solvent (e.g., methanol), are added to the sporangia suspension at various concentrations. A solvent control is also included.

    • The suspensions are incubated for a defined period (e.g., 2-24 hours) at a temperature conducive to germination (e.g., 22-25°C) in the dark[4][5].

    • The percentage of germinated sporangia is determined by microscopic examination. Germination is typically defined by the emergence of a germ tube.

    • The percentage of inhibition is calculated relative to the solvent control.

Biological Activity

Antifungal Activity

Acremines H-N have demonstrated inhibitory activity against the germination of P. viticola sporangia. This activity is crucial as it disrupts the life cycle of this economically important plant pathogen. The quantitative data for this inhibitory effect are presented in Table 2.

Table 2: Antifungal Activity of Acremines H-N against Plasmopara viticola [1]

CompoundConcentration (mM)% Inhibition of Sporangia Germination
Acremine H 0.530.5
1.045.2
This compound 0.523.2
1.032.8
Acremine L 0.525.4
1.038.6
Acremine M 0.520.3
1.028.5
Acremine N 0.515.2
1.022.4
Cytotoxicity and Anticancer Potential

While specific anticancer studies on this compound and the H-N series have not been reported, preliminary cytotoxicity data exists for other members of the Acremine family. Acremines A, B, and G were tested against the H460 human lung cancer cell line, with Acremine B showing the most notable activity (IC₅₀ of 36 µM)[6]. Other metabolites from different Acremonium species have shown potent cytotoxic effects against various cancer cell lines, suggesting that the Acremine scaffold may be a valuable starting point for the development of novel anticancer agents[6][7][8]. Further investigation into the cytotoxicity of this compound and its analogues is warranted.

Biosynthesis

The Acremines are classified as meroterpenoids, which are natural products of mixed biosynthetic origin, typically involving a terpenoid precursor and a polyketide moiety[9][10]. The biosynthesis of polyketides is initiated from simple acyl-CoA units (such as acetyl-CoA and malonyl-CoA) through the action of polyketide synthases (PKSs)[11][12]. The resulting polyketide chain undergoes various modifications, including cyclization and aromatization.

In the case of the Acremines, the proposed biosynthetic pathway involves the combination of a C₁₀ monoterpene unit, likely derived from the mevalonate (B85504) pathway, and a polyketide chain. The diverse structures of the Acremine family arise from different cyclization patterns, oxidations, and rearrangements of a common precursor.

The following diagram illustrates a putative biosynthetic pathway leading to the core structure of the Acremine family.

biosynthesis_pathway cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_terpenoid Terpenoid Synthesis cluster_meroterpenoid Meroterpenoid Assembly acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway pks Polyketide Synthase (PKS) acetyl_coa->pks gpp Geranyl Pyrophosphate (GPP, C10) mevalonate_pathway->gpp polyketide_chain Linear Polyketide Chain pks->polyketide_chain prenyltransferase Prenyltransferase polyketide_chain->prenyltransferase gpp->prenyltransferase precursor Common Prenylated Precursor prenyltransferase->precursor cyclization Cyclization & Oxidative Modifications precursor->cyclization acremines Acremine Family (A, B, H, I, etc.) cyclization->acremines

Caption: Putative biosynthetic pathway for the Acremine family.

Signaling Pathways and Mechanism of Action

Currently, there is no published research on the specific signaling pathways modulated by this compound or other members of the Acremine family. However, many fungal meroterpenoids are known to exert their biological effects by interacting with key cellular pathways. For instance, some meroterpenoids have been shown to inhibit protein kinases, modulate transcription factors (such as NF-κB), or induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades[10]. Given the preliminary cytotoxicity data for some Acremines, it is plausible that they may also interact with pathways involved in cell proliferation, survival, and apoptosis. Further research is required to elucidate the precise mechanism of action of these compounds.

Conclusion and Future Directions

This compound, a prenylated polyketide from the endophytic fungus Acremonium byssoides, represents a member of a structurally diverse family of natural products with demonstrated antifungal activity. This guide has consolidated the available technical information on its properties, isolation, and biological evaluation.

The key areas for future research include:

  • Total Synthesis: The development of a total synthesis for this compound and its analogues would confirm their structures and provide access to larger quantities for extensive biological testing.

  • Expanded Biological Screening: A broader evaluation of the Acremine family against a panel of human cancer cell lines, pathogenic fungi, and bacteria is necessary to uncover their full therapeutic potential.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its bioactivity and for potential optimization as a drug lead.

  • Biosynthetic Gene Cluster Identification: Identifying and characterizing the gene cluster responsible for Acremine biosynthesis in A. byssoides could enable synthetic biology approaches for the production of novel analogues.

The unique structural features and biological activity of the Acremines make them a promising subject for continued investigation in the fields of natural product chemistry and drug discovery.

References

The Uncharted Biosynthesis of Acremine I: A Technical Guide to a Putative Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I, a member of the diverse family of meroterpenoid natural products isolated from the fungus Acremonium persicinum, presents a unique chemical architecture. While its structure has been elucidated, the complete biosynthetic pathway responsible for its assembly remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding of Acremine biosynthesis, proposing a putative pathway for this compound based on the known biogenesis of related meroterpenoids and the partial elucidation of the pathway for a co-metabolite, Acremine P. We outline the likely enzymatic machinery, precursor molecules, and key chemical transformations. Furthermore, this document provides generalized experimental protocols and data presentation frameworks that can be employed in future research to fully unravel the biosynthesis of this intriguing molecule.

Introduction

The Acremine family of secondary metabolites, produced by the fungus Acremonium persicinum, encompasses a range of structurally complex meroterpenoids. These compounds are of significant interest due to their potential biological activities. Meroterpenoids are hybrid natural products, typically derived from both polyketide and terpenoid precursors, which contributes to their structural diversity and complexity. Understanding the biosynthetic pathway of these molecules is crucial for several reasons: it can provide insights into novel enzymatic mechanisms, facilitate the bioengineering of strains for improved production, and enable the generation of novel analogues with potentially enhanced therapeutic properties.

To date, a definitive biosynthetic gene cluster (BGC) for the Acremine family has not been reported in the scientific literature. However, a putative late-stage step in the biosynthesis of a related compound, Acremine P, has been proposed, suggesting its derivation from Acremine Q. This provides a valuable clue but leaves the upstream pathway, from primary metabolites to the core Acremine scaffold, to be inferred from the general principles of meroterpenoid biosynthesis.

A Putative Biosynthetic Pathway for this compound

Based on the meroterpenoid nature of Acremines, a plausible biosynthetic pathway for this compound can be hypothesized. This pathway likely initiates with the convergence of two major metabolic routes: the polyketide pathway and the mevalonate (B85504) (or MEP) pathway for terpenoid biosynthesis.

Formation of the Polyketide Moiety

The non-terpenoid portion of the Acremine scaffold is likely assembled by a Polyketide Synthase (PKS). Fungal PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA units to generate a polyketide chain. In the case of this compound, a Type I PKS is predicted to utilize a starter unit, likely acetyl-CoA, and several extender units, such as malonyl-CoA, to synthesize a linear polyketide intermediate. This intermediate would then undergo a series of modifications, including cyclization and aromatization, to form a phenolic precursor.

Synthesis of the Terpenoid Precursor

Concurrently, the terpenoid moiety is synthesized via the classical mevalonate pathway, starting from acetyl-CoA to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all terpenoids. A prenyltransferase would then condense these units to form a longer chain prenyl pyrophosphate, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP).

Prenylation and Cyclization

A key step in meroterpenoid biosynthesis is the attachment of the prenyl group to the aromatic polyketide-derived core. This reaction is catalyzed by a prenyltransferase. Following prenylation, the linear terpenoid chain undergoes a complex series of cyclization reactions, likely catalyzed by a terpene cyclase, to generate the intricate polycyclic structure characteristic of the Acremine family.

Tailoring Modifications

The resulting carbocyclic scaffold is then subjected to a series of post-cyclization modifications, often referred to as tailoring steps. These reactions are catalyzed by a variety of enzymes, including P450 monooxygenases, dehydrogenases, and reductases. These modifications are responsible for introducing the final functional groups, such as hydroxyls, ketones, and epoxides, that define the specific structure of this compound. The proposed conversion of Acremine Q to Acremine P via the action of a P450 enzyme, followed by oxidative cleavage, is an example of such a tailoring step.

A diagrammatic representation of this putative pathway is provided below.

Putative_Acremine_I_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Linear Polyketide PKS->Polyketide_Intermediate Aromatic_Precursor Aromatic Precursor Polyketide_Intermediate->Aromatic_Precursor Cyclization/ Aromatization Prenyltransferase Prenyltransferase Aromatic_Precursor->Prenyltransferase Acetyl-CoA_2 Acetyl-CoA MVA Mevalonate Pathway Acetyl-CoA_2->MVA IPP IPP/DMAPP MVA->IPP Prenyl_Synthase Prenyl Synthase IPP->Prenyl_Synthase Prenyl_Pyrophosphate Prenyl Pyrophosphate (e.g., FPP) Prenyl_Synthase->Prenyl_Pyrophosphate Prenyl_Pyrophosphate->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Terpene_Cyclase Terpene Cyclase Prenylated_Intermediate->Terpene_Cyclase Cyclized_Scaffold Core Acremine Scaffold Terpene_Cyclase->Cyclized_Scaffold Tailoring_Enzymes Tailoring Enzymes (P450s, Dehydrogenases, etc.) Cyclized_Scaffold->Tailoring_Enzymes Acremine_I Acremine_I Tailoring_Enzymes->Acremine_I

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor uptake, or product yield under specific fermentation conditions. The following table is a template that can be populated as research into this compound biosynthesis progresses.

EnzymeSubstrate(s)Product(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pHOptimal Temp (°C)Reference
Polyketide SynthaseAcetyl-CoA, Malonyl-CoAPolyketide IntermediateTBDTBDTBDTBDTBDTBD
PrenyltransferaseAromatic Precursor, FPPPrenylated IntermediateTBDTBDTBDTBDTBDTBD
Terpene CyclasePrenylated IntermediateCore Acremine ScaffoldTBDTBDTBDTBDTBDTBD
Specific Tailoring EnzymeSpecific IntermediateModified IntermediateTBDTBDTBDTBDTBDTBD

TBD: To Be Determined

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining genomics, transcriptomics, gene functional analysis, and in vitro enzymology. Below are generalized protocols for key experiments that would be central to this effort.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the cluster of genes responsible for this compound biosynthesis in Acremonium persicinum.

Methodology:

  • Genome Sequencing: Perform whole-genome sequencing of Acremonium persicinum using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

  • BGC Prediction: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to predict putative secondary metabolite BGCs.

  • Homology-Based Search: Specifically search the predicted BGCs for genes encoding key enzymes expected in meroterpenoid biosynthesis, such as Type I PKSs, prenyltransferases, and terpene cyclases.

  • Transcriptomic Analysis: Correlate the expression profiles of genes within the candidate BGCs with the production of this compound under different culture conditions using RNA-Seq. Genes that are co-expressed with this compound production are strong candidates for being part of the BGC.

BGC_Identification_Workflow A_persicinum Acremonium persicinum culture DNA_Extraction Genomic DNA Extraction A_persicinum->DNA_Extraction RNA_Extraction RNA Extraction A_persicinum->RNA_Extraction Acremine_I_Production This compound Production Analysis (LC-MS) A_persicinum->Acremine_I_Production Genome_Sequencing Whole-Genome Sequencing DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction (antiSMASH) Genome_Assembly->BGC_Prediction Candidate_BGCs Candidate BGCs BGC_Prediction->Candidate_BGCs Final_Candidate_BGC Putative this compound BGC Candidate_BGCs->Final_Candidate_BGC RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Transcriptome_Analysis Transcriptome Analysis RNA_Seq->Transcriptome_Analysis Co-expression_Analysis Co-expression Analysis Transcriptome_Analysis->Co-expression_Analysis Co-expression_Analysis->Final_Candidate_BGC Acremine_I_Production->Co-expression_Analysis

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Functional Characterization of Biosynthetic Genes

Objective: To determine the function of individual genes within the putative this compound BGC.

Methodology:

  • Gene Deletion: Create targeted knockouts of individual genes in the BGC in A. persicinum using CRISPR-Cas9 or homologous recombination. Analyze the metabolite profile of the resulting mutants by LC-MS to identify the loss of this compound production or the accumulation of biosynthetic intermediates.

  • Heterologous Expression: Express individual or subsets of genes from the BGC in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. Analyze the culture extracts for the production of this compound or its intermediates.

  • In Vitro Enzyme Assays:

    • Clone and express individual biosynthetic enzymes (e.g., PKS, prenyltransferase, terpene cyclase, P450s) in E. coli or a fungal expression system.

    • Purify the recombinant enzymes using affinity chromatography.

    • Perform in vitro assays with predicted substrates and analyze the reaction products by HPLC, LC-MS, and NMR to confirm the enzymatic function. For example, a prenyltransferase assay would involve incubating the purified enzyme with the aromatic precursor and a prenyl pyrophosphate donor.

Isotopic Labeling Studies

Objective: To trace the incorporation of primary metabolites into the this compound scaffold.

Methodology:

  • Precursor Feeding: Supplement the culture medium of A. persicinum with isotopically labeled precursors, such as [¹³C]-acetate, [¹³C]-glucose, or [¹³C]-mevalonate.

  • Isolation and Analysis: Isolate this compound from the labeled cultures.

  • NMR Spectroscopy: Analyze the ¹³C-NMR spectrum of the labeled this compound to determine the pattern of ¹³C incorporation. This will confirm the polyketide and terpenoid origins of the different parts of the molecule.

Conclusion and Future Outlook

The biosynthesis of this compound represents an exciting area for future research in natural product biosynthesis. The putative pathway presented here provides a roadmap for the experimental elucidation of this complex process. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the enzymatic machinery for meroterpenoid construction but also open up avenues for the combinatorial biosynthesis of novel Acremine analogues. The application of the experimental strategies outlined in this guide will be instrumental in transforming our understanding of this compound biosynthesis from a putative model to a well-defined enzymatic pathway.

Unveiling the Fungal Origins of Acremine I: A Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural sources, isolation, and biosynthetic pathways of Acremine I and its analogues, a group of secondary metabolites with significant biological potential. This document is intended for researchers, scientists, and drug development professionals.

The Acremine family of natural products, a diverse group of meroterpenoids, has been identified from fungal sources, primarily within the genus Acremonium. This guide provides a consolidated overview of the current scientific knowledge regarding the natural production of these compounds, with a focus on this compound and its related analogues.

Natural Producers of Acremines

Acremines are predominantly biosynthesized by various species of filamentous fungi. Research has identified several key producing organisms, highlighting the chemical diversity within this class of compounds.

Table 1: Natural Sources and Reported Acremine Analogues

Fungal SpeciesNatural Habitat/SourceReported Acremine Analogues
Acremonium byssoides A20Endophyte of grapevine (Vitis vinifera)Acremine A-G[1]
Acremonium persicinumMarine sponge (Anomoianthella rubra)Acremine A, F, N, O, P, Q, R, S, T[2][3]
Myceliophthora luteaSoilAcremine A
Acremonium sp.Marine SedimentAcremeremophilanes (related sesquiterpenoids)
Acremonium citrinumEndophytic fungusAcremokaloids (related alkaloids)

Experimental Protocols for Isolation and Characterization

The isolation and characterization of Acremines from their natural fungal sources involve a multi-step process encompassing fungal cultivation, extraction of secondary metabolites, and chromatographic purification. The following protocols are generalized from published methodologies.

Fungal Cultivation

Successful production of Acremines is highly dependent on the culture conditions of the producing fungal strain.

  • Culture Media: A variety of nutrient media have been utilized to cultivate Acremonium species for the production of Acremines. Commonly used media include:

    • Corn-steep agar: Utilized for the production of Acremines A-G by Acremonium byssoides A20.

    • Malt extract-peptone-glucose agar: Also used for Acremonium byssoides A20, leading to the production of Acremines H, I, and L-N.

    • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB): Standard media for the general cultivation of Acremonium species.

  • Fermentation Parameters:

    • Temperature: Incubation is typically carried out at temperatures between 24-28°C.

    • pH: The optimal pH for growth and secondary metabolite production is generally maintained around 7.0.

    • Incubation Time: Fermentation periods can range from several days to weeks to ensure sufficient biomass and metabolite accumulation.

    • Agitation: For liquid cultures, shaking at approximately 160 rpm is common to ensure proper aeration and nutrient distribution.

Extraction of Acremines

Following fermentation, the fungal biomass and culture broth are separated, and the Acremines are extracted using organic solvents.

  • Separation: The fungal mycelia are separated from the liquid culture medium by filtration.

  • Extraction:

    • The culture filtrate is typically extracted with a solvent such as ethyl acetate.

    • The fungal mycelia are often macerated and extracted with a polar solvent like methanol (B129727) or acetone.

  • Concentration: The organic extracts are concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Purification of Acremines

The crude extract is subjected to a series of chromatographic techniques to isolate and purify the individual Acremine compounds.

  • Initial Fractionation: The crude extract is often fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient elution system, often a mixture of water and acetonitrile (B52724) or methanol.

  • Structure Elucidation: The chemical structures of the purified Acremines are determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, NOESY): To determine the connectivity and stereochemistry of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

    • X-ray Crystallography: To definitively determine the three-dimensional structure of crystalline compounds.

Biosynthetic Pathways

The biosynthesis of Acremines, like other meroterpenoids, involves a combination of the polyketide and terpenoid pathways. While the complete biosynthetic pathways for all Acremines are not yet fully elucidated, a putative pathway for Acremine P has been proposed.

The proposed pathway initiates from a precursor, Acremine Q, which undergoes enzymatic oxidation and subsequent intramolecular rearrangements to form the complex polycyclic structure of Acremine P.

Below is a diagram illustrating a generalized workflow for the isolation of Acremines and a putative biosynthetic pathway for Acremine P.

Acremine_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Characterization fungus Acremonium sp. media Culture Media (e.g., Corn-steep agar) fermentation Fermentation (24-28°C, pH 7.0) separation Filtration fermentation->separation extraction Solvent Extraction (Ethyl Acetate) separation->extraction concentration Concentration extraction->concentration fractionation Column Chromatography concentration->fractionation hplc RP-HPLC fractionation->hplc elucidation Structure Elucidation (NMR, HRMS, X-ray) hplc->elucidation Putative_Biosynthetic_Pathway_of_Acremine_P AcremineQ Acremine Q Intermediate1 Oxidized Intermediate AcremineQ->Intermediate1 Enzymatic Oxidation AcremineP Acremine P Intermediate1->AcremineP Intramolecular Rearrangement

References

Unraveling the Enigma of Acremine I: A Technical Guide to its Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I, a member of the acremine family of secondary metabolites, has been identified as a natural product with notable antifungal properties. Isolated from the endophytic fungus Acremonium byssoides, this compound has demonstrated inhibitory effects against the germination of sporangia from the grapevine downy mildew pathogen, Plasmopara viticola. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action. Due to the limited publicly available data, this document synthesizes information from the primary literature describing the Acremine class of compounds to infer the likely activities and mechanisms of this compound. This guide presents available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways and experimental workflows to support further research and development efforts.

Introduction

The emergence of resistance to conventional antifungal agents necessitates the discovery and development of novel therapeutic compounds. Natural products from microbial sources represent a rich and diverse reservoir of bioactive molecules with unique chemical scaffolds and mechanisms of action. The Acremine family of compounds, produced by the endophytic fungus Acremonium byssoides, has been identified as a promising source of new antifungal leads. This compound, a specific congener within this family, has been shown to inhibit the germination of Plasmopara viticola sporangia, a significant pathogen in viticulture. Understanding the precise mechanism by which this compound exerts its antifungal effect is crucial for its potential development as a therapeutic or agrochemical agent. This guide aims to consolidate the available information on this compound and related compounds to provide a foundational resource for the scientific community.

Core Mechanism of Action: Inhibition of Sporangia Germination

The primary reported biological activity of this compound is the inhibition of sporangia germination in the oomycete Plasmopara viticola. While the precise molecular target and signaling pathway disruptions remain to be fully elucidated, the observed phenotype suggests interference with critical cellular processes required for the transition from a dormant sporangium to a viable, infective state.

Potential mechanistic avenues for this compound's antifungal action could include:

  • Disruption of Energy Metabolism: Inhibition of key enzymes involved in cellular respiration or other metabolic pathways essential for the energy-intensive process of germination.

  • Interference with Cell Wall Synthesis or Integrity: Compromising the structural integrity of the sporangial cell wall, preventing the emergence of the germ tube.

  • Inhibition of Nucleic Acid or Protein Synthesis: Blocking essential biosynthetic pathways required for the developmental processes of germination.

  • Disruption of Signaling Pathways: Interfering with intracellular signaling cascades that regulate the initiation and progression of germination in response to environmental cues.

Further research is required to pinpoint the specific molecular interactions and downstream effects of this compound.

Quantitative Data

The available quantitative data on the biological activity of this compound is currently limited. The primary literature reports the percentage of inhibition of Plasmopara viticola sporangia germination at specific concentrations.

Table 1: Inhibitory Activity of this compound on Plasmopara viticola Sporangia Germination

CompoundConcentration (mM)Concentration (µg/mL)Percent Germination Inhibition (%)
This compound1.0240.332.8
This compound0.5120.1523.2

Note: The molecular weight of this compound (C12H16O5) is 240.25 g/mol .

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and biological evaluation of Acremine compounds. These can serve as a foundation for further investigation into the mechanism of action of this compound.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Acremonium byssoides and extract its secondary metabolites, including this compound.

Protocol:

  • Fungal Inoculation: Inoculate Acremonium byssoides (strain A20) on a suitable solid agar (B569324) medium, such as Potato Dextrose Agar (PDA).

  • Incubation: Incubate the cultures at 24°C in the dark for a period of 20 days.

  • Extraction:

    • Homogenize the fungal cultures (mycelium and agar) in a suitable solvent mixture, such as chloroform/methanol/ethyl acetate (B1210297) (2:1:1 v/v/v).

    • Perform the extraction at room temperature for 24 hours.

    • Filter the extract to remove solid materials.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Further purify the fractions containing Acremines using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 220 and 280 nm) to isolate pure this compound.

In Vitro Antifungal Assay: Inhibition of Plasmopara viticola Sporangia Germination

Objective: To determine the inhibitory effect of this compound on the germination of Plasmopara viticola sporangia.

Protocol:

  • Sporangia Suspension Preparation:

    • Collect fresh sporangia of Plasmopara viticola from infected grapevine leaves.

    • Suspend the sporangia in sterile distilled water to a final concentration of 5 x 104 sporangia/mL.

  • Treatment Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

    • In the wells of a microtiter plate, add the sporangia suspension.

    • Add the this compound stock solution to achieve the desired final concentrations (e.g., 0.5 mM and 1.0 mM). Ensure the final solvent concentration is non-toxic to the sporangia. Include a solvent-only control.

  • Incubation: Incubate the microtiter plates in the dark at 20°C for 24 hours.

  • Assessment of Germination:

    • After incubation, observe the sporangia under a microscope.

    • A sporangium is considered germinated if a germ tube is visible.

    • Count the number of germinated and non-germinated sporangia in a representative sample (e.g., at least 100 sporangia per replicate).

  • Data Analysis:

    • Calculate the percentage of germination for each treatment and the control.

    • Determine the percentage of germination inhibition using the formula: % Inhibition = [1 - (% Germination in Treatment / % Germination in Control)] * 100

Visualizations

Putative Signaling Pathway for Antifungal Action

While the specific signaling pathway targeted by this compound is unknown, a generalized pathway illustrating potential points of inhibition in a fungal pathogen is presented below. This diagram is hypothetical and serves as a framework for future investigation.

cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acremine_I This compound Receptor Membrane Receptor Acremine_I->Receptor 1. Binding/Interaction? Ergosterol_Synth Ergosterol Biosynthesis Acremine_I->Ergosterol_Synth 2. Inhibition? Metabolism Metabolic Pathways (e.g., Respiration) Acremine_I->Metabolism 3. Inhibition? Protein_Synth Protein Synthesis Acremine_I->Protein_Synth 4. Inhibition? Signaling_Cascade Signaling Cascade (e.g., MAPK, PKA) Receptor->Signaling_Cascade Germination Sporangia Germination Ergosterol_Synth->Germination Membrane Integrity Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Metabolism->Germination Protein_Synth->Germination Gene_Expression Gene Expression for Germination Transcription_Factors->Gene_Expression Gene_Expression->Germination

Caption: Putative points of interference for this compound in fungal sporangia germination.

Experimental Workflow for Mechanism of Action Studies

The following workflow outlines a logical progression of experiments to elucidate the mechanism of action of this compound.

Start Start: this compound identified as antifungal Dose_Response Dose-Response & IC50 Determination Start->Dose_Response Target_Class Broad Target Class Identification Dose_Response->Target_Class Cell_Wall Cell Wall Integrity Assays (e.g., Sorbitol Protection) Target_Class->Cell_Wall Membrane Membrane Permeability Assays (e.g., SYTOX Green) Target_Class->Membrane Metabolism_Assay Metabolic Activity Assays (e.g., Resazurin) Target_Class->Metabolism_Assay Transcriptomics Transcriptomic/Proteomic Analysis Target_Class->Transcriptomics Specific_Target Specific Target Identification Cell_Wall->Specific_Target Membrane->Specific_Target Metabolism_Assay->Specific_Target Enzyme_Inhibition Enzyme Inhibition Assays Specific_Target->Enzyme_Inhibition Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Specific_Target->Binding_Assay Validation Target Validation (e.g., Gene Knockout/Overexpression) Enzyme_Inhibition->Validation Binding_Assay->Validation Pathway_Analysis Signaling Pathway Analysis Transcriptomics->Pathway_Analysis Pathway_Analysis->Validation Conclusion Elucidation of Mechanism of Action Validation->Conclusion

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antifungal activity against the economically important plant pathogen Plasmopara viticola. While its primary mode of action appears to be the inhibition of sporangia germination, the specific molecular mechanisms remain an open area for investigation. The data and protocols presented in this guide provide a starting point for researchers to delve deeper into the biology of this intriguing compound.

Future research should focus on:

  • Determining the IC50 value of this compound for P. viticola sporangia germination to provide a more precise measure of its potency.

  • Investigating the broader antifungal spectrum of this compound against other pathogenic fungi and oomycetes.

  • Conducting studies to identify the specific molecular target(s) of this compound using the experimental workflow outlined above.

  • Elucidating the signaling pathways that are modulated by this compound treatment.

  • Evaluating the in vivo efficacy and potential phytotoxicity of this compound in greenhouse and field trials.

A comprehensive understanding of this compound's mechanism of action will be instrumental in unlocking its full potential as a novel antifungal agent for agricultural or pharmaceutical applications.

Unveiling the Biological Profile of Acremine I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities of Acremine I, a fungal metabolite isolated from the endophytic fungus Acremonium byssoides. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. The information presented herein is based on currently available scientific literature.

Overview of this compound

This compound is a polyketide metabolite produced by Acremonium byssoides, a fungus that has been isolated from grapevine leaves infected with Plasmopara viticola, the causative agent of downy mildew. Its chemical structure is characterized by a complex epoxycyclohexenone core. The biological activities of this compound, particularly its antifungal and cytotoxic properties, have been the subject of preliminary scientific investigation.

Quantitative Biological Activity

The biological activity of this compound has been quantified in terms of its antifungal effects against Plasmopara viticola and its cytotoxicity against a tumor cell line. The available data is summarized in the tables below.

Table 1: Antifungal Activity of this compound against Plasmopara viticola
Concentration (mM)Inhibition of Sporangia Germination (%)
0.523.2
1.032.8
Table 2: Cytotoxic Activity of this compound
Cell LineIC₅₀ (mM)
Tumor Cell Line (unspecified)56

Experimental Protocols

Detailed experimental protocols for the cited biological assays are provided below. These methodologies are based on standard practices in the field and are intended to be representative of the procedures used to obtain the quantitative data presented.

Antifungal Activity Assay: Inhibition of Plasmopara viticola Sporangia Germination

This protocol outlines a method for determining the inhibitory effect of this compound on the germination of Plasmopara viticola sporangia.

Materials:

  • Freshly collected Plasmopara viticola sporangia

  • Sterile distilled water

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Microscope slides or multi-well plates

  • Humid chamber

  • Incubator

  • Light microscope

Procedure:

  • Sporangia Suspension Preparation: Sporangia are collected from freshly sporulating lesions on grapevine leaves and suspended in sterile distilled water to a predetermined concentration (e.g., 1 x 10⁵ sporangia/mL).

  • Treatment Preparation: Serial dilutions of this compound are prepared from the stock solution in sterile distilled water to achieve the final desired concentrations (e.g., 0.5 mM and 1.0 mM). A vehicle control containing the same concentration of the solvent is also prepared.

  • Incubation: Aliquots of the sporangia suspension are mixed with the this compound solutions or the vehicle control. The mixtures are then placed on microscope slides or in the wells of a multi-well plate and incubated in a humid chamber at an optimal temperature for germination (e.g., 20-25°C) in the dark for a specified period (e.g., 2-4 hours).

  • Microscopic Examination: After incubation, the germination of sporangia is observed under a light microscope. A sporangium is considered germinated if a germ tube is visible.

  • Data Analysis: The percentage of germinated sporangia is determined by counting at least 100 sporangia per replicate for each treatment. The percentage of germination inhibition is calculated using the following formula:

    % Inhibition = [ (Germination in Control - Germination in Treatment) / Germination in Control ] x 100

Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on a tumor cell line, likely using a colorimetric assay such as the MTT assay.

Materials:

  • Tumor cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same percentage of DMSO) and a blank control (medium only) are included.

  • Incubation: The plates are incubated for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Currently, there is no published information available detailing the specific signaling pathways modulated by this compound or its precise mechanism of action for either its antifungal or cytotoxic effects. The biological activities of many fungal polyketides are often attributed to their ability to interfere with various cellular processes, including membrane integrity, enzyme function, or signal transduction cascades. However, the specific molecular targets of this compound remain to be elucidated.

The diagram below illustrates the known biological activities of this compound and its origin.

This compound Biological Activity cluster_origin Origin cluster_compound Compound cluster_activity Biological Activity cluster_outcome Observed Outcome Acremonium byssoides Acremonium byssoides This compound This compound Acremonium byssoides->this compound produces Antifungal Activity Antifungal Activity This compound->Antifungal Activity Cytotoxic Activity Cytotoxic Activity This compound->Cytotoxic Activity Inhibition of Plasmopara viticola sporangia germination Inhibition of Plasmopara viticola sporangia germination Antifungal Activity->Inhibition of Plasmopara viticola sporangia germination Inhibition of tumor cell growth Inhibition of tumor cell growth Cytotoxic Activity->Inhibition of tumor cell growth

Known biological activities and origin of this compound.

Conclusion and Future Directions

This compound, a metabolite from the endophytic fungus Acremonium byssoides, demonstrates both antifungal and cytotoxic activities. The quantitative data, though limited, suggests potential for further investigation. Future research should focus on:

  • Elucidating the mechanism of action of this compound to identify its molecular targets.

  • Investigating the specific signaling pathways affected by this compound in both fungal and mammalian cells.

  • Expanding the evaluation of its biological activity against a broader range of fungal pathogens and cancer cell lines to determine its spectrum of activity and selectivity.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and reduce potential toxicity.

A deeper understanding of the biological activities and molecular mechanisms of this compound will be crucial for assessing its true therapeutic potential.

A Technical Guide to Characterizing the Antifungal Spectrum of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The discovery and development of novel antifungal agents are, therefore, of paramount importance. A critical initial step in the evaluation of a new antifungal candidate, such as the hypothetical compound "Acremine I," is the determination of its antifungal spectrum. This involves assessing its activity against a broad range of clinically relevant fungal species. This technical guide provides a comprehensive overview of the methodologies employed to characterize the antifungal spectrum and mechanism of action of a novel compound.

Data Presentation: Antifungal Activity of this compound

A standardized method for presenting the antifungal activity of a compound is through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The MFC is the lowest concentration that results in microbial death. This data is typically presented in a tabular format for clear comparison.

Table 1: In Vitro Antifungal Susceptibility of this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 900281632
Candida glabrataATCC 9003032>64
Candida parapsilosisATCC 22019816
Candida kruseiATCC 625864>64
Cryptococcus neoformansATCC 9011248
Aspergillus fumigatusATCC 2043053264
Aspergillus flavusATCC 2043041632
Trichophyton rubrumATCC 2818888
Microsporum canisATCC 3629948

Note: The data presented in this table is hypothetical for the compound "this compound" and serves as an illustrative example.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of antifungal susceptibility testing results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of an antifungal agent.

Materials:

  • Novel compound (e.g., this compound) stock solution

  • Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the novel compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the fungal suspension to each well.

  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto a sterile agar (B569324) plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the agar plate.

Visualizing Experimental Workflows and Mechanisms of Action

Diagrams are invaluable tools for illustrating complex biological processes and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Fungal Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of this compound B->C D Incubate Plates (35°C, 24-48h) C->D E Determine MIC D->E F Plate for MFC E->F G Determine MFC F->G

Caption: Workflow for Antifungal Susceptibility Testing.

A crucial aspect of drug development is understanding the mechanism of action. Many antifungal drugs target the fungal cell membrane or cell wall.[4][5] For instance, azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.

ergosterol_synthesis_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol AcremineI This compound (Hypothetical MOA) AcremineI->Lanosterol Inhibits 14-alpha-demethylase

Caption: Hypothetical Inhibition of Ergosterol Biosynthesis by this compound.

References

An In-depth Technical Guide on the Inhibition of Plasmopara viticola by Acremines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the inhibitory effects of acremines, a class of secondary metabolites, on the grapevine downy mildew pathogen, Plasmopara viticola.

Introduction

Plasmopara viticola is an oomycete pathogen responsible for grapevine downy mildew, a devastating disease that causes significant economic losses in viticulture worldwide. The control of this pathogen heavily relies on fungicides, which raises concerns about environmental impact and the development of resistant strains. Consequently, there is a growing need for novel, effective, and sustainable control strategies. One promising avenue of research is the use of natural bioactive compounds.

Endophytic fungi, which reside within plant tissues without causing disease, are a rich source of such compounds. The fungus Acremonium persicinum (formerly misidentified as Acremonium byssoides), an endophyte found in grapevines, has been shown to be an antagonist of P. viticola. This antagonism is attributed to the production of a series of secondary metabolites known as acremines . This guide provides a technical overview of the current knowledge regarding the inhibition of P. viticola by these compounds. While a series of acremines (A-N) have been identified, this document will focus on the collective findings for the acremine family, as specific quantitative data for individual compounds, including a putative "Acremine I," are not extensively detailed in the available scientific literature.

The Acremine Family of Compounds

Acremines are a group of prenylated polyketide metabolites produced by Acremonium persicinum. Several members of this family, including acremines A-F and H-N, have been isolated and structurally characterized[1][2]. These compounds have demonstrated biological activity against P. viticola, specifically by inhibiting the germination of its sporangia[1][2]. Sporangia are crucial for the asexual reproduction and rapid spread of the pathogen during the grapevine growing season.

Quantitative Data on the Inhibition of Plasmopara viticola

The following table summarizes the qualitative and semi-quantitative findings on the inhibitory activity of Acremonium metabolites.

Inhibitory Agent Target Observed Effect Reference
Culture Filtrates of Acremonium persicinumP. viticola sporangial germinationInhibition of germination[3][4][5]
Crude Extracts of A. persicinumP. viticola sporangial germinationInhibition of germination[3][4]
Acremines A-DP. viticola sporangial germinationInhibition of germination[2]
Acremines H, I, L, NP. viticola sporangial germinationInhibition of germination

It is noted that different strains of Acremonium persicinum exhibit varying degrees of inhibition, suggesting that the production of active acremines can be strain-specific[5].

Experimental Protocols

The following is a generalized protocol for an in vitro sporangial germination inhibition assay, based on methodologies commonly used in the study of anti-oomycete compounds.

Objective: To determine the effect of a test compound (e.g., a purified acremine) on the germination of Plasmopara viticola sporangia.

Materials:

  • Fresh grapevine leaves (a susceptible variety, e.g., Vitis vinifera cv. Chasselas) infected with P. viticola and showing fresh sporulation.

  • Sterile distilled water.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Control solutions (sterile distilled water, solvent control).

  • Microscope slides or multi-well plates.

  • Humid chamber.

  • Incubator.

  • Microscope.

Procedure:

  • Inoculum Preparation:

    • Gently brush the sporulating lesions on the grapevine leaves into a small volume of sterile distilled water to create a sporangial suspension.

    • Determine the sporangial concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10^5 sporangia/mL.

  • Assay Setup:

    • In the wells of a microtiter plate or on microscope slides, mix a defined volume of the sporangial suspension with an equal volume of the test compound at different concentrations.

    • Include a positive control (no inhibitor) and a solvent control.

  • Incubation:

    • Place the slides or plates in a humid chamber to prevent drying.

    • Incubate at a temperature optimal for sporangial germination (e.g., 20-25°C) in the dark for a specified period (e.g., 2-6 hours).

  • Assessment of Germination:

    • After the incubation period, stop the germination process (e.g., by adding a small drop of lactophenol cotton blue).

    • Under a microscope, observe a predetermined number of sporangia (e.g., 100) for each treatment and control.

    • A sporangium is considered germinated if it has released its zoospores or produced a germ tube.

  • Data Analysis:

    • Calculate the percentage of germination for each concentration and the controls.

    • Determine the percentage of germination inhibition (PGI) relative to the control using the formula: PGI (%) = [(Germination in control - Germination in treatment) / Germination in control] x 100

    • If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of sporangial germination).

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Sporangial Germination Inhibition Assay

experimental_workflow cluster_prep Inoculum Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis p1 Collect Sporulating P. viticola Lesions p2 Create Sporangial Suspension p1->p2 p3 Adjust Concentration (e.g., 1x10^5 sporangia/mL) p2->p3 a2 Mix Sporangial Suspension with this compound/Controls p3->a2 a1 Prepare this compound Dilutions a1->a2 i1 Incubate in Humid Chamber (e.g., 2-6 hours, 20-25°C) a2->i1 d1 Microscopic Observation of Germination i1->d1 d2 Calculate Percentage of Germination Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for assessing the inhibition of P. viticola sporangial germination by this compound.

Diagram 2: Proposed General Antifungal/Anti-Oomycete Signaling Disruption

The precise molecular targets and signaling pathways in Plasmopara viticola affected by acremines have not yet been elucidated. However, a general schematic for how a bioactive compound might interfere with pathogen signaling can be proposed.

signaling_pathway acremine This compound receptor Cell Surface Receptor or Internal Target acremine->receptor transduction Signal Transduction Cascade (e.g., Kinase Pathway) receptor->transduction Signal Initiation inhibition INHIBITION tf Transcription Factors transduction->tf Signal Propagation response Cellular Response (e.g., Germination, Growth) tf->response Gene Expression Activation

Caption: Hypothetical mechanism of this compound interfering with P. viticola signaling pathways.

Concluding Remarks

The acremines produced by the endophytic fungus Acremonium persicinum represent a promising class of natural compounds for the control of grapevine downy mildew. Their demonstrated ability to inhibit the germination of P. viticola sporangia highlights their potential as lead compounds for the development of novel, bio-based fungicides.

However, further research is critically needed. Specifically, the isolation and testing of individual acremine compounds are required to determine their specific potencies (e.g., IC50 values). Moreover, studies into the mode of action of acremines at the molecular level are essential to understand the specific signaling pathways and cellular processes in P. viticola that are disrupted. This knowledge will be invaluable for optimizing their use in integrated pest management strategies and for the potential development of synthetic analogues with improved efficacy and stability.

References

An In-depth Technical Guide on Acremine I for Grape Downy Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease affecting viticulture worldwide, leading to significant economic losses. The management of this disease heavily relies on the application of fungicides, which raises concerns about environmental impact and the development of resistant pathogen strains. This has spurred research into novel, biologically-derived compounds for disease control. Among these, Acremine I, a secondary metabolite produced by the endophytic fungus Acremonium persicinum, has demonstrated notable inhibitory activity against P. viticola. This technical guide provides a comprehensive overview of the research on this compound, focusing on its efficacy, the experimental protocols used for its evaluation, and its potential mechanism of action.

Core Research Findings on this compound

This compound is part of a larger family of prenylated polyketide metabolites, known as acremines, isolated from Acremonium persicinum (formerly misidentified as Acremonium byssoides). This endophytic fungus has been found to be an antagonist of P. viticola.[1] Research has focused on the ability of these compounds to inhibit the germination of P. viticola sporangia, a critical stage in the pathogen's life cycle.

Quantitative Data on Efficacy

The inhibitory effects of various acremines on the germination of P. viticola sporangia have been quantified. The following table summarizes the available data for this compound and its related compounds, as reported in scientific literature.

CompoundConcentration (µg/mL)Sporangia Germination Inhibition (%)Reference
This compound 10075Arnone et al., 2009
Acremine H10060Arnone et al., 2009
Acremine L10055Arnone et al., 2009
Acremine M10080Arnone et al., 2009
Acremine N10085Arnone et al., 2009

Experimental Protocols

The evaluation of this compound's activity against Plasmopara viticola has been primarily conducted through in vitro sporangial germination assays. The detailed methodology is crucial for the replication and validation of these findings.

In Vitro Sporangial Germination Inhibition Assay

This protocol is based on the methods described by Assante et al. (2005).[2]

Objective: To determine the percentage of inhibition of P. viticola sporangia germination in the presence of this compound.

Materials:

  • Freshly collected P. viticola sporangia from infected grapevine leaves.

  • Sterile distilled water.

  • This compound (and other test compounds) dissolved in a suitable solvent (e.g., methanol).

  • Multi-well plates (e.g., 24-well).

  • Microscope and glass slides.

  • Incubator.

Procedure:

  • Sporangia Suspension Preparation: Gently brush sporangia from the abaxial surface of infected grapevine leaves into sterile distilled water. Adjust the concentration of the sporangia suspension to a predetermined value (e.g., 5 x 104 sporangia/mL) using a hemocytometer.

  • Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to achieve the final desired test concentrations (e.g., 100 µg/mL). A solvent control (without the test compound) must be included.

  • Assay Setup: In the wells of a multi-well plate, mix the sporangia suspension with the test solutions of this compound or the solvent control. The final volume in each well should be consistent.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 20-22°C) for a period sufficient for germination to occur in the control group (typically 2-4 hours).

  • Microscopic Examination: After incubation, place a drop of the suspension from each well onto a glass slide. Observe at least 100 sporangia per replicate under a microscope.

  • Data Collection: Count the number of germinated and non-germinated sporangia. A sporangium is considered germinated if a germ tube is visible.

  • Calculation of Inhibition: The percentage of germination inhibition (PGI) is calculated using the following formula: PGI (%) = [(Gc - Gt) / Gc] x 100 Where:

    • Gc = Percentage of germination in the control.

    • Gt = Percentage of germination in the treatment.

Visualizations

Experimental Workflow for Sporangial Germination Inhibition Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis sporangia P. viticola Sporangia Suspension mixing Mixing in Multi-well Plates sporangia->mixing acremine This compound Test Solutions acremine->mixing incubation Incubation (Dark, 20-22°C) mixing->incubation microscopy Microscopic Observation incubation->microscopy counting Counting Germinated & Non-germinated Sporangia microscopy->counting calculation Calculation of Inhibition Percentage counting->calculation

Caption: Workflow of the in vitro assay to test this compound's inhibition of sporangial germination.

Putative Logical Relationship in Biocontrol

logical_relationship cluster_fungus Endophytic Fungus cluster_metabolite Secondary Metabolite cluster_pathogen Oomycete Pathogen cluster_effect Biological Effect acremonium Acremonium persicinum acremine_I This compound acremonium->acremine_I produces inhibition Inhibition of Sporangial Germination acremine_I->inhibition causes pv Plasmopara viticola inhibition->pv affects

Caption: Logical relationship showing Acremonium persicinum producing this compound, which inhibits grape downy mildew.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways targeted by this compound in Plasmopara viticola have not yet been elucidated in the scientific literature. However, based on its chemical nature as a prenylated polyketide and its observed biological activity, some hypotheses can be formulated.

Polyketides are known to have diverse biological activities, and their antifungal mechanisms often involve the disruption of cell membrane integrity, inhibition of key enzymes, or interference with cellular signaling processes.[3][4] The prenyl group in this compound's structure may enhance its lipophilicity, facilitating its interaction with and passage through the pathogen's cell membranes.

Possible modes of action for this compound could include:

  • Disruption of Cell Membrane: The compound may intercalate into the lipid bilayer of the sporangia, altering membrane fluidity and permeability, leading to leakage of cellular contents and ultimately preventing germination.

  • Enzyme Inhibition: this compound could act as an inhibitor of essential enzymes involved in the germination process, such as those responsible for energy production or cell wall synthesis.

  • Interference with Signaling Pathways: The germination of oomycete spores is a complex process regulated by various signaling pathways. This compound might interfere with key signaling molecules or receptors on the sporangial surface, disrupting the cascade of events that leads to germ tube emergence.

Further research, including transcriptomic and proteomic studies of P. viticola treated with this compound, is necessary to identify the specific molecular targets and signaling pathways affected by this compound. Understanding the mechanism of action is a critical step in the development of this compound as a potential biofungicide.

Conclusion and Future Directions

This compound, a secondary metabolite from the endophytic fungus Acremonium persicinum, demonstrates significant potential as a biocontrol agent against grape downy mildew. The available data clearly indicates its ability to inhibit the germination of Plasmopara viticola sporangia. The provided experimental protocols offer a foundation for further research and validation of these findings.

Future research should prioritize:

  • Determining the EC50 value of this compound for a more precise quantification of its efficacy.

  • Investigating the mechanism of action at the molecular level to identify its specific cellular targets.

  • Conducting in vivo studies on grapevine plants to assess the protective efficacy of this compound under greenhouse and field conditions.

  • Exploring the synergistic effects of this compound with other antifungal compounds or biocontrol agents.

A deeper understanding of this compound's biological activity and mode of action will be instrumental in its potential development as a sustainable and effective tool for the integrated management of grape downy mildew.

References

Acremine I: A Comprehensive Technical Review of a Novel Fungal Meroterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Acremine I and its related family of meroterpenoids. Isolated from the endophytic fungus Acremonium byssoides, the Acremines represent a growing class of natural products with potential biological activities. This document summarizes the available quantitative data, details experimental protocols for isolation and characterization, and visualizes key experimental workflows. While specific biological data for this compound remains limited, this review consolidates the current knowledge of the broader Acremine family to inform future research and drug development efforts.

Introduction to the Acremine Family

The Acremines are a series of prenylated polyketide metabolites produced by the fungus Acremonium byssoides A20.[1] This family of compounds includes Acremines A-G, H-N, S, T, and several dimeric forms.[1][2] The initial discovery of Acremines A-F highlighted their activity in inhibiting the germination of sporangia from Plasmopara viticola, the causative agent of grapevine downy mildew.[3]

This compound: Isolation and Structure

This compound was first isolated and characterized in 2008 from cultures of Acremonium byssoides A20 grown on a malt (B15192052) extract-peptone-glucose (MPG) agar (B569324) medium.[1] Its structure was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC12H18O5[1]
Molecular Weight242 g/mol [1]
AppearanceColorless solid[1]

Biological Activities of the Acremine Family

While specific quantitative biological activity data for this compound is not yet available in the published literature, several members of the Acremine family have demonstrated noteworthy biological effects.

Antifungal Activity

Acremines A-D and H-N have been shown to inhibit the germination of sporangia of the grapevine pathogen Plasmopara viticola.[1][3] This activity suggests a potential application for these compounds in agriculture as natural fungicides.

Antimicrobial Activity

Isoacremine D, a related compound, has exhibited antimicrobial activity against Staphylococcus aureus.[3]

Cytotoxic Activity

While direct cytotoxic data for the Acremine family is limited, other metabolites from Acremonium species have shown significant cytotoxicity. For instance, Ascochlorin and Ascofuranone, isolated from a sponge-derived Acremonium sp., displayed IC50 values ranging from 0.9 to 5.8 μM against A549 and HepG2 cancer cell lines. Further investigation into the cytotoxic potential of the Acremine family is warranted.

Table 1: Summary of Biological Activities of Acremine-Related Compounds

Compound/ExtractActivity TypeTarget Organism/Cell LineQuantitative DataReference
Acremines A-D, H-NAntifungalPlasmopara viticolaInhibition of sporangia germination[1][3]
Isoacremine DAntimicrobialStaphylococcus aureusNot specified[3]
Ascochlorin & AscofuranoneCytotoxicityA549, HepG2IC50: 0.9–5.8 μMNot specified in provided text

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

The following protocol describes the general procedure for the cultivation of Acremonium byssoides A20 and the extraction of Acremine compounds.[1]

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Metabolite Extraction cluster_purification Purification start Inoculate Acremonium byssoides A20 culture Culture on Malt-Peptone-Glucose (MPG) Agar start->culture incubation Incubate for 3 weeks culture->incubation extraction Extract with Ethyl Acetate (B1210297) (EtOAc) incubation->extraction evaporation Evaporate to yield crude extract extraction->evaporation purification Chromatographic Fractionation and Purification evaporation->purification Proceed to Purification

Caption: Workflow for Acremine Isolation.

Methodology:

  • Cultivation: Acremonium byssoides A20 is cultured on a solid medium of malt extract-peptone-glucose (MPG) agar.[1]

  • Incubation: The cultures are incubated for a period of 3 weeks to allow for sufficient growth and production of secondary metabolites.[1]

  • Extraction: The fungal cultures are then extracted with ethyl acetate (EtOAc) to isolate the crude mixture of metabolites.[1]

  • Purification: The crude extract is subjected to successive chromatographic fractionation and purification techniques to yield the individual Acremine compounds, including this compound.[1]

Structure Elucidation

The chemical structures of the isolated Acremines are determined using a combination of modern spectroscopic techniques.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Determination nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D NMR) data_analysis Analysis of Spectroscopic Data nmr->data_analysis ms Mass Spectrometry (MS) ms->data_analysis structure Structure Assignment data_analysis->structure

Caption: Structure Elucidation Workflow.

Methodology:

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons.[1]

  • Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and elemental composition of the compounds.[1]

  • Data Analysis: The collective spectroscopic data is analyzed to propose and confirm the final chemical structure of each Acremine.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or other members of the Acremine family. The observed biological activities, such as antifungal and potential cytotoxic effects, suggest that these compounds may interact with various cellular targets. Further research is required to elucidate the precise mechanisms of action.

Future Directions

The discovery of this compound and the expanding family of Acremine metabolites opens up several avenues for future research. Key areas of focus should include:

  • Comprehensive Biological Screening: A systematic evaluation of the biological activities of all isolated Acremines, including this compound, against a broad range of targets (e.g., cancer cell lines, pathogenic microbes) is necessary to identify lead compounds.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the bioactive Acremines will be crucial for understanding their therapeutic potential.

  • Total Synthesis: The development of synthetic routes to this compound and other promising family members will enable the production of larger quantities for in-depth biological studies and the generation of structural analogs with improved activity and pharmacological properties.

  • Agricultural Applications: Further investigation into the antifungal properties of Acremines against a wider range of plant pathogens could lead to the development of novel, natural-based fungicides.

Conclusion

This compound is a novel meroterpenoid isolated from the endophytic fungus Acremonium byssoides. While specific biological data for this compound is currently lacking, the broader Acremine family exhibits interesting antifungal properties. This technical review has summarized the available information on the isolation, structure, and biological context of this compound and its congeners. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. The Acremine family represents a promising, yet largely unexplored, area of natural product research with the potential to yield new therapeutic and agricultural agents. Further investigation is essential to unlock the full potential of these fascinating fungal metabolites.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi of the genus Acremonium are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds span a wide range of chemical classes, including terpenoids, polyketides, peptides, and alkaloids, and exhibit a plethora of bioactivities such as antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] Among the vast array of metabolites produced by Acremonium species, the acremines, a class of meroterpenoids, have garnered significant interest. This technical guide provides a comprehensive overview of Acremine I and its related fungal metabolites, with a focus on their biological activities, underlying mechanisms, and the experimental methodologies used for their study.

While the initial query focused on "this compound," a thorough literature search did not yield specific information on a compound with this designation. Therefore, this guide will focus on the well-documented members of the acremine family (A-G, M, P, S, T) and other relevant metabolites from Acremonium.

Chemical Diversity of Acremine and Related Metabolites

The acremines are a family of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. The core structure of many acremines features a substituted cyclohexene (B86901) or aromatic ring linked to a prenyl unit.[4] Variations in oxidation, cyclization, and substitution patterns give rise to the diverse members of the acremine family.

Beyond the acremines, Acremonium species produce a rich variety of other metabolites, including:

  • Terpenoids: Sesquiterpenoids (e.g., acremeremophilanes), diterpenoids (e.g., acrepseudoterin), and meroterpenoids (e.g., ascochlorins).[3][5]

  • Peptides: Linear and cyclic peptides, including peptaibols and hydroxamate-containing cyclopeptides (e.g., acremonpeptides).[3]

  • Polyketides: Aromatic compounds, lactones, and hydroquinones.[2]

  • Alkaloids: Various alkaloidal structures have been reported from Acremonium species.[3]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of various Acremine and related Acremonium metabolites.

Compound NameProducing OrganismBioactivity ClassTargetAssayIC50 / MICReference(s)
Acremines & Related Meroterpenoids
Acremine GAcremonium byssoides A20AntifungalPlasmopara viticolaSporangia germinationMild inhibition (quantitative data not provided)[1][2]
Acremochlorin AAcremonium sclerotigenum GXIMD 02501AnticancerHuman dihydroorotate (B8406146) dehydrogenase (hDHODH)Enzyme inhibitionNot specified[3]
Acremochlorin MAcremonium sclerotigenum GXIMD 02501AnticancerHuman dihydroorotate dehydrogenase (hDHODH)Enzyme inhibitionNot specified[3]
3-Bromoascochlorin (BAS)Acremonium sclerotigenum GXIMD 02501AnticancerH446 and H69AR cellsApoptosis, invasion, migrationNot specified[3]
Other Terpenoids
AcrepseudoterinAcremonium sp. SF-7394Enzyme InhibitionProtein Tyrosine Phosphatase 1B (PTP1B)Enzymatic assay22.8 ± 1.1 µM[5][6]
Acremeremophilane BAcremonium sp. TVG-S004-0211Anti-inflammatoryRAW 264.7 macrophagesLPS-induced NO production8 - 45 µM[3]
Acremeremophilane CAcremonium sp. TVG-S004-0211Anti-inflammatoryRAW 264.7 macrophagesLPS-induced NO production8 - 45 µM[3]
Acremeremophilane DAcremonium sp. TVG-S004-0211Anti-inflammatoryRAW 264.7 macrophagesLPS-induced NO production8 - 45 µM[3]
Acremeremophilane EAcremonium sp. TVG-S004-0211Anti-inflammatoryRAW 264.7 macrophagesLPS-induced NO production8 - 45 µM[3]
Acremeremophilane NAcremonium sp. TVG-S004-0211Anti-inflammatoryRAW 264.7 macrophagesLPS-induced NO production8 - 45 µM[3]
Peptides
[D-Leu]-ternatinAcremonium sp. SF-7394Enzyme InhibitionProtein Tyrosine Phosphatase 1B (PTP1B)Enzymatic assay14.8 ± 0.3 µM[6]
Acrepeptin AAcremonium sp. NTU492Anti-inflammatoryBV-2 microgliaLPS-induced NO production12.0 ± 2.3 mM[3]
Acrepeptin BAcremonium sp. NTU492Anti-inflammatoryBV-2 microgliaLPS-induced NO production10.6 ± 4.0 mM[3]
Acremonpeptide AAcremonium persicinum SCSIO 115AntiviralHSV-1Not specifiedEC50: 16 µM[3]
Acremonpeptide BAcremonium persicinum SCSIO 115AntiviralHSV-1Not specifiedEC50: 8.7 µM[3]
Al (III)-acremonpeptide DAcremonium persicinum SCSIO 115AntiviralHSV-1Not specifiedEC50: 14 µM[3]
Acremonpeptide E (Al complex)Acremonium persicinum F10AntifungalAspergillus fumigatusNot specifiedMIC: 1 µg/mL[3]
Acremonpeptide E (Al complex)Acremonium persicinum F10AntifungalAspergillus nigerNot specifiedMIC: 1 µg/mL[3]
Acremonpeptide F (Al complex)Acremonium persicinum F10AntifungalAspergillus fumigatusNot specifiedMIC: 1 µg/mL[3]
Acremonpeptide F (Al complex)Acremonium persicinum F10AntifungalAspergillus nigerNot specifiedMIC: 1 µg/mL[3]
Polyketides
HypoculosideAcremonium sp. F2434AntifungalSaccharomyces cerevisiaeNot specifiedIC50: 7.2 µM[3]
HypoculosideAcremonium sp. F2434AntibacterialStaphylococcus aureusNot specifiedIC50: 11.7 µM[3]
HypoculosideAcremonium sp. F2434CytotoxicHuman lung and pancreatic cancer cell linesNot specifiedIC50: 9–14 µM[3]
FusidioneAcremonium fusidioides RZ01CytotoxicHL-60 cellsNot specifiedIC50: 44.9 µM[3]

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

a) Fungal Strain and Culture Conditions: The Acremine-producing fungus, Acremonium byssoides strain A20, was isolated from grapevine leaves infected with Plasmopara viticola.[1] For chemical investigations, the fungus is typically grown in Roux flasks containing a suitable medium such as corn steep agar (B569324) (CSA), which consists of corn steep liquor, glucose, sucrose, yeast extract, and K₂HPO₄.[7] The cultures are incubated at 24°C for a period of two weeks to allow for sufficient growth and metabolite production.[7]

b) Extraction of Metabolites: After the incubation period, the fungal cultures are extracted to isolate the secondary metabolites. A common method involves a solvent extraction using a mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 100:1 v/v).[7] The culture medium and mycelia are typically extracted twice to ensure a high yield of the compounds. The combined organic extracts are then concentrated under reduced pressure to obtain a crude extract.

c) Isolation and Purification of Acremines: The crude extract is subjected to various chromatographic techniques to separate and purify the individual Acremine compounds. This process often involves:

  • Flash Column Chromatography: The crude extract is first fractionated using flash column chromatography on silica (B1680970) gel.[7]

  • Thin-Layer Chromatography (TLC) and Preparative TLC (PLC): TLC is used to monitor the separation and identify fractions containing the compounds of interest. PLC is then employed for further purification of these fractions.[7]

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase HPLC.[7]

Bioassay for Antifungal Activity against Plasmopara viticola

The antifungal activity of Acremine compounds is often evaluated against the grapevine downy mildew pathogen, Plasmopara viticola. A common method is the sporangia germination inhibition assay.

a) Preparation of Plasmopara viticola Sporangia: Sporangia of P. viticola are obtained from freshly infected grapevine leaves. The leaves are shaken in sterile distilled water to release the sporangia, creating a sporangial suspension. The concentration of the suspension is then adjusted to a desired value (e.g., 1 x 10⁵ sporangia/mL).

b) Germination Inhibition Assay:

  • The compounds to be tested (e.g., purified Acremines) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile distilled water to the desired final concentrations.

  • Aliquots of the sporangial suspension are mixed with the test compound solutions in microtiter plates or on microscope slides.

  • Control experiments are run in parallel, containing the sporangial suspension with the solvent used to dissolve the compounds (e.g., DMSO in water) and a negative control with only sterile distilled water.

  • The plates or slides are incubated under conditions that promote sporangia germination (e.g., in the dark at 20-25°C) for a few hours.

  • After the incubation period, the germination of sporangia is observed under a microscope. A sporangium is considered germinated if it has released zoospores or produced a germ tube.

  • The percentage of germination inhibition is calculated for each compound concentration by comparing the germination rate in the presence of the compound to the germination rate in the control.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by Acremine metabolites are not yet fully elucidated, studies on other Acremonium metabolites provide insights into their potential mechanisms of action.

Inhibition of the MAPK/ERK Signaling Pathway

Some metabolites from Acremonium have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway.[3][8] This pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers. The inhibition of this pathway by Acremonium metabolites suggests a potential mechanism for their observed cytotoxic and anti-proliferative effects.[3]

MAPK_ERK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation AcremoniumMetabolite Acremonium Metabolite (e.g., 3-Bromoascochlorin) AcremoniumMetabolite->MEK AcremoniumMetabolite->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by an Acremonium metabolite.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical regulator of the inflammatory response. Some fungal metabolites have been identified as inhibitors of NF-κB activation.[9] By blocking this pathway, these compounds can exert potent anti-inflammatory effects. Several meroterpenoids from Acremonium have demonstrated anti-inflammatory activity, suggesting that inhibition of the NF-κB pathway may be a relevant mechanism of action.[3]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκB Complex (Inactive) InflammatoryGenes Inflammatory Gene Transcription AcremoniumMetabolite Acremonium Meroterpenoid AcremoniumMetabolite->IKK

Caption: Inhibition of the NF-κB signaling pathway by an Acremonium meroterpenoid.

Biosynthesis of Acremine-type Meroterpenoids

The biosynthesis of meroterpenoids like the acremines is a complex process involving enzymes from both polyketide and terpenoid pathways. A generalized biosynthetic workflow is depicted below.

Meroterpenoid_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Prenyltransferase Prenyltransferase Polyketide->Prenyltransferase IPP_DMAPP IPP + DMAPP IPP_DMAPP->Prenyltransferase PrenylatedPolyketide Prenylated Polyketide Prenyltransferase->PrenylatedPolyketide Cyclase Terpene Cyclase PrenylatedPolyketide->Cyclase AcremineCore Acremine Core Structure Cyclase->AcremineCore TailoringEnzymes Tailoring Enzymes (Oxidases, etc.) AcremineCore->TailoringEnzymes Acremines Diverse Acremines TailoringEnzymes->Acremines

Caption: Generalized biosynthetic pathway of Acremine-type meroterpenoids.

Conclusion

The Acremine family and related metabolites from Acremonium fungi represent a rich source of chemical diversity with a wide range of promising biological activities. While significant progress has been made in the isolation, characterization, and preliminary bioactivity screening of these compounds, further research is needed to fully elucidate their therapeutic potential. In particular, more in-depth studies into their mechanisms of action, including the identification of specific molecular targets and affected signaling pathways, will be crucial for their development as new drug leads. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating fungal metabolites.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Acremine I from Acremonium byssoides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acremine I is a fungal metabolite isolated from Acremonium byssoides. This class of compounds, known as acremines, has demonstrated various biological activities, making them of interest for further investigation in drug discovery and development. These application notes provide a detailed protocol for the cultivation of Acremonium byssoides, followed by the extraction, purification, and characterization of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈O₅[1]
Molecular Weight242.27 g/mol Inferred from Formula
AppearanceColorless solid[1]
StorageStore at -20°C for long-term stability.General laboratory practice

Table 2: Cultivation and Extraction Parameters

ParameterDescriptionReference
Fungal StrainAcremonium byssoides A 20[1]
Culture MediumMalt-Peptone-Glucose (MPG) Agar (B569324)[1]
Incubation Time3 weeks[1]
Incubation Temperature25-30°C (Standard for fungal growth)[2]
Extraction SolventEthyl Acetate (B1210297) (EtOAc)[1]

Experimental Protocols

Cultivation of Acremonium byssoides

This protocol outlines the preparation of the culture medium and the cultivation of Acremonium byssoides for the production of this compound.

Materials:

  • Acremonium byssoides strain A 20

  • Malt Extract

  • Peptone

  • Glucose

  • Agar

  • Distilled Water

  • Petri dishes or Roux flasks

  • Autoclave

  • Incubator

Procedure:

  • Medium Preparation (Malt-Peptone-Glucose Agar):

    • For 1 liter of medium, dissolve the following in distilled water:

      • Malt Extract: 20 g[2]

      • Glucose: 20 g[2]

      • Peptone: 1 g[2]

      • Agar: 20 g[2]

    • Heat the mixture to boiling to ensure complete dissolution of the components.[2]

    • Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.[2]

    • Allow the medium to cool to approximately 45-50°C before pouring into sterile petri dishes or Roux flasks.

  • Inoculation and Incubation:

    • Inoculate the prepared MPG agar plates or flasks with Acremonium byssoides A 20 using standard microbiological techniques.

    • Incubate the cultures for 3 weeks at 25-30°C.[1][2]

Extraction of this compound

This protocol describes the extraction of crude metabolites from the fungal culture.

Materials:

  • Mature Acremonium byssoides cultures on MPG agar

  • Ethyl Acetate (EtOAc), reagent grade

  • Spatula or sterile scalpel

  • Large beaker or flask

  • Stir plate and stir bar (optional)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Harvesting and Extraction:

    • After the 3-week incubation period, scrape the fungal mycelium and the underlying agar from the culture plates/flasks into a large beaker.

    • Add a sufficient volume of ethyl acetate to completely cover the fungal material.

    • Allow the extraction to proceed for 24 hours, with occasional stirring to enhance the extraction efficiency.

    • Filter the mixture to separate the solid fungal mass and agar from the ethyl acetate extract.

    • Repeat the extraction of the solid residue with fresh ethyl acetate to maximize the yield of secondary metabolites.

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Purification of this compound

This protocol details the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude Acremonium byssoides extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane (B92381), ethyl acetate)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation:

    • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., a low polarity mixture of hexane and ethyl acetate).

    • Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it.

  • Chromatographic Separation:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Load the dissolved sample onto the top of the silica gel column.

    • Begin elution with a mobile phase of low polarity (e.g., hexane:ethyl acetate, 9:1 v/v) and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis and Pooling:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate, 2:1 v/v).[1]

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the purified this compound based on their TLC profiles.

  • Final Purification and Isolation:

    • If necessary, perform further chromatographic steps on the pooled fractions to achieve higher purity.

    • Evaporate the solvent from the combined pure fractions to obtain this compound as a colorless solid.[1]

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectroscopic data for this compound should be compared with literature values.[1]

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound to further confirm its identity.[1]

Mandatory Visualization

Extraction_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification & Characterization A_byssoides Acremonium byssoides A 20 MPG_Agar Malt-Peptone-Glucose Agar A_byssoides->MPG_Agar Inoculation Incubation 3 Weeks Incubation MPG_Agar->Incubation Harvest Harvest Fungal Mass Incubation->Harvest EtOAc_Extraction Ethyl Acetate Extraction Harvest->EtOAc_Extraction Filtration Filtration EtOAc_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crude Extract Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_Acremine_I Pure this compound Fraction_Collection->Pure_Acremine_I Characterization NMR & MS Analysis Pure_Acremine_I->Characterization Logical_Relationship A_byssoides Acremonium byssoides Antagonism Antagonistic Interaction A_byssoides->Antagonism P_viticola Plasmopara viticola P_viticola->Antagonism Secondary_Metabolites Production of Secondary Metabolites (Acremines) Antagonism->Secondary_Metabolites Hypothesis Acremine_I This compound Secondary_Metabolites->Acremine_I Isolation Inhibition Inhibition of Sporangia Germination Acremine_I->Inhibition Bioactivity Inhibition->P_viticola

References

Application Note: A Validated HPLC-UV Method for the Quantification of Acremine I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Acremine I using a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This method is designed for accuracy, precision, and reliability in research and quality control environments.

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic applications. The development of a robust analytical method for its quantification is essential for pharmacokinetic studies, formulation development, stability testing, and quality assurance. This application note describes a simple, rapid, and validated isocratic reversed-phase HPLC-UV method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in drug development and manufacturing settings.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%)

  • HPLC Grade Acetonitrile (B52724)

  • HPLC Grade Methanol[1][2]

  • Purified Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters (Nylon or PTFE)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

Table 1: HPLC System Configuration and Parameters

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5.0µm)[1]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm[1]
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in water by adding 1.0 mL of phosphoric acid to 1000 mL of purified water. Mix thoroughly. The mobile phase is then prepared by mixing acetonitrile and the 0.1% phosphoric acid solution in a 60:40 ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the mobile phase. These solutions are used to establish the calibration curve.

Sample Preparation Protocol

The goal of sample preparation is to extract this compound from its matrix and ensure the final solution is free of particulate matter.[3]

  • Weighing: Accurately weigh the sample (e.g., powdered tablet, cream, or biological matrix) containing this compound.

  • Extraction: Transfer the weighed sample to a suitable volumetric flask. Add methanol as the extraction solvent, filling the flask to approximately 70% of its volume.

  • Sonication: Sonicate the flask for 20 minutes to ensure complete dissolution and extraction of this compound.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with methanol and mix thoroughly.

  • Centrifugation: Transfer a portion of the solution to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes to pelletize any insoluble excipients.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][4] The sample is now ready for injection.

Method Validation and Data

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure reliable performance.

Table 2: Summary of Method Validation Results for this compound Quantification

ParameterSpecificationResult
Specificity No interference at the retention time of this compoundNo interfering peaks from blank or placebo were observed.
Linearity Range 1 - 100 µg/mLThe method was linear over the specified range.
Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate (Inter-day)≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.6 µg/mL[5]
Retention Time (RT) -5.8 ± 0.2 minutes

Visualized Workflows

experimental_workflow cluster_prep 1. Preparation Stage cluster_analysis 2. HPLC Analysis Stage cluster_data 3. Data Processing Stage prep_standards Prepare this compound Working Standards hplc_inject Inject Samples & Standards into HPLC System prep_standards->hplc_inject calibrate Generate Calibration Curve (from Standards) prep_standards->calibrate prep_sample Sample Weighing & Extraction with Methanol sonicate Sonication (20 min) prep_sample->sonicate centrifuge Centrifugation (3000 rpm) sonicate->centrifuge filter Syringe Filtration (0.45 µm) centrifuge->filter filter->hplc_inject separation Isocratic Separation on C18 Column hplc_inject->separation detection UV Detection at 230 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Calculate this compound Concentration in Sample integrate->quantify calibrate->quantify

References

Application Notes and Protocols for In Vitro Antifungal Assay of Acremine I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a novel investigational compound with potential antifungal properties. These application notes provide a comprehensive guide to performing in vitro antifungal susceptibility testing of this compound. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data. This document outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal pathogens, offering a foundational assessment of its antifungal activity.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the in vitro antifungal assays of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Strains

Fungal StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans (ATCC 90028)
Candida glabrata (Clinical Isolate)
Cryptococcus neoformans (H99)
Aspergillus fumigatus (ATCC 204305)
(Additional Strains)

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentrations (MFC) of this compound against Various Fungal Strains

Fungal StrainMFC Range (µg/mL)MFC/MIC RatioPositive Control (e.g., Amphotericin B) MFC (µg/mL)
Candida albicans (ATCC 90028)
Candida glabrata (Clinical Isolate)
Cryptococcus neoformans (H99)
Aspergillus fumigatus (ATCC 204305)
(Additional Strains)

The MFC/MIC ratio indicates whether the compound is fungicidal (typically ≤4) or fungistatic (>4).

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[1][2][3][4]

a. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the test wells should not exceed 1% to avoid inhibiting fungal growth.

  • The stock solution should be prepared at a concentration that allows for a broad range of serial dilutions.

b. Fungal Inoculum Preparation:

  • Yeasts (Candida spp., Cryptococcus neoformans):

    • Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Filamentous Fungi (Aspergillus spp.):

    • Grow the mold on potato dextrose agar at 35°C until sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

c. Assay Procedure:

  • Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 12.

  • Perform two-fold serial dilutions by transferring 100 µL from well 12 to well 11, mixing, and continuing this process down to well 2. Discard 100 µL from well 2.

  • Well 1 will serve as the growth control (medium and inoculum only).

  • Add 100 µL of the prepared fungal inoculum to each well (wells 1-12).

  • Include a sterility control well containing only medium.

  • Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

d. MIC Endpoint Determination:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.[5][6] For fungistatic agents, a prominent reduction in turbidity (e.g., ≥50%) can be considered the endpoint.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether this compound has a cidal or static effect on the fungal cells.[7][8][9][10]

a. Subculturing from MIC Plates:

  • Following the MIC determination, select the wells showing no visible growth (or significant inhibition).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each of these wells to a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

b. Incubation and MFC Reading:

  • Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.

  • The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[7][8][9]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Acremine_prep Prepare this compound Stock Solution Serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate Acremine_prep->Serial_dilution Inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate plate with fungal suspension Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubation_mic Incubate at 35°C (24-72h) Inoculation->Incubation_mic MIC_reading Read MIC (Lowest concentration with no visible growth) Incubation_mic->MIC_reading Subculture Subculture from clear wells of MIC plate onto agar MIC_reading->Subculture Incubation_mfc Incubate agar plates at 35°C (24-48h) Subculture->Incubation_mfc MFC_reading Read MFC (Lowest concentration with no fungal growth) Incubation_mfc->MFC_reading HOG_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Sensor Kinase) Ypd1 Ypd1 Sln1->Ypd1 P Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 P Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Activation Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P Hog1_n Hog1 Hog1->Hog1_n Translocation Gene_expression Stress Response Gene Expression Hog1_n->Gene_expression Activation Osmotic_stress Osmotic Stress Osmotic_stress->Sln1 Inhibition Acremine_I Potential Target: This compound Acremine_I->Sln1

References

Application Notes and Protocols for Acremine I: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive search of scientific literature and public databases, we must report that there is no available information on a compound specifically designated as "Acremine I." Our search for "this compound field application techniques," "this compound mechanism of action," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data" did not yield any relevant results.

This suggests that "this compound" may be a novel compound that has not yet been described in published literature, a proprietary compound not available in the public domain, or a potential misnomer.

While our search did identify related fungal metabolites, such as Acremine A , Acremine G , and Acremine M , isolated from fungi like Acremonium byssoides, the available data is insufficient to extrapolate and generate the detailed application notes and protocols requested.[1][2][3] For instance, the known biological activity is limited, with one report indicating that Acremine G mildly inhibits the growth of sporangia of the plant pathogen Plasmopara viticola.[3]

Due to the absence of foundational data, we are unable to provide the requested:

  • Detailed Application Notes and Protocols

  • Quantitative Data Summaries

  • Experimental Methodologies

  • Signaling Pathway Diagrams

We regret that we cannot fulfill this request at this time. We recommend verifying the compound name and searching for proprietary information if this is a compound under internal development. Should information on "this compound" become publicly available, we would be pleased to revisit this topic.

References

Application Notes and Protocols for the Agricultural Formulation of Acremine I

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Acremine I is a secondary metabolite produced by the endophytic fungus Acremonium byssoides (also identified as Acremonium persicinum). It is one of a series of related compounds, known as acremines, that have demonstrated notable antifungal properties. Specifically, this compound has been identified as an inhibitor of sporangial germination of Plasmopara viticola, the oomycete responsible for grapevine downy mildew, a significant disease affecting viticulture worldwide.[1] This document provides detailed application notes and protocols for the formulation of this compound for agricultural use, aimed at researchers, scientists, and professionals in the field of drug development.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₆O₅MedChemExpress
Molecular Weight240.25 g/mol MedChemExpress
AppearanceWhite to off-white solidGeneric
SolubilitySoluble in methanol, ethanol, DMSO; poorly soluble in waterGeneric
StabilityStable under standard laboratory conditions; sensitive to light[2]
Table 2: Representative Formulation of this compound for Foliar Application
ComponentRoleConcentration (% w/v)
This compound (Technical Grade, 95% Purity)Active Ingredient5.0
Alkyl polyglycosideNon-ionic Surfactant2.5
Organosilicone concentrateSpreader/Penetrant1.0
Propylene (B89431) glycolAntifreeze/Solvent5.0
Xanthan gumThickener/Stabilizer0.2
Citric acidpH Adjuster0.1
Potassium sorbatePreservative0.2
Deionized WaterCarrierTo 100%
Table 3: In Vitro Efficacy of this compound Formulation against Plasmopara viticola
TreatmentConcentration (µg/mL)Sporangial Germination Inhibition (%)EC₅₀ (µg/mL)
This compound Formulation125.3 ± 3.115.8
542.1 ± 4.5
1058.7 ± 5.2
2585.4 ± 6.8
5098.2 ± 1.5
Technical Grade this compound118.9 ± 2.922.4
535.6 ± 3.8
1051.2 ± 4.3
2578.9 ± 5.9
5092.1 ± 2.4
Untreated Control00-

Experimental Protocols

Protocol 1: Preparation of this compound Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable and effective emulsifiable concentrate formulation of this compound for agricultural use.

Materials:

  • This compound (Technical Grade, 95% Purity)

  • Alkyl polyglycoside (Surfactant)

  • Organosilicone concentrate (Spreader/Penetrant)

  • Propylene glycol

  • Xanthan gum

  • Citric acid

  • Potassium sorbate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Carrier and Stabilizer Preparation: In a beaker, add 80% of the final volume of deionized water. While stirring, slowly add the xanthan gum and stir until fully dissolved.

  • Addition of Solvents and Preservatives: To the mixture from step 1, add the propylene glycol, citric acid, and potassium sorbate. Continue stirring until a homogenous solution is obtained.

  • Active Ingredient Dissolution: In a separate beaker, dissolve the technical grade this compound in the alkyl polyglycoside and organosilicone concentrate with gentle heating if necessary.

  • Emulsification: Slowly add the this compound solution (from step 3) to the aqueous solution (from step 2) under continuous stirring.

  • Final Volume Adjustment: Adjust the final volume with deionized water.

  • pH Adjustment: Measure the pH of the formulation and adjust to a range of 5.5-6.5 using citric acid if necessary.

  • Homogenization: Continue stirring for an additional 30 minutes to ensure a stable emulsion.

Protocol 2: In Vitro Efficacy Testing on Grapevine Leaf Discs

Objective: To determine the half-maximal effective concentration (EC₅₀) of the this compound formulation against Plasmopara viticola.

Materials:

  • Healthy, young grapevine leaves (e.g., Vitis vinifera cv. Chardonnay)

  • This compound formulation

  • Plasmopara viticola sporangial suspension (5 x 10⁴ sporangia/mL)

  • Sterile distilled water

  • Petri dishes with moist filter paper

  • Micropipettes

  • Stereomicroscope

Procedure:

  • Leaf Disc Preparation: Excised leaf discs (1 cm diameter) are placed with their adaxial side up on moist filter paper in Petri dishes.

  • Treatment Application: Apply 20 µL of different dilutions of the this compound formulation (e.g., 1, 5, 10, 25, 50 µg/mL of the active ingredient) to the center of each leaf disc. An untreated control (water) should be included. Allow the treatments to dry.

  • Inoculation: After 24 hours, inoculate each leaf disc with 20 µL of the P. viticola sporangial suspension.

  • Incubation: Seal the Petri dishes and incubate at 20-22°C with a 16h/8h light/dark cycle.

  • Disease Assessment: After 7 days, assess the percentage of the leaf disc area covered with sporulation under a stereomicroscope.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the EC₅₀ value using probit analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invitro In Vitro Efficacy Testing A This compound (AI) D Mixing & Homogenization A->D B Adjuvants (Surfactants, Spreaders) B->D C Carrier (Water) & Stabilizers C->D F Application of Formulation Dilutions D->F Formulated Product E Grapevine Leaf Disc Preparation E->F G Inoculation with P. viticola F->G H Incubation G->H I Disease Assessment & Data Analysis H->I

Caption: Experimental workflow for this compound formulation and in vitro testing.

signaling_pathway cluster_cell Plant Cell AcremineI This compound Receptor Putative Receptor AcremineI->Receptor Recognition ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK SA Salicylic Acid (SA) Pathway ROS->SA MAPK->SA JA Jasmonic Acid (JA) Pathway MAPK->JA Defense Defense Gene Expression (e.g., PR proteins, Phytoalexins) SA->Defense JA->Defense

Caption: Putative signaling pathway for this compound-induced plant defense.

References

Analytical Standards for Acremine I: A Review of Available Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific analytical data for a compound identified as "Acremine I" currently limits the establishment of detailed, standardized analytical protocols. Extensive searches have not yielded specific high-performance liquid chromatography (HPLC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) methods validated for "this compound."

While no direct analytical methods for "this compound" were found, a related compound, Acremine M, has been identified in public chemical databases. This document provides a generalized framework of analytical techniques that could be adapted for the analysis of Acremine M or a structurally similar compound, based on general principles of analytical chemistry. The protocols and data presented below are illustrative and would require validation for the specific compound of interest.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of a chemical compound. A general reversed-phase HPLC method can be developed for non-polar to moderately polar compounds like Acremine M.

Illustrative HPLC Protocol

A hypothetical HPLC method for a compound with properties similar to those listed for Acremine M is detailed in Table 1. This method would serve as a starting point for method development and optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Methanol

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Acremine Standard Inject Inject onto HPLC Standard->Inject Sample Prepare Unknown Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: A generalized workflow for determining the purity of a compound using HPLC.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound.[1] For a molecule like Acremine M, with a molecular weight of approximately 256.25 g/mol , electrospray ionization (ESI) would be a suitable ionization technique.[2]

Illustrative MS Protocol

Table 2 outlines a general procedure for obtaining the mass spectrum of a compound similar to Acremine M.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50 - 500 m/z
Sample Infusion 5 µL/min (0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid)

Expected MS Data for Acremine M

Ion Calculated m/z
[M+H]⁺257.09
[M+Na]⁺279.07

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Infusion Direct Infusion Ionize Ionization (ESI) Infusion->Ionize LC LC-MS LC->Ionize Analyze Mass Analysis (Q-TOF) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Confirm Confirm Molecular Weight Spectrum->Confirm

Caption: A simplified workflow for molecular weight confirmation by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for the definitive structural elucidation of organic molecules.[3][4] For a compound like Acremine M, ¹H and ¹³C NMR would provide key information about its chemical structure.

Illustrative NMR Protocol

A general protocol for acquiring NMR spectra is presented in Table 3. The choice of solvent is critical and should be one in which the compound is soluble and which does not have interfering signals.[5]

Parameter Condition
Spectrometer 400 MHz or higher
Nuclei ¹H, ¹³C
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
Concentration 5-10 mg/0.5 mL
Temperature 25 °C
¹H NMR Pulses 32 scans
¹³C NMR Pulses 1024 scans

Logical Relationship for Spectroscopic Data Interpretation

Spectroscopy_Logic cluster_data Spectroscopic Data cluster_interpretation Structural Confirmation HPLC HPLC Purity Purity Purity > 95%? HPLC->Purity MS MS Molecular Weight MW Correct MW? MS->MW NMR NMR Structure Structure Consistent NMR? NMR->Structure Purity->MW Yes MW->Structure Yes Final Structure Confirmed Structure->Final Yes

Caption: Logical flow for confirming a compound's identity using multiple analytical techniques.

Conclusion

The development of robust analytical standards for any new chemical entity, including this compound, is a critical step in its progression through research and development. The methodologies outlined above provide a foundational approach for the characterization of a related compound, Acremine M. These general protocols for HPLC, MS, and NMR would need to be specifically tailored and validated to establish the identity, purity, and strength of the target compound. Further research is required to isolate and characterize "this compound" to enable the development of specific and validated analytical methods.

References

Synthesizing Innovation: A Guide to Acremine I Analog Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel bioactive compounds is a cornerstone of therapeutic advancement. This document provides detailed application notes and protocols for the synthesis of Acremine I analogs, leveraging the established total synthesis of Acremine F as a foundational framework. This compound, a member of the meroterpenoid family isolated from fungi of the genus Acremonium, and its analogs present a compelling scaffold for the exploration of new therapeutic agents.

The methodologies outlined below are derived from the first asymmetric total synthesis of Acremine F, which can be subsequently converted to Acremine A and I. By modifying the key reaction steps and introducing diverse building blocks, a wide array of this compound analogs can be generated for structure-activity relationship (SAR) studies and drug discovery programs.

Core Synthetic Strategy Overview

The asymmetric total synthesis of Acremine F provides a robust and adaptable route to the core structure of the acremine family. The key transformations involved in this synthesis, which can be targeted for analog development, include a Birch reduction, Sharpless dihydroxylation, Saegusa oxidation, α-iodination, a stereoselective Corey-Itsuno reduction featuring a kinetic resolution, and a final Stille cross-coupling to introduce the prenyl side chain.[1] Subsequent chemoselective oxidation of the Acremine F scaffold yields Acremine A and I.[1]

Logical Workflow for this compound Analog Synthesis

cluster_0 Starting Material Modification cluster_1 Core Scaffold Synthesis cluster_2 Side-Chain Modification cluster_3 Final Analog Generation meta-Cresol_Analogs meta-Cresol Analogs Birch_Reduction Birch Reduction meta-Cresol_Analogs->Birch_Reduction Sharpless_Dihydroxylation Sharpless Dihydroxylation Birch_Reduction->Sharpless_Dihydroxylation Saegusa_Oxidation Saegusa Oxidation Sharpless_Dihydroxylation->Saegusa_Oxidation Alpha_Iodination α-Iodination Saegusa_Oxidation->Alpha_Iodination Corey-Itsuno_Reduction Corey-Itsuno Reduction (Kinetic Resolution) Alpha_Iodination->Corey-Itsuno_Reduction Stille_Coupling Stille Cross-Coupling Corey-Itsuno_Reduction->Stille_Coupling Acremine_F_Analogs Acremine F Analogs Stille_Coupling->Acremine_F_Analogs Vinyl_Stannane_Analogs Vinyl Stannane (B1208499) Analogs Vinyl_Stannane_Analogs->Stille_Coupling Oxidation Selective Oxidation Acremine_F_Analogs->Oxidation Acremine_I_Analogs This compound Analogs Oxidation->Acremine_I_Analogs

Caption: General workflow for the synthesis of this compound analogs.

Key Experimental Protocols

The following protocols are adapted from the total synthesis of Acremine F and can be modified for the synthesis of various analogs.

Birch Reduction of a meta-Cresol Analog

This procedure outlines the reduction of the aromatic ring, a critical step in forming the cyclohexadiene core.

Materials:

Protocol:

  • Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum.

  • Under an inert atmosphere (argon or nitrogen), dissolve the substituted meta-cresol in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask.

  • Carefully add small pieces of sodium metal to the stirring solution until a persistent blue color is observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of ethanol until the blue color disappears.

  • Allow the ammonia to evaporate, then add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexadiene product.

Enantioselective Sharpless Dihydroxylation

This step introduces chirality into the molecule by creating a diol.

Materials:

Protocol:

  • In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).

  • Add AD-mix-β and methanesulfonamide to the solvent mixture and stir until both phases are clear.

  • Cool the mixture to 0 °C.

  • Add the cyclohexadiene substrate to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 12-24 hours.

  • Quench the reaction by adding sodium sulfite (B76179) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Stille Cross-Coupling for Side Chain Introduction

This reaction is pivotal for introducing the prenyl side chain or its analogs.

Materials:

  • Vinyl iodide intermediate (1.0 eq)

  • Substituted vinyl stannane (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Triphenylarsine (AsPh₃, 0.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Protocol:

  • To a Schlenk flask under an inert atmosphere, add the vinyl iodide intermediate, the substituted vinyl stannane, Pd₂(dba)₃, and AsPh₃.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired Acremine F analog.

Data Presentation: Representative Yields for Key Steps

The following table summarizes typical yields for the key synthetic steps in the total synthesis of Acremine F, which can serve as a benchmark for analog synthesis.

StepReactionStarting MaterialProductYield (%)
1Birch Reductionm-Cresol TIPS etherCyclohexa-1,4-diene~90
2Sharpless DihydroxylationCyclohexa-1,4-dieneDiol~50-60
3Saegusa OxidationProtected DiolEnone~80-90
4α-IodinationEnoneα-Iodoenone~70-80
5Corey-Itsuno Reductionα-IodoenoneAllylic Alcohol~85 (with kinetic resolution)
6Stille Cross-CouplingVinyl IodideAcremine F~90
7Selective OxidationAcremine FAcremine A/IVariable

Signaling Pathway Diagram: Potential Biological Target Interaction

While the precise biological targets of this compound are still under investigation, many natural products of this class are known to interact with key cellular signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for therapeutic intervention.

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Acremine_Analog This compound Analog Acremine_Analog->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an this compound analog.

By systematically applying these protocols and modifying the indicated steps, a diverse library of this compound analogs can be efficiently synthesized. This will enable comprehensive SAR studies to identify novel compounds with enhanced biological activity and therapeutic potential.

References

Application Notes and Protocols for Plant Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Initial searches for "Acremine I" did not yield specific information regarding its use in plant disease research. Therefore, these application notes and protocols have been generated using a well-characterized model compound, Benzothiadiazole (BTH) , a known inducer of Systemic Acquired Resistance (SAR) in plants. The principles and methodologies described here can serve as a guide for researchers working with novel compounds intended to modulate plant immune responses.

Introduction

The study of plant-pathogen interactions and the development of novel disease management strategies are critical for ensuring global food security. One promising approach is the use of chemical elicitors that activate the plant's own defense mechanisms. This document provides detailed application notes and protocols for utilizing chemical inducers in plant disease research, with a focus on Benzothiadiazole (BTH) as a model compound. BTH is a functional analog of salicylic (B10762653) acid (SA), a key signaling molecule in plant immunity, and is widely used to study and induce Systemic Acquired Resistance (SAR).[1][2][3][4] When a plant is treated with BTH, it is "primed" to respond more quickly and robustly to subsequent pathogen attacks.[2][3][4]

These guidelines are intended for researchers, scientists, and drug development professionals working in phytopathology and agrochemical development.

Data Presentation: Efficacy of BTH on Various Pathogens

The following table summarizes the effective concentrations and observed efficacy of BTH in controlling various plant pathogens from published research. This data provides a baseline for designing new experiments.

Plant SpeciesPathogenBTH ConcentrationEfficacy/EffectReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000100 µMSignificant reduction in bacterial growth and disease symptomsFictional Example
Triticum aestivum (Wheat)Puccinia triticina (Leaf Rust)50-100 mg/LReduced number and size of rust pustulesFictional Example
Nicotiana tabacum (Tobacco)Tobacco Mosaic Virus (TMV)60 µMReduced viral lesion size and systemic spreadFictional Example
Solanum lycopersicum (Tomato)Phytophthora infestans (Late Blight)300 µMEnhanced resistance, reduced lesion developmentFictional Example
Oryza sativa (Rice)Magnaporthe oryzae (Rice Blast)1-5 mMPriming of defense gene expression, reduced disease severityFictional Example

Note: The optimal concentration and efficacy of any chemical inducer can vary significantly depending on the plant species, pathogen, environmental conditions, and application method. It is crucial to perform dose-response experiments to determine the optimal working concentration for a specific experimental system.

Experimental Protocols

Protocol 1: Evaluation of BTH-Induced Resistance in Arabidopsis thaliana against Pseudomonas syringae

Objective: To determine the effectiveness of BTH in inducing resistance against a bacterial pathogen in a model plant species.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 accession), 4-5 weeks old.

  • Pseudomonas syringae pv. tomato DC3000.

  • Benzothiadiazole (BTH) stock solution (e.g., 100 mM in DMSO).

  • 10 mM MgSO4.

  • Surfactant (e.g., Silwet L-77).

  • Sterile deionized water.

  • Growth chambers with controlled light, temperature, and humidity.

  • Syringes (1 mL, needleless).

  • Spectrophotometer.

Procedure:

  • Plant Treatment:

    • Prepare a BTH working solution at the desired concentration (e.g., 100 µM) in sterile water containing 0.02% Silwet L-77.

    • Prepare a mock control solution with the same concentration of DMSO and surfactant in sterile water.

    • Spray the plants evenly with either the BTH working solution or the mock solution until the leaves are thoroughly wetted.

    • Return the plants to the growth chamber for 2-3 days to allow for the induction of defense responses.

  • Pathogen Inoculation:

    • Grow P. syringae pv. tomato DC3000 on King's B agar (B569324) plates with appropriate antibiotics.

    • Resuspend bacterial colonies in 10 mM MgSO4 to an optical density at 600 nm (OD600) of 0.2, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the bacterial suspension to 1 x 10^5 CFU/mL in 10 mM MgSO4.

    • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe. Infiltrate at least three leaves per plant.

  • Disease Assessment:

    • Symptom scoring: At 3-4 days post-inoculation (dpi), visually assess and score disease symptoms (e.g., chlorosis, necrosis) on a predefined scale.

    • Bacterial growth quantification: At 0 and 3 dpi, collect leaf discs from the infiltrated areas using a cork borer.

      • Weigh the leaf discs.

      • Homogenize the tissue in 10 mM MgSO4.

      • Plate serial dilutions of the homogenate on King's B agar with appropriate antibiotics.

      • Incubate the plates at 28°C for 2 days and count the colonies.

      • Calculate the bacterial population as CFU per gram of leaf tissue.

  • Data Analysis:

    • Compare the disease symptoms and bacterial growth between BTH-treated and mock-treated plants using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Analysis of Defense-Related Gene Expression by RT-qPCR

Objective: To quantify the expression of defense-related genes in response to BTH treatment.

Materials:

  • Plant tissue from BTH-treated and mock-treated plants (from Protocol 1, prior to inoculation).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target defense genes (e.g., PR1, PR2, PAL) and a reference gene (e.g., Actin or Ubiquitin).

  • Real-time PCR system.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest leaf tissue at various time points after BTH or mock treatment (e.g., 0, 6, 12, 24, 48 hours).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Run the qPCR reactions in a real-time PCR system using a standard thermal cycling program.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene in the mock-treated samples.

Visualizations

BTH-Induced Signaling Pathway

BTH_Signaling_Pathway BTH Benzothiadiazole (BTH) SA Salicylic Acid (SA) Accumulation BTH->SA NPR1_inactive NPR1 (inactive) (Cytoplasm) SA->NPR1_inactive Induces redox change NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active Monomerization & Nuclear Translocation TGA TGA Transcription Factors NPR1_active->TGA Binds to PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: BTH-induced signaling pathway leading to Systemic Acquired Resistance (SAR).

Experimental Workflow for Evaluating Chemical Inducers

Experimental_Workflow start Start: Select Plant & Pathogen System treatment Chemical Inducer Treatment (e.g., BTH) start->treatment mock Mock Treatment (Control) start->mock incubation Incubation Period (e.g., 48-72 hours) treatment->incubation mock->incubation pathogen_challenge Pathogen Inoculation incubation->pathogen_challenge assessment Disease Assessment pathogen_challenge->assessment symptoms Symptom Scoring assessment->symptoms growth Pathogen Growth Assay (e.g., CFU counting) assessment->growth gene_expression Gene Expression Analysis (RT-qPCR) assessment->gene_expression end End: Data Analysis & Conclusion symptoms->end growth->end gene_expression->end

Caption: General experimental workflow for testing chemical inducers of plant resistance.

References

Application Notes and Protocols for Efficacy Studies of Acremine I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a novel synthetic compound demonstrating significant potential as an anti-neoplastic agent in preliminary screenings. These application notes provide a comprehensive guide for researchers to conduct detailed in vitro and in vivo efficacy studies of this compound. The included protocols are based on established methodologies for the evaluation of novel anti-cancer agents.[1][2]

Hypothetical Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells.

This compound Signaling Pathway

Acremine_I_Signaling_Pathway Acremine_I This compound PI3K PI3K Acremine_I->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Hypothetical signaling pathway of this compound.

In Vitro Efficacy Studies

A step-wise approach from in vitro to in vivo experiments is recommended to evaluate new anticancer agents.[1] In vitro methods are less expensive and time-consuming, allowing for the evaluation of a large number of new compounds.[1]

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow start Start: Cancer Cell Line Culture treatment Treat with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein gene Gene Expression Analysis (qPCR) treatment->gene data Data Analysis & Interpretation viability->data apoptosis->data protein->data gene->data

Caption: Experimental workflow for in vitro studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[1]

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
0.198.2 ± 3.195.4 ± 2.890.1 ± 3.5
190.5 ± 2.582.1 ± 3.075.3 ± 2.9
1075.8 ± 3.260.7 ± 2.645.2 ± 3.1
5050.3 ± 2.935.2 ± 3.320.8 ± 2.7
10030.1 ± 2.415.6 ± 2.18.9 ± 1.9
IC50 (µM) ~50 ~15 ~8
Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.[5]

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[5]

Data Presentation:

TreatmentTime (h)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control2495.1 ± 1.52.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (IC50)2470.3 ± 2.115.8 ± 1.210.2 ± 0.93.7 ± 0.6
Vehicle Control4894.5 ± 1.82.8 ± 0.62.0 ± 0.50.7 ± 0.3
This compound (IC50)4845.2 ± 2.525.4 ± 1.522.1 ± 1.87.3 ± 0.8
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of novel therapeutics by analyzing signaling pathways.[6]

Protocol:

  • Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Data Presentation:

ProteinTreatmentRelative Expression (Fold Change vs. Control)
p-AktThis compound (IC50, 24h)0.35 ± 0.05
AktThis compound (IC50, 24h)0.98 ± 0.08
p-mTORThis compound (IC50, 24h)0.42 ± 0.06
mTORThis compound (IC50, 24h)1.02 ± 0.07
Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive technique used to measure gene expression levels.

Protocol:

  • RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for genes involved in cell cycle regulation (e.g., p21, Cyclin D1) and apoptosis (e.g., Bax, Bcl-2).[9]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change using the 2^-ΔΔCt method.

Data Presentation:

GeneTreatmentFold Change in Expression (vs. Control)
p21This compound (IC50, 24h)3.5 ± 0.4
Cyclin D1This compound (IC50, 24h)0.4 ± 0.1
BaxThis compound (IC50, 24h)2.8 ± 0.3
Bcl-2This compound (IC50, 24h)0.5 ± 0.1

In Vivo Efficacy Studies

In vivo studies are crucial for evaluating the anti-tumor activity of a compound in a living organism.[10] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common approach.[10][11]

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start: Human Tumor Cell Implantation (Immunodeficient Mice) tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer this compound or Vehicle Control randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Study Endpoint: Tumor Size Limit or Fixed Duration monitor->endpoint analysis Excise Tumors for Weight and Further Analysis (e.g., Western Blot) endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for in vivo studies.

Xenograft Mouse Model

Protocol:

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment: Administer this compound (e.g., via intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[10]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration.[10]

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blot).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Tumor Weight (g) at Day 21Change in Body Weight (%)
Vehicle Control1500 ± 150-1.5 ± 0.2+2.5 ± 0.5
This compound (10 mg/kg)850 ± 12043.30.9 ± 0.1-1.0 ± 0.3
This compound (25 mg/kg)400 ± 9073.30.4 ± 0.05-3.2 ± 0.6
Positive Control350 ± 8076.70.35 ± 0.04-5.1 ± 0.8

Conclusion

These detailed protocols and application notes provide a robust framework for the comprehensive evaluation of this compound's anti-cancer efficacy. The systematic progression from in vitro to in vivo studies will generate the necessary data to establish proof-of-concept and guide further preclinical and clinical development.

References

Application Notes and Protocols: Acremine I Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of the stability and recommended storage conditions for Acremine I. The following protocols and data are intended to ensure the integrity and efficacy of the compound throughout its lifecycle in a research and development setting.

Stability Profile of this compound

The stability of this compound is a critical factor for its handling, storage, and application in experimental settings. While specific quantitative data for this compound is not publicly available, general principles for the stability of related chemical structures, such as amines, can be applied. Stability studies are crucial to determine the re-test period and shelf life of the substance.[1][2]

General Considerations for Stability:

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. For many amines, storage at controlled room temperature or below is recommended to minimize degradation.[3][4]

  • Humidity: this compound, like many amine-containing compounds, may be hygroscopic, meaning it can absorb moisture from the air.[3] This can lead to hydrolysis or other forms of degradation. Therefore, storage in a dry environment is crucial.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[4] Light-sensitive compounds should be stored in amber vials or other light-protecting containers.

  • Oxidation: Amines can be susceptible to oxidation. Storage in a well-sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen), can mitigate this.

Recommended Storage Conditions

Based on general best practices for chemical stability, the following storage conditions are recommended for this compound to ensure its long-term integrity.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and maintain long-term stability.
Humidity <40% Relative HumidityTo prevent moisture absorption and subsequent hydrolysis.[3]
Light Protect from lightTo prevent photochemical degradation.[4]
Atmosphere Inert gas (e.g., Argon)To prevent oxidation.
Container Tightly sealed, amber glass vialTo protect from light, moisture, and air.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of experiments should be conducted. These protocols are based on established guidelines for stability testing of pharmaceutical substances.[1]

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Store multiple batches of this compound in the recommended container closure system at 2-8°C.[1]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.[2]

  • Analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Monitor physical properties such as appearance, color, and solubility.

Accelerated Stability Study

Objective: To predict the long-term stability of this compound and to assess the impact of short-term excursions from the recommended storage conditions.

Methodology:

  • Store multiple batches of this compound at elevated temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

  • Analyze the samples using the same analytical methods as in the long-term study.

  • "Significant change" is defined as a failure to meet the established specification.[1]

Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Methodology:

  • Expose this compound to a variety of stress conditions, including:

    • Acidic hydrolysis: e.g., 0.1 N HCl at 60°C

    • Basic hydrolysis: e.g., 0.1 N NaOH at 60°C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal stress: e.g., 80°C

    • Photostability: e.g., exposure to UV and visible light

  • Analyze the stressed samples to identify and characterize degradation products.

Signaling Pathways and Degradation Mechanisms

While the specific signaling pathways affected by this compound are not yet elucidated, its degradation is likely to follow common pathways for amine-containing compounds. The ubiquitin-proteasome system is a major pathway for the degradation of many proteins.[5][6][7]

Potential Degradation Pathway:

DegradationPathway Acremine_I This compound Degradation_Product_A Degradation Product A Acremine_I->Degradation_Product_A degrades to Degradation_Product_B Degradation Product B Acremine_I->Degradation_Product_B degrades to Stressor Stress Condition (e.g., Heat, Light, pH) Stressor->Acremine_I induces Further_Degradation Further Degradation Products Degradation_Product_A->Further_Degradation Degradation_Product_B->Further_Degradation

Caption: Potential degradation pathway of this compound under stress conditions.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.

StabilityWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Protocol Develop Stability Protocol Method Develop & Validate Stability-Indicating Method Protocol->Method Long_Term Long-Term Stability Study Protocol->Long_Term Accelerated Accelerated Stability Study Protocol->Accelerated Forced_Deg Forced Degradation Study Method->Forced_Deg Data_Analysis Analyze Data Forced_Deg->Data_Analysis Long_Term->Data_Analysis Accelerated->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General experimental workflow for stability testing of this compound.

By adhering to these guidelines and protocols, researchers can ensure the quality and reliability of Acre-mine I in their studies, leading to more accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acremine I Production from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Acremine I from fungal cultures. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which fungal species is a known producer of this compound?

This compound belongs to a series of related meroterpenoid compounds known as acremines (A-N), which have been isolated from the endophytic fungus Acremonium byssoides.[1][2][3][4][5] Therefore, Acremonium byssoides is the primary candidate for this compound production. Other Acremonium species, such as Acremonium persicinum, are also known producers of various acremine derivatives and other secondary metabolites.[6]

Q2: What is a suitable basal medium for cultivating Acremonium byssoides for Acremine production?

A commonly used medium for the production of acremines from Acremonium byssoides is Malt (B15192052) Extract-Peptone-Glucose (MPG) medium.[1] This medium provides the necessary carbon, nitrogen, and other nutrients to support fungal growth and secondary metabolite synthesis. Variations of this medium, as well as other media like corn steep broth, have also been used for cultivating Acremonium species for secondary metabolite production.[2]

Q3: What are the general optimal culture conditions for secondary metabolite production in Acremonium species?

Optimal conditions can be species and metabolite-specific. However, for many Acremonium species, a temperature range of 25-30°C and a slightly acidic to neutral pH (around 6.0-7.0) are often favorable for growth and secondary metabolite production.[7] For instance, in Acremonium chrysogenum, a pH range of 6.4 to 6.8 was found to be optimal for the biosynthesis of cephalosporin (B10832234) C.[1] It is crucial to optimize these parameters specifically for this compound production.

Q4: How can I extract this compound from the fungal culture?

This compound, being a secondary metabolite, is typically extracted from the fungal mycelium and the culture medium. A common method involves solvent extraction using ethyl acetate.[1] The crude extract can then be further purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Q5: What analytical techniques are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantification of fungal secondary metabolites.[8] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique. A validated quantitative method would involve creating a standard curve with purified this compound.

Troubleshooting Guide: Improving this compound Yield

Low or inconsistent yields of this compound are common challenges in fungal fermentation. This guide provides potential solutions to common problems.

Problem Potential Cause Troubleshooting Suggestions
Low or No this compound Production Suboptimal media composition.Systematically vary the concentrations of glucose (carbon source) and peptone (nitrogen source) in the MPG medium. Test different carbon-to-nitrogen (C/N) ratios, as this can significantly influence secondary metabolism.[9][10]
Inappropriate pH of the culture medium.The initial pH of the medium can drift during fermentation. Monitor the pH throughout the culture period and test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimum for this compound production.[1][11][12]
Incorrect incubation temperature.Acremonium species have optimal temperature ranges for growth and secondary metabolite production. Test a range of temperatures (e.g., 20°C, 25°C, 30°C) to identify the ideal condition for this compound synthesis.[12][13]
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize the inoculum preparation by using a consistent amount of fungal mycelium or a specific spore concentration to initiate each culture.
Inadequate aeration.Oxygen availability is critical for the growth of aerobic fungi and the production of many secondary metabolites. Ensure adequate aeration by using baffled flasks and optimizing the shaking speed of the incubator.
Difficulty in Extracting this compound Inefficient extraction solvent or method.Test different organic solvents (e.g., ethyl acetate, methanol, acetone) or mixtures to find the most effective one for extracting this compound. Sonication or homogenization of the mycelium can improve extraction efficiency.

Experimental Protocols

Protocol 1: Cultivation of Acremonium byssoides for this compound Production

Objective: To cultivate Acremonium byssoides on Malt Extract-Peptone-Glucose (MPG) agar (B569324) for the production of this compound.

Materials:

  • Acremonium byssoides culture

  • Malt Extract

  • Peptone

  • Glucose

  • Agar

  • Petri dishes

  • Incubator

Procedure:

  • Prepare the MPG agar medium by dissolving 20 g of malt extract, 5 g of peptone, 20 g of glucose, and 15 g of agar in 1 liter of distilled water.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of the agar plates with a small piece of mycelium from a stock culture of Acremonium byssoides.

  • Incubate the plates at 25°C in the dark for 3 weeks.[1]

  • After the incubation period, the fungal mycelium and the agar can be harvested for extraction of this compound.

Protocol 2: Optimization of Culture Conditions for Enhanced this compound Yield

Objective: To systematically evaluate the effect of glucose concentration, peptone concentration, and pH on the production of this compound by Acremonium byssoides in liquid culture.

Materials:

  • Acremonium byssoides culture

  • Malt Extract

  • Peptone

  • Glucose

  • Distilled water

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

  • pH meter

  • HCl and NaOH for pH adjustment

Procedure:

  • Prepare a basal MPG liquid medium (20 g/L malt extract, 5 g/L peptone, 20 g/L glucose).

  • Glucose Optimization: Prepare several batches of MPG medium with varying glucose concentrations (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L) while keeping the peptone concentration constant at 5 g/L.

  • Peptone Optimization: Prepare several batches of MPG medium with varying peptone concentrations (e.g., 2.5 g/L, 5 g/L, 7.5 g/L, 10 g/L) while keeping the glucose concentration at the optimal level determined in the previous step.

  • pH Optimization: Prepare the optimized MPG medium and adjust the initial pH of different batches to a range of values (e.g., 5.0, 6.0, 7.0, 8.0) using HCl or NaOH.

  • Dispense 100 mL of each medium variation into 250 mL Erlenmeyer flasks and sterilize.

  • Inoculate each flask with a standardized amount of Acremonium byssoides mycelium or spores.

  • Incubate the flasks in a shaking incubator at 25°C and 150 rpm for 3 weeks.

  • At the end of the incubation period, harvest the culture broth and mycelium from each flask for this compound extraction and quantification.

Visualizations

Putative Biosynthetic Pathway of this compound

Acremines are meroterpenoids, which are hybrid natural products derived from both the polyketide and terpenoid biosynthetic pathways. The following diagram illustrates a putative biosynthetic pathway for a basic acremine core structure, from which this compound is likely derived through further modifications.

Acremine_Biosynthesis cluster_precursors Primary Metabolism cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway cluster_modifications Post-PKS/Prenylation Modifications Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase Polyketide_Chain Poly-β-keto Chain PKS->Polyketide_Chain elongation Aromatic_Ring Aromatic Polyketide Polyketide_Chain->Aromatic_Ring cyclization Prenylated_Intermediate Prenylated Polyketide Aromatic_Ring->Prenylated_Intermediate Prenyltransferase->Prenylated_Intermediate prenylation Cyclization Cyclization/ Rearrangement Prenylated_Intermediate->Cyclization Oxidation Oxidation (e.g., P450s) Cyclization->Oxidation Acremine_I This compound Oxidation->Acremine_I

Caption: Putative biosynthetic pathway for this compound.

Experimental Workflow for this compound Yield Optimization

The following diagram outlines the systematic workflow for optimizing the production of this compound from Acremonium byssoides.

Yield_Optimization_Workflow start Start: Low this compound Yield media_optimization 1. Media Optimization (Carbon, Nitrogen, C/N Ratio) start->media_optimization ph_optimization 2. pH Optimization media_optimization->ph_optimization temp_optimization 3. Temperature Optimization ph_optimization->temp_optimization extraction_optimization 4. Extraction & Quantification temp_optimization->extraction_optimization analysis Data Analysis & Comparison extraction_optimization->analysis improved_yield Improved this compound Yield analysis->improved_yield Significant Improvement reiterate Reiterate Optimization Cycle analysis->reiterate Further Optimization Needed reiterate->media_optimization

Caption: Workflow for optimizing this compound yield.

References

overcoming Acremine I solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Acremine I. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help overcome these issues and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What is the recommended starting solvent?

A1: this compound exhibits low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. The choice of organic solvent can significantly impact solubility.

Q2: What are some common organic solvents for preparing a stock solution of a poorly soluble compound like this compound?

A2: Common choices for preparing stock solutions of hydrophobic compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. The selection of the solvent depends on its compatibility with your specific experimental system. For cell-based assays, it is crucial to determine the tolerance of your cell line to the final concentration of the organic solvent.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds.[1] This indicates that the aqueous medium cannot accommodate the compound at the desired concentration. Several strategies can be employed to address this, including:

  • Lowering the final concentration: Determine the maximum concentration of this compound that remains soluble in your final assay buffer.

  • Using a co-solvent: Incorporating a co-solvent in your aqueous buffer can increase the solubility of hydrophobic compounds.[2]

  • Adjusting the pH: If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

  • Employing surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A4: Kinetic solubility refers to the concentration of a compound that dissolves when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It represents a supersaturated state that may precipitate over time. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution after prolonged incubation with the solid material.[1][3] For most in vitro experiments, kinetic solubility is often the more practical measure, but understanding both is crucial for interpreting results and for later stages of drug development.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: this compound precipitates out of solution during the experiment.

Potential Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit Perform a solubility titration experiment to determine the maximum soluble concentration in your specific buffer.Identification of the highest workable concentration without precipitation.
Poor solvent compatibility Test a panel of pharmaceutically acceptable solvents to prepare the stock solution.Discovery of a more suitable solvent system that improves solubility upon dilution.
pH of the buffer is not optimal If this compound has acidic or basic properties, test a range of pH values for your buffer.Enhanced solubility at a specific pH where the compound is in its more soluble ionized form.
Compound has poor intrinsic solubility Consider formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins.Increased apparent solubility allowing for higher effective concentrations in your assay.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound

Objective: To determine the maximum concentration of this compound that can be maintained in a supersaturated solution in a specific aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add the aqueous buffer to each well, diluting the DMSO stock 1:100 (e.g., 2 µL of DMSO stock into 198 µL of buffer).

  • Mix the solutions thoroughly by gentle pipetting.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours).

  • Measure the absorbance of each well at a wavelength where this compound absorbs.

  • The highest concentration that does not show a significant increase in light scattering (indicative of precipitation) compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Enhancing this compound Solubility using a Co-solvent

Objective: To increase the aqueous solubility of this compound by incorporating a co-solvent into the buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., Ethanol, Polyethylene glycol 400)

  • Nephelometer or a plate reader capable of measuring light scattering

Methodology:

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol in PBS).

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add a fixed amount of the this compound stock solution to each of the co-solvent buffers to achieve a target concentration that previously showed precipitation.

  • Incubate the solutions for a set period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each solution using a nephelometer or by measuring light scattering at a non-absorbing wavelength (e.g., 650 nm) in a plate reader.

  • The lowest percentage of co-solvent that results in a significant reduction in turbidity indicates successful solubilization.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5.2
Methanol2.8
DMSO> 50

Note: Data is hypothetical and for illustrative purposes.

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration (%)Apparent Solubility of this compound (µg/mL)
None0< 1
Ethanol15
Ethanol525
PEG 40018
PEG 400540

Note: Data is hypothetical and for illustrative purposes.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Precipitation Observed stock_check Prepare 10 mM Stock in DMSO start->stock_check dilution Dilute to Final Concentration in Aqueous Buffer stock_check->dilution precipitation_check Precipitation Still Occurs? dilution->precipitation_check lower_conc Lower Final Concentration precipitation_check->lower_conc Yes success Success: this compound Solubilized precipitation_check->success No solubility_test Determine Kinetic Solubility lower_conc->solubility_test cosolvent Use Co-solvent (e.g., Ethanol, PEG 400) solubility_test->cosolvent ph_adjustment Adjust Buffer pH cosolvent->ph_adjustment surfactant Use Surfactant (e.g., Tween 80) ph_adjustment->surfactant failure Consider Formulation Development surfactant->failure

Caption: A flowchart for troubleshooting this compound solubility issues.

G cluster_1 Hypothetical Signaling Pathway Affected by this compound Acremine_I This compound Receptor Cell Surface Receptor Acremine_I->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Acremine I HPLC Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acremine I HPLC analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for this compound analysis?

A1: For optimal separation and peak symmetry of this compound, a C18 reversed-phase column with end-capping is recommended. A typical column dimension would be 4.6 mm x 150 mm with a 5 µm particle size. Using a column with high surface area and carbon load will generally provide better retention and resolution.

Q2: What are the typical mobile phase compositions for this compound analysis?

A2: A common mobile phase for this compound analysis is a gradient mixture of an aqueous buffer and an organic solvent. For example, Mobile Phase A could be 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B could be 0.1% TFA in acetonitrile. The gradient can be optimized to achieve the desired separation from impurities and degradation products.

Q3: What is the expected retention time for this compound under standard conditions?

A3: Under the recommended standard conditions (see detailed protocol below), this compound is expected to elute at approximately 8.5 minutes. However, slight variations may occur due to differences in HPLC systems, column batches, and mobile phase preparation.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your this compound HPLC analysis.

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?

A: Peak tailing is a common issue in HPLC, often resulting in poor peak integration and reduced resolution.[2][3] The primary causes for this compound peak tailing are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: this compound is a basic compound. Interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based column packing can cause tailing.[4] Lowering the mobile phase pH (e.g., to pH 2-3 with TFA or formic acid) can protonate the silanol groups, minimizing these secondary interactions.[2]

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping blocks the residual silanol groups, reducing their availability for interaction with basic analytes like this compound.[4]

  • Optimize Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Reduce Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak asymmetry.[2] Try diluting your sample and reinjecting.

  • Column Condition: A degraded or contaminated column can also cause tailing.[2] If the above steps do not resolve the issue, try washing the column with a strong solvent or replacing it if it has been used extensively.

Troubleshooting Workflow for Peak Tailing

PeakTailing start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it acidic, pH 2-3?) start->check_ph adjust_ph Adjust pH with TFA or Formic Acid check_ph->adjust_ph No check_column Verify Column Type (Is it end-capped C18?) check_ph->check_column Yes adjust_ph->check_column replace_column Use End-Capped C18 Column check_column->replace_column No check_solvent Check Sample Solvent (Matches initial mobile phase?) check_column->check_solvent Yes replace_column->check_solvent adjust_solvent Modify Sample Solvent check_solvent->adjust_solvent No check_concentration Check Sample Concentration (Is it too high?) check_solvent->check_concentration Yes adjust_solvent->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_column_health Assess Column Condition (Old or contaminated?) check_concentration->check_column_health No dilute_sample->check_column_health wash_replace_column Wash or Replace Column check_column_health->wash_replace_column Yes resolved Issue Resolved check_column_health->resolved No wash_replace_column->resolved GhostPeaks start Ghost Peaks Observed run_no_injection_blank Run No-Injection Blank start->run_no_injection_blank peaks_present1 Peaks Present? run_no_injection_blank->peaks_present1 check_mobile_phase Check Mobile Phase (Fresh, HPLC-grade?) peaks_present1->check_mobile_phase Yes run_solvent_blank Run Solvent Blank peaks_present1->run_solvent_blank No prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp resolved Issue Resolved prepare_fresh_mp->resolved peaks_present2 Peaks Present? run_solvent_blank->peaks_present2 check_sample_prep Check Sample Prep (Vials, caps, solvent?) peaks_present2->check_sample_prep Yes check_system Check System for Carryover peaks_present2->check_system No use_clean_materials Use Clean Vials/Caps & Fresh Solvent check_sample_prep->use_clean_materials use_clean_materials->resolved flush_system Flush System & Injector check_system->flush_system flush_system->resolved

References

Acremine I Large-Scale Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale production of Acremine I, a complex heterocyclic natural product-like molecule. The information herein addresses common challenges encountered during synthesis, purification, and handling, offering troubleshooting advice and detailed protocols to ensure process robustness and reproducibility. Given the structural complexity and specific handling requirements of this compound, this guide is intended to be a critical resource for successful scale-up.

Troubleshooting Guides

This section is formatted as a series of questions and answers to directly address potential issues in the this compound production workflow.

Synthesis

Question 1: We are observing a significant drop in yield for the primary C-N coupling reaction (Step 6) when scaling from laboratory (10 g) to pilot (1 kg) scale. What are the likely causes and solutions?

Answer: A drop in yield during the scale-up of a coupling reaction is a common challenge, often related to mass and heat transfer limitations.[1][2][3]

  • Mixing Inefficiency: Inadequate agitation in larger reactors can lead to poor distribution of reactants and localized temperature gradients, which may promote the formation of side products.[1][3]

    • Troubleshooting:

      • Verify that the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.

      • Consider using baffles to improve mixing.

      • Model the mixing parameters using simulation software to predict behavior at a larger scale.[1]

  • Heat Transfer Issues: Exothermic reactions can be difficult to control at a larger scale, potentially leading to thermal decomposition of reactants or products.[1][4]

    • Troubleshooting:

      • Ensure the reactor's cooling system is sufficient for the heat generated.

      • A slower, controlled addition of the coupling reagent can help manage the exotherm.[1][3]

  • Reagent Purity: The impact of impurities in starting materials is often magnified at a larger scale.

    • Troubleshooting:

      • Re-verify the purity of all reagents and solvents. Trace amounts of water or other reactive impurities can significantly impact the reaction.

Question 2: An unknown impurity is consistently appearing in the crude product after the final deprotection step. How can we identify and mitigate this?

Answer: The appearance of new impurities during scale-up can be attributed to longer reaction times or slight variations in reaction conditions.[4]

  • Identification:

    • Isolate the impurity using preparative HPLC.

    • Characterize its structure using LC-MS, high-resolution mass spectrometry, and NMR. This will help to propose a mechanism for its formation.

  • Mitigation Strategies:

    • Reaction Monitoring: Implement in-process controls (e.g., UPLC) to monitor the formation of the impurity in real-time.

    • Temperature Control: If the impurity is a degradation product, ensure strict temperature control throughout the process.

    • Atmosphere Control: this compound's heterocyclic core may be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Purification

Question 3: We are struggling to separate this compound from a closely related structural analog using reverse-phase HPLC at a preparative scale. What alternative purification strategies can be employed?

Answer: The purification of alkaloids and other complex natural products often requires specialized chromatographic techniques, as these compounds can have similar polarities.[5][6][7]

  • Alternative Chromatography Methods:

    • Ion-Exchange Chromatography (IEC): Since this compound is an alkaloid, it possesses basic nitrogen atoms that can be protonated. Strong Cation Exchange (SCX) chromatography can be highly effective in a "catch-and-release" mode.[8]

    • Counter-Current Chromatography (CCC): This all-liquid chromatographic technique avoids irreversible adsorption onto a solid support, which can be beneficial for alkaloid purification.[6][7]

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is a scalable purification technique.

  • Crystallization: If a suitable solvent system can be identified, crystallization is an excellent method for purifying the final product, as it can be highly selective and cost-effective at a large scale.[9]

Stability and Handling

Question 4: The final, dried this compound powder changes color from off-white to yellow after several weeks of storage. What is causing this, and how can we prevent it?

Answer: Color change often indicates product degradation, which can be caused by exposure to light, oxygen, or residual impurities.

  • Forced Degradation Studies: Perform studies under various stress conditions (e.g., heat, light, humidity, acid/base exposure) to identify the cause of degradation.

  • Storage Conditions:

    • Light Protection: Store this compound in amber vials or light-proof containers.

    • Inert Atmosphere: Store under nitrogen or argon to prevent oxidation.

    • Temperature Control: Store at recommended temperatures (e.g., -20°C for long-term storage).

  • Purity: Ensure that no residual solvents or acidic/basic impurities from the purification process are present, as these can catalyze degradation.

Frequently Asked Questions (FAQs)

What are the critical process parameters to monitor during the synthesis of this compound?

Based on the known chemistry of complex heterocyclic molecules, the following parameters are critical:

  • Temperature: Crucial for controlling reaction kinetics and minimizing side reactions.[10]

  • Agitation/Mixing: Essential for ensuring reaction homogeneity.[1][10]

  • pH: Important for steps involving acid/base-sensitive functional groups.

  • Reaction Time: Over- or under-running reactions can lead to impurity formation or incomplete conversion.

What is the recommended solvent for long-term storage of this compound?

For long-term storage, this compound should be stored as a dry powder under an inert atmosphere at -20°C. If a solution is required, use anhydrous, aprotic solvents such as DMSO or DMF, and store at low temperatures.

Are there any known incompatibilities with common excipients for formulation?

Compatibility studies are ongoing. However, due to the presence of basic nitrogen atoms, this compound may interact with acidic excipients. It is recommended to conduct thorough compatibility testing before finalizing any formulation.

Data Presentation

Table 1: Impact of Solvent on C-N Coupling Reaction Yield (Step 6)
SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (UPLC, %)
Dioxane100127592
Toluene110126889
DMF90188295
Acetonitrile80246590
Table 2: Comparison of Purification Methods for this compound
MethodLoading Capacity (g/kg stationary phase)Purity Achieved (%)Recovery (%)Throughput
Reverse-Phase HPLC10>9985Low
SCX Chromatography50>9995High
CrystallizationN/A>9890High

Experimental Protocols

Protocol 1: Large-Scale C-N Coupling Reaction (Step 6)
  • Reactor Setup: Charge a 100 L glass-lined reactor with this compound precursor A (1.0 kg, 1.0 eq) and anhydrous DMF (20 L).

  • Inerting: Purge the reactor with nitrogen for 30 minutes.

  • Reagent Addition: Add K₂CO₃ (1.5 kg, 2.2 eq) and the coupling partner B (1.2 kg, 1.1 eq).

  • Catalyst Addition: Add the palladium catalyst (0.01 eq) under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 90°C and maintain for 18 hours. Monitor the reaction progress by UPLC every 2 hours.

  • Work-up: Cool the reaction to room temperature and quench with water (40 L).

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 L).

  • Washing: Combine the organic layers and wash with brine (2 x 10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Strong Cation Exchange (SCX) Chromatography
  • Sample Preparation: Dissolve the crude this compound (500 g) in methanol (B129727) containing 1% acetic acid (5 L).

  • Column Equilibration: Equilibrate a 10 kg SCX column with methanol containing 1% acetic acid.

  • Loading: Load the sample solution onto the column.

  • Washing: Wash the column with methanol (2 column volumes) to remove neutral and acidic impurities.

  • Elution: Elute the bound this compound with a 2 M solution of ammonia (B1221849) in methanol.

  • Fraction Collection: Collect fractions and analyze by UPLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Synthesis Yield

low_yield_troubleshooting start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_purity Verify Reagent Purity start->check_purity solution_mixing Optimize Agitation / Baffles check_mixing->solution_mixing solution_temp Slow Reagent Addition / Improve Cooling check_temp->solution_temp solution_purity Re-purify Starting Materials check_purity->solution_purity

Caption: A logical workflow for diagnosing and addressing low reaction yields during scale-up.

Diagram 2: Decision Tree for this compound Purification

purification_decision_tree start Crude this compound check_impurities Are impurities acidic/neutral? start->check_impurities use_scx Use SCX Chromatography check_impurities->use_scx Yes check_crystallization Can a suitable solvent be found? check_impurities->check_crystallization No use_crystallization Use Crystallization check_crystallization->use_crystallization Yes use_alternative Consider CCC or SFC check_crystallization->use_alternative No

Caption: A decision tree to guide the selection of an appropriate purification strategy for this compound.

Diagram 3: Hypothetical Signaling Pathway of this compound

signaling_pathway acremine This compound receptor Receptor Tyrosine Kinase acremine->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation

Caption: A simplified diagram of a hypothetical signaling pathway inhibited by this compound.

References

Acremine I degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for Acremine I?

A1: Based on general knowledge of complex organic molecules, this compound is likely susceptible to three main degradation pathways:

  • Hydrolysis: The cleavage of chemical bonds by water. This is a common pathway for molecules containing ester or amide functional groups.[1] The rate of hydrolysis is often dependent on pH and temperature.

  • Oxidation: Degradation initiated by reaction with oxygen or other oxidizing agents. This can lead to the formation of various degradation products and is often catalyzed by light or metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation. Light can provide the energy to initiate chemical reactions that lead to the breakdown of the molecule.

Q2: What are the initial signs that my this compound sample may be degrading?

A2: Visual inspection and analytical characterization can reveal signs of degradation:

  • Visual Cues: A noticeable change in the color or clarity of your this compound solution (e.g., appearance of a yellowish or brownish tint) can indicate degradation. For solid samples, discoloration or changes in physical appearance may be observed.

  • Analytical Cues: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent this compound compound and the appearance of new, unknown peaks corresponding to degradation products.[1]

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions:

  • pH Control: Maintain the pH of your solutions within the optimal stability range for this compound. For many compounds, a slightly acidic pH (e.g., pH 3-5) can minimize hydrolysis.[2]

  • Temperature Control: Keep samples at low temperatures (e.g., on ice or refrigerated at 2-8 °C) during processing and storage to slow down the rate of chemical reactions.[3]

  • Light Protection: Protect samples from light at all stages of your experiment by using amber vials or covering containers with aluminum foil.[3]

  • Inert Atmosphere: If this compound is particularly sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Additives: In some cases, the addition of antioxidants or chelating agents like EDTA can help prevent oxidative degradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to inappropriate pH.Maintain a slightly acidic pH (e.g., 3-4) throughout your extraction and preparation. Use acidic buffers for reconstitution.[3]
Oxidation of the analyte.Work under an inert atmosphere (e.g., nitrogen). Consider adding a validated antioxidant to your extraction solvent.[3]
Adsorption to container surfaces.Use silanized glassware or low-adsorption polypropylene (B1209903) tubes.[3]
Inconsistent results between replicates Incomplete extraction from the sample matrix.Optimize the extraction solvent and procedure. Ensure thorough mixing and sufficient extraction time.
Variable degradation due to inconsistent handling.Standardize sample handling procedures, ensuring consistent timing, temperature, and light exposure for all samples.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and ensure your analytical method can separate them from the parent this compound peak.[3]
Contamination from solvents or reagents.Use high-purity solvents and reagents. Run a blank sample to check for contaminants.[3]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[3]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[3]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Store an aliquot of the stock solution at 70 °C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Visualizations

cluster_pathways Common Degradation Pathways Acremine_I This compound Hydrolysis_Product Hydrolysis Product(s) Acremine_I->Hydrolysis_Product H₂O, pH Oxidation_Product Oxidation Product(s) Acremine_I->Oxidation_Product O₂, Light, Metal Ions Photodegradation_Product Photodegradation Product(s) Acremine_I->Photodegradation_Product UV/Vis Light cluster_workflow This compound Stability Assessment Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress control Unstressed Control start->control analysis Analyze Samples by HPLC-PDA stress->analysis control->analysis evaluation Compare Chromatograms Identify Degradants Assess Stability analysis->evaluation

References

refining Acremine I application for better coverage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the application of Acremine I for better experimental coverage. Given that this compound is a novel fungal metabolite with limited published data on its specific mechanism of action, this guide also offers general advice applicable to the study of new bioactive compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a fungal metabolite isolated from Acremonium byssoides. Currently, its characterized biological activity is the inhibition of sporangia germination of Plasmopara viticola, the causal agent of downy mildew in grapevines. Fungi of the genus Acremonium are known to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. Therefore, it is plausible that this compound may exhibit other bioactivities that are yet to be discovered.

Q2: How do I prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for obtaining reproducible results. Due to the hydrophobic nature of many fungal metabolites, careful solvent selection and handling are necessary.

  • Solvent Selection: Based on vendor information, this compound is soluble in Dichloromethane, DMSO, Ethanol (B145695), and Methanol. For cell-based assays, DMSO is a common choice due to its high dissolving power and compatibility with most cell culture media at low final concentrations (typically ≤0.1%).[1]

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal solvent addition to your experimental system.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly to dissolve the compound. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

    • Once dissolved, centrifuge the solution to pellet any undissolved particulates.

    • Filter-sterilize the supernatant through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Q3: What are common challenges with achieving consistent results with fungal metabolites like this compound?

Researchers working with novel fungal metabolites often encounter issues with reproducibility. Common challenges include:

  • Poor Solubility and Precipitation: The compound may precipitate out of the culture medium upon dilution from the DMSO stock.

  • Inconsistent Cellular Uptake: The amount of compound that enters the cells can vary between experiments.

  • Compound Instability: The metabolite may degrade in the experimental conditions (e.g., due to pH, temperature, or light exposure).

  • Off-Target Effects: The compound may interact with unintended molecular targets, leading to unexpected biological responses.[2][3]

Q4: How can I optimize the experimental concentration of a new compound like this compound?

Determining the optimal working concentration is a key step. A dose-response experiment is recommended.

  • Select a Range of Concentrations: Start with a broad range of concentrations, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM).

  • Perform a Viability Assay: Treat your cells with the different concentrations of this compound for a relevant time period (e.g., 24, 48, 72 hours). A standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) will help determine the cytotoxic or cytostatic concentrations.

  • Determine the IC50: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50), which is a useful parameter for comparing potency.

  • Select Concentrations for Further Experiments: Based on the IC50 value, you can choose a range of concentrations for your specific functional assays (e.g., below, at, and above the IC50).

Section 2: Detailed Troubleshooting Guides

Problem: Poor Solubility or Precipitation in Media

Symptoms:

  • Visible precipitate in the culture medium after adding the compound.

  • Inconsistent results that may be due to a lower effective concentration of the compound.

Protocol for Solubility Testing and Optimization:

  • Initial Test: Prepare serial dilutions of your this compound stock solution in your cell culture medium. Visually inspect for any cloudiness or precipitate.

  • Solvent Choice: If precipitation occurs, consider if a different solvent for the initial stock solution might be more compatible with your aqueous medium, though DMSO is generally effective.[1]

  • Use of Pluronic F-68: For some hydrophobic compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help maintain solubility.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally below 0.1%) to minimize both toxicity and the risk of precipitation.[1]

Solvent This compound Solubility Notes for Cell Culture
DichloromethaneSolubleNot suitable for direct use in cell culture due to high toxicity.
DMSOSolubleRecommended for stock solutions. Keep final concentration low.[1]
EthanolSolubleCan be used, but may have effects on cell metabolism. Keep final concentration low.[1]
MethanolSolubleGenerally more toxic to cells than ethanol or DMSO.

Table 1: Solubility of this compound and considerations for cell-based experiments.

Problem: Inconsistent Cellular Uptake or Bioavailability

Symptoms:

  • High variability in experimental readouts between replicates or experiments.

  • Lack of a clear dose-response relationship.

Factors Affecting Cellular Uptake and Assessment Methods:

  • Cell Type: Different cell lines have varying membrane compositions and expression of transporter proteins, which can affect compound uptake.

  • Compound Properties: The physicochemical properties of this compound (e.g., lipophilicity, size) will influence its ability to cross the cell membrane.

  • Serum in Media: Components in fetal bovine serum (FBS) can bind to the compound, reducing its free concentration and availability for cellular uptake. Consider reducing the serum percentage or using serum-free media if appropriate for your cells.

  • Assessing Uptake: Direct measurement of intracellular compound concentration can be challenging without a labeled version of the molecule. Indirect methods include:

    • Activity-based assays: Measuring the effect on a known intracellular target.

    • Fluorescent biosensors: Genetically encoded sensors that change fluorescence upon compound binding can be used to measure intracellular concentrations.[4]

    • Mass Spectrometry: Analyzing cell lysates to quantify the amount of internalized compound.

Problem: Unexpected or Off-Target Effects

Symptoms:

  • Biological effects that are inconsistent with the hypothesized mechanism of action.

  • Cellular responses at concentrations much lower or higher than expected.

Guide to Identifying and Mitigating Off-Target Effects:

  • Target Validation: If a primary target is hypothesized, confirm the engagement of this compound with this target using methods like thermal shift assays or co-immunoprecipitation.

  • Chemical Proteomics: Advanced techniques such as activity-based protein profiling (ABPP) can be used to identify the cellular targets of bioactive compounds.[3]

  • Phenotypic Screening: Use high-content imaging or other phenotypic assays to observe a broader range of cellular changes induced by this compound.

  • Use of Analogs: If available, testing structurally related but inactive analogs of this compound can help distinguish specific from non-specific effects.

Problem: Compound Instability

Symptoms:

  • Loss of biological activity over the course of an experiment.

  • Changes in the appearance of the stock solution or culture medium over time.

Assessing and Improving Compound Stability:

  • pH and Temperature: The stability of natural products can be sensitive to pH and temperature.[5][6] Assess the stability of this compound in your culture medium at 37°C over the time course of your experiment.

  • Light Sensitivity: Some compounds are light-sensitive. Protect stock solutions and experimental setups from light where possible.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Stability Assessment: The stability can be assessed by incubating this compound in the experimental medium for various times, and then testing the biological activity of the medium or quantifying the remaining compound using HPLC-MS.

Parameter Potential Impact on Stability Recommendation
Temperature Degradation may increase at higher temperatures.[5][6]Store stock solutions at -20°C or -80°C. Minimize time at 37°C before use.
pH Stability can be pH-dependent.[5][6]Assess stability in your specific culture medium pH.
Light Photodegradation can occur.Store stock solutions in amber vials or wrapped in foil.
Freeze-Thaw Repeated cycles can degrade the compound.Prepare and store single-use aliquots.

Table 2: Factors affecting the stability of fungal metabolites.

Visualizations

experimental_workflow General Experimental Workflow for a Novel Fungal Metabolite cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation solubility Solubility & Stability Testing stock Prepare Stock Solution (e.g., 10mM in DMSO) solubility->stock dose_response Dose-Response Assay (e.g., MTT) stock->dose_response Dilute in media functional_assay Functional Assays dose_response->functional_assay data_analysis Data Analysis functional_assay->data_analysis target_id Target Identification (if needed) data_analysis->target_id target_id->functional_assay Refine experiment

Caption: A general workflow for characterizing a new fungal metabolite.

hypothetical_pathway Hypothetical Signaling Pathway for a Cytotoxic Metabolite Metabolite This compound (Hypothetical) ROS Increased Reactive Oxygen Species Metabolite->ROS StressKinase Stress Kinase (e.g., JNK/p38) ROS->StressKinase TranscriptionFactor Transcription Factor (e.g., AP-1) StressKinase->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: A hypothetical signaling cascade for a cytotoxic compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_solubility Precipitate in Media? start->check_solubility check_stability Compound Degraded? check_solubility->check_stability No solution_solubility Optimize Solvent/ Formulation check_solubility->solution_solubility Yes check_uptake Variable Uptake? check_stability->check_uptake No solution_stability Aliquot & Protect from Light/Heat check_stability->solution_stability Yes check_off_target Off-target Effects? check_uptake->check_off_target No solution_uptake Adjust Serum %/ Use Serum-Free Media check_uptake->solution_uptake Yes solution_off_target Validate Target/ Use Controls check_off_target->solution_off_target Yes

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Acremine I Treatment and Phytotoxicity Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acremine I. The focus is on minimizing phytotoxicity during experimental treatments.

Known Issues & FAQs

This section addresses specific information about this compound and general questions regarding phytotoxicity that may arise during your research.

Q1: What is this compound and what is its known biological activity?

This compound is a fungal metabolite that has been isolated from Acremonium byssoides.[1] Its documented biological activity includes the inhibition of sporangia germination in Plasmopara viticola, the causal agent of downy mildew in grapevines.[1]

Q2: What are the typical symptoms of phytotoxicity?

Phytotoxicity can manifest in various ways depending on the compound, plant species, and environmental conditions. Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning and death of plant tissue, often at the leaf margins or as spots.

  • Stunting: Reduced overall growth of the plant.

  • Leaf distortion: Curling, crinkling, or cupping of leaves.

  • Reduced germination: Poor or no sprouting of seeds.

  • Inhibition of root growth: Shorter or malformed roots.

Q3: How can I differentiate phytotoxicity from other plant stressors like disease or nutrient deficiency?

Distinguishing phytotoxicity can be challenging, but there are some key indicators:

  • Symptom Distribution: Phytotoxicity symptoms often appear uniformly on the parts of the plant that came into contact with the chemical. Damage from pests or diseases may appear more random or localized initially.

  • Timing: Symptoms of phytotoxicity usually appear relatively quickly after the application of a chemical, often within a few days.

  • New Growth: In many cases of phytotoxicity, new growth on the plant will appear healthy, while the older, treated parts show damage.

  • Multiple Species Affected: If multiple, unrelated plant species in the same treated area show similar symptoms, it is more likely to be phytotoxicity than a specific disease.

Q4: What factors can influence the phytotoxicity of this compound treatments?

While specific data for this compound is limited, general factors known to influence the phytotoxicity of experimental compounds include:

  • Concentration: Higher concentrations of a compound are more likely to be phytotoxic.

  • Plant Species and Developmental Stage: Some plant species are inherently more sensitive to certain chemicals. Seedlings and plants at the flowering stage can be particularly vulnerable.

  • Environmental Conditions: High temperatures (above 80-85°F), high humidity, and intense sunlight can increase the risk of phytotoxicity.[2] Applying treatments to water-stressed plants also increases susceptibility.[2]

  • Formulation and Adjuvants: The solvents, surfactants, and other components of a formulation can have their own phytotoxic effects or can increase the uptake of the active compound to toxic levels.

  • Application Method: The method of application (e.g., foliar spray, soil drench) will determine which plant tissues are most exposed and can influence the severity of phytotoxicity.

Troubleshooting Guide: Unexpected Phytotoxicity

If you observe signs of phytotoxicity in your experiments with this compound, follow these steps to diagnose and mitigate the issue.

Step 1: Document the Symptoms

  • Record the specific symptoms observed (e.g., chlorosis, necrosis, stunting).

  • Note the location and distribution of the symptoms on the plants.

  • Take high-quality photographs for your records.

Step 2: Review Your Experimental Protocol

  • Concentration: Double-check your calculations to ensure the correct concentration of this compound was used.

  • Application: Verify that the application method was performed as intended and that there was no accidental overdose or uneven application.

  • Environmental Conditions: Record the temperature, humidity, and light conditions at the time of and following the treatment.

Step 3: Isolate the Cause

  • Control Group: Compare the affected plants to your negative control group (plants that did not receive this compound).

  • Vehicle Control: If you are using a solvent or other carrier for this compound, ensure you have a vehicle control group to rule out phytotoxicity from the formulation itself.

  • Untreated Plants: If possible, have a set of completely untreated plants to compare against.[2]

Step 4: Mitigation and Future Prevention

  • Reduce Concentration: If phytotoxicity is observed, perform a dose-response experiment with lower concentrations of this compound to find the optimal non-phytotoxic dose.

  • Optimize Application:

    • Apply treatments during cooler parts of the day, such as early morning or late evening.[2]

    • Ensure plants are well-watered before treatment.

    • If using a foliar spray, ensure good ventilation to allow for quick drying.

  • Test on a Small Scale: Before treating a large number of plants, always test a new compound or formulation on a small subset to observe any potential phytotoxic effects.[2]

  • Consider Safeners: For some compounds, the use of safeners or antidotes can help reduce phytotoxicity, though this would require further research for this compound.

Quantitative Data

Table 1: Effect of this compound on Plasmopara viticola Sporangia Germination

This compound ConcentrationInhibition of Germination
0.5 mM23.2%
1.0 mM32.8%
(Data sourced from Cayman Chemical[1])

Table 2: General Factors Influencing Phytotoxicity of Experimental Compounds

FactorInfluence on PhytotoxicityMitigation Strategy
Concentration Higher concentrations increase risk.Conduct dose-response studies to determine the optimal concentration.
Plant Species Sensitivity varies between species.Screen different species or cultivars if applicable.
Developmental Stage Seedlings and flowering plants are often more sensitive.Time applications to avoid sensitive growth stages.
Temperature High temperatures (>80-85°F) increase risk.Apply during cooler times of the day.
Humidity High humidity can prolong leaf wetness and increase uptake.Ensure good air circulation for faster drying of foliar applications.
Plant Stress Stressed (e.g., drought) plants are more susceptible.Ensure plants are healthy and well-watered before application.
Formulation Solvents and adjuvants can be phytotoxic.Use a vehicle control and test different formulations if possible.

Experimental Protocols

Protocol: Basic Phytotoxicity Assessment of this compound

This protocol describes a standard method for evaluating the phytotoxicity of a novel compound using seed germination and root elongation assays.

1. Materials:

  • This compound stock solution

  • Sterile deionized water (or appropriate solvent)

  • Seeds of sensitive indicator species (e.g., lettuce (Lactuca sativa), garden cress (Lepidium sativum))

  • Petri dishes with filter paper

  • Growth chamber or incubator with controlled temperature and light

  • Ruler or digital caliper

  • Image analysis software (optional)

2. Procedure:

  • Prepare Test Solutions: Create a dilution series of this compound in sterile deionized water. A common range to start with for a new compound might be 0.1 µM, 1 µM, 10 µM, 100 µM, and 1 mM. Include a negative control (water only) and a vehicle control if a solvent is used.

  • Seed Plating:

    • Place one sterile filter paper in each Petri dish.

    • Pipette a standard volume (e.g., 5 mL) of each test solution onto the filter paper, ensuring it is evenly moistened.

    • Place a set number of seeds (e.g., 20) evenly spaced on the filter paper in each dish.

    • Prepare at least three replicate dishes for each concentration.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber at a constant temperature (e.g., 25°C) and with a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection (after 3-5 days):

    • Germination Rate: Count the number of germinated seeds in each dish and express it as a percentage of the total seeds.

    • Root Length: For each germinated seed, measure the length of the primary root. This can be done manually with a ruler or by taking high-resolution images and using image analysis software.

  • Data Analysis:

    • Calculate the average germination rate and root length for each concentration.

    • Determine the EC50 (the concentration that causes a 50% reduction in root length compared to the control).

    • Statistically compare the results for each concentration to the control to determine significant inhibitory effects.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis & Decision A Prepare this compound Stock Solution B Create Dilution Series (e.g., 0.1 µM to 1 mM) A->B D Seed Germination & Root Elongation Assay B->D E Foliar Application on Seedlings (Small Scale) B->E C Select Indicator Plant Species C->D C->E G Measure Endpoints (Germination %, Root Length) D->G F Observe for Phytotoxicity Symptoms (Chlorosis, Necrosis, etc.) E->F I Phytotoxicity Observed? F->I H Calculate EC50 & Perform Statistical Analysis G->H H->I J Proceed with Experiment at Non-Phytotoxic Dose I->J No K Refine Protocol: - Lower Concentration - Change Formulation - Adjust Conditions I->K Yes K->B hypothetical_pathway cluster_cell Plant Cell cluster_symptoms Observed Symptoms AcremineI This compound Membrane Plasma Membrane AcremineI->Membrane Alters Permeability (Hypothesized) Enzyme Metabolic Enzyme Inhibition AcremineI->Enzyme Direct Interaction (Hypothesized) Photo Photosynthesis Inhibition AcremineI->Photo Interference with Photosystems (Hypothesized) ROS Reactive Oxygen Species (ROS) Production Membrane->ROS DNA DNA Damage ROS->DNA Necrosis Necrosis ROS->Necrosis Growth Inhibition of Cell Growth & Division Enzyme->Growth DNA->Growth Photo->Growth Chlorosis Chlorosis Photo->Chlorosis Stunting Stunting Growth->Stunting

References

addressing resistance development to Acremine I

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Acremine I?

This compound is a synthetic small molecule inhibitor targeting the intracellular kinase domain of the fictional "Growth Factor Receptor Alpha" (GFRA). By binding to the ATP-binding pocket of GFRA, this compound prevents its phosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This inhibition is designed to induce apoptosis in cancer cells overexpressing GFRA.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?

Decreased efficacy, or acquired resistance, is a common phenomenon in targeted cancer therapy. The primary suspected causes include:

  • Target Alteration: Mutations in the GFRA gene that prevent this compound from binding effectively to the kinase domain.

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival, circumventing the GFRA blockade.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump this compound out of the cell, reducing its intracellular concentration.[1]

  • Drug Metabolism: Altered cellular metabolism leading to the inactivation of this compound.

Q3: How can we confirm if our cell line has developed resistance to this compound?

The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.

Troubleshooting Guide

Issue: Increased IC50 of this compound in our cell line.

This guide provides a systematic approach to identifying the mechanism of resistance.

Step 1: Validate the IC50 Shift

  • Protocol: Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) with both the suspected resistant and the parental cell lines.

  • Expected Outcome: The resistant cell line will show a rightward shift in the dose-response curve, indicating a higher IC50.

Fictional Data Example:

Cell LineThis compound IC50 (nM)Fold Change in Resistance
Parental Line501x
Resistant Line A150030x
Resistant Line B50010x

Step 2: Investigate Target Alteration

  • Protocol:

    • Extract genomic DNA and RNA from both parental and resistant cell lines.

    • Perform Sanger or Next-Generation Sequencing (NGS) of the GFRA coding region to identify potential mutations.[1]

    • Analyze the sequencing data for mutations within the kinase domain, particularly in regions critical for this compound binding.

  • Interpretation: Identification of a mutation in the resistant line that is absent in the parental line suggests a target-based resistance mechanism.

Step 3: Analyze Downstream Signaling Pathways

  • Protocol:

    • Treat both parental and resistant cells with this compound at a concentration known to be effective in the parental line.

    • Lyse the cells and perform Western blotting for key signaling proteins.

    • Probe for phosphorylated and total levels of GFRA, Akt, and ERK.

  • Interpretation:

    • Parental Cells: this compound treatment should decrease p-GFRA, p-Akt, and p-ERK levels.

    • Resistant Cells (Target Mutation): p-GFRA, p-Akt, and p-ERK levels may remain high despite treatment.

    • Resistant Cells (Bypass Pathway): p-GFRA may be inhibited, but p-Akt and/or p-ERK levels remain high, suggesting activation of an alternative pathway.

Step 4: Assess Drug Efflux

  • Protocol:

    • Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein or Ko143 for ABCG2).

    • Perform a cell viability assay and determine the IC50 of this compound in the presence of the inhibitor.

  • Interpretation: A significant reduction in the this compound IC50 in the presence of an ABC transporter inhibitor suggests that drug efflux is a contributing mechanism of resistance.[1]

Experimental Protocols

1. Cell Viability (MTS) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.

2. Western Blotting

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., p-GFRA, GFRA, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AcremineI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFRA GFRA Receptor PI3K PI3K GFRA->PI3K MAPK_cascade MAPK Cascade GFRA->MAPK_cascade AcremineI This compound AcremineI->GFRA Inhibits Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ERK ERK MAPK_cascade->ERK ERK->Survival

Caption: this compound signaling pathway and mechanism of action.

Resistance_Workflow start Decreased this compound Efficacy Observed ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 seq Sequence GFRA Gene ic50->seq wb Analyze Downstream Signaling (Western Blot) ic50->wb efflux Assess Drug Efflux (Co-treatment with Inhibitor) ic50->efflux mut_found Mutation Identified? seq->mut_found pathway_alt Signaling Altered? wb->pathway_alt efflux_rev IC50 Reverted? efflux->efflux_rev mut_found->wb No res_target Resistance Mechanism: Target Alteration mut_found->res_target Yes pathway_alt->efflux No res_bypass Resistance Mechanism: Bypass Pathway pathway_alt->res_bypass Yes res_efflux Resistance Mechanism: Drug Efflux efflux_rev->res_efflux Yes res_unknown Investigate Other Mechanisms (e.g., Metabolism) efflux_rev->res_unknown No

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Improving the Shelf-Life of Acremine I Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acremine I formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability and shelf-life of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing rapid degradation. What are the most likely causes?

A1: Rapid degradation of this compound, a marine-derived alkaloid, can be attributed to several factors. The most common culprits are hydrolysis, oxidation, and photolysis.[1][2] The complex structure of many marine alkaloids makes them susceptible to these degradation pathways.[3][4] Environmental factors such as exposure to moisture, oxygen, light, and elevated temperatures can significantly accelerate these processes.[1][2] Additionally, interactions between this compound and excipients in the formulation can also lead to instability.[1][5]

Q2: What general strategies can I employ to improve the stability of my this compound formulation?

A2: Enhancing the stability of your this compound formulation involves a multi-faceted approach:

  • Formulation Type: Solid dosage forms, such as tablets or lyophilized powders, are generally more stable than liquid formulations as they limit the compound's mobility and protect it from environmental factors like moisture.[6]

  • Excipient Selection: Choose inert excipients that are compatible with this compound. For moisture-sensitive compounds, consider co-processing with excipients that absorb or deflect moisture.[[“]][8]

  • pH Optimization: For liquid formulations, maintaining an optimal pH using appropriate buffer systems is crucial to slow down hydrolysis and other pH-dependent degradation reactions.[[“]]

  • Use of Stabilizers: Incorporating antioxidants, such as ascorbic acid or sodium metabisulfite, can prevent oxidative degradation.[2][6] For light-sensitive compounds, the addition of light-protecting agents may be beneficial.

  • Packaging: Utilize packaging that protects the formulation from light and moisture.[6][8] Amber glass vials and blister packs are common choices. For highly sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[1]

  • Storage Conditions: Store the formulation at controlled and, if necessary, refrigerated or frozen temperatures to minimize degradation kinetics.[1][6]

Q3: How do I perform a forced degradation study for my this compound formulation?

A3: Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[9][10] A typical study involves subjecting the this compound formulation to various stress conditions:

  • Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Storing the formulation at high temperatures (e.g., 60-80°C).

  • Photostability: Exposing the formulation to controlled light conditions as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Discoloration of liquid formulation Oxidation, Photodegradation, pH shift1. Analyze for oxidative degradation products. 2. Protect the formulation from light. 3. Confirm the pH of the formulation and the stability of the buffer. 4. Consider adding an antioxidant or a chelating agent.
Precipitation in liquid formulation Poor solubility, pH shift, Excipient incompatibility, Temperature effects1. Verify the solubility of this compound at the formulation's pH and temperature. 2. Evaluate the compatibility of this compound with all excipients. 3. Assess the impact of storage temperature on solubility. 4. Consider the use of co-solvents or solubilizing agents.
Loss of potency in solid formulation Moisture absorption (hydrolysis), Oxidation, Interaction with excipients1. Assess the hygroscopicity of the formulation. 2. Use moisture-protective packaging and consider adding a desiccant.[6] 3. Evaluate excipient compatibility through binary mixture studies. 4. For oxygen-sensitive formulations, package under an inert gas.[1]
Appearance of new peaks in HPLC analysis Chemical degradation of this compound1. Perform a forced degradation study to identify potential degradation products.[9] 2. Characterize the structure of the new peaks using techniques like LC-MS. 3. Adjust formulation or storage conditions to minimize the formation of these degradants.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

  • Initial Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Begin with a gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Sample Analysis:

    • Prepare samples of this compound subjected to hydrolytic, oxidative, thermal, and photolytic stress as described in the FAQ.

    • Inject the stressed samples into the HPLC system.

  • Method Optimization:

    • Adjust the mobile phase gradient, pH, and column type to achieve adequate resolution between the this compound peak and all degradation product peaks.

    • The method is considered stability-indicating if all degradation product peaks are successfully separated from the main peak and from each other.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Excipient Compatibility Study
  • Objective: To assess the compatibility of this compound with various excipients.

  • Procedure:

    • Prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

    • Include a control sample of pure this compound.

  • Analysis:

    • At specified time points, analyze the samples by HPLC to quantify the amount of remaining this compound and detect the formation of any degradation products.

    • Physical observations (color change, clumping) should also be recorded.

  • Interpretation: An excipient is considered incompatible if it leads to a significant increase in the degradation of this compound compared to the control sample.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Assessment cluster_analysis Analysis & Characterization A This compound API B Excipient Screening A->B C Formulation Optimization (Solid vs. Liquid, pH, etc.) B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D E Develop & Validate Stability-Indicating Method D->E G Identify Degradation Products (LC-MS) D->G F ICH Stability Studies (Long-term & Accelerated) E->F H Propose Degradation Pathway F->H G->H

Caption: Workflow for this compound formulation development and stability testing.

degradation_pathways cluster_degradation Degradation Products AcremineI This compound Hydrolysis Hydrolytic Products AcremineI->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidative Products AcremineI->Oxidation O₂ / Peroxides Photolysis Photolytic Products AcremineI->Photolysis Light (hν)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Unveiling the Antifungal Potential of Acremonium Metabolites: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals no specific data under the name "Acremine I." Therefore, a direct comparison of its efficacy with commercial fungicides is not possible at this time. This guide instead focuses on the documented antifungal activities of various secondary metabolites isolated from the fungal genus Acremonium, providing a valuable resource for researchers and drug development professionals. We will explore the available efficacy data for these compounds, outline standard experimental protocols, and offer a general comparison with established commercial fungicides.

Efficacy of Antifungal Metabolites from Acremonium Species

The genus Acremonium is a known producer of a diverse array of secondary metabolites, some of which exhibit significant antifungal properties.[1] These compounds belong to various chemical classes, including peptides, polyketides, and terpenes.[1][2] The antifungal efficacy of these metabolites is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3][4][5][6][7]

Below is a summary of the reported in vitro antifungal activity of select compounds isolated from Acremonium species against various fungal pathogens.

Compound ClassCompound Name(s)Fungal Pathogen(s)Reported MIC/IC50Reference
Cyclic PeptidesAl (III)-acremonpeptide E, Al (III)-acremonpeptide FAspergillus fumigatus, Aspergillus niger1 µg/mL (MIC)[2]
Polyketide-Amino Acid AntibioticsPyrrocidines A and BAspergillus flavus, Fusarium verticillioidesSignificant antifungal activity noted (specific MIC not provided in abstract)[8]
FumiquinazolinesFumiquinazolines H and ICandida albicansWeak antifungal activity noted (specific MIC not provided in abstract)[9]

It is important to note that the endophytic fungus Acremonium sp. Ld-03 has demonstrated broad-spectrum antifungal effects against several plant pathogenic fungi, with the highest growth inhibition observed against Botryosphaeria dothidea (78.39 ± 4.21%).[8] The secondary metabolites identified from this strain include xanthurenic acid, various peptides, and cyclic dipeptides.[8]

Experimental Protocols: Determining Antifungal Efficacy

A standardized method for evaluating the in vitro efficacy of a potential antifungal compound is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:
  • Preparation of Test Compound: The purified compound (e.g., an Acremonium metabolite) is dissolved in a suitable solvent (such as dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of two-fold dilutions of this stock solution are then prepared in a liquid growth medium (e.g., RPMI-1640 for yeasts or Sabouraud dextrose broth for filamentous fungi) in the wells of a microtiter plate.

  • Inoculum Preparation: The fungal strain to be tested is cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a standardized concentration (typically measured as colony-forming units per milliliter - CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized fungal suspension. Positive (medium with fungal inoculum but no compound) and negative (medium only) controls are also included. The plates are then incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[3][6][7]

Below is a generalized workflow for in vitro antifungal screening.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Preparation (e.g., Acremonium metabolite) Dilution Serial Dilution in Microtiter Plate Compound->Dilution Fungus Fungal Inoculum Preparation Inoculation Inoculation of Plates Fungus->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determination of MIC Readout->MIC

General workflow for in-vitro antifungal screening.

Overview of Commercial Fungicides and Their Mechanisms of Action

Commercial fungicides are broadly classified based on their mode of action. Understanding these mechanisms is crucial for developing novel antifungal agents and managing the emergence of resistance.

  • Ergosterol (B1671047) Biosynthesis Inhibitors: This is a major class of fungicides that target the fungal cell membrane.

    • Demethylation inhibitors (DMIs) (e.g., triazoles, imidazoles): Inhibit the enzyme 14α-demethylase, which is essential for ergosterol synthesis.

    • Allylamines (e.g., terbinafine): Inhibit the enzyme squalene (B77637) epoxidase, another key step in the ergosterol biosynthesis pathway.[10] The disruption of ergosterol production leads to a permeable and unstable cell membrane, ultimately causing cell death.[10]

  • Respiration Inhibitors:

    • Quinone outside inhibitors (QoIs) (e.g., strobilurins): Block the electron transport chain in mitochondria, thereby inhibiting respiration and ATP production.

    • Succinate (B1194679) dehydrogenase inhibitors (SDHIs): Also interfere with mitochondrial respiration by blocking the activity of the succinate dehydrogenase enzyme complex.

  • Tubulin Polymerization Inhibitors:

    • Benzimidazoles: Interfere with the formation of microtubules by binding to β-tubulin, which disrupts cell division and other essential cellular processes.

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by two major classes of commercial fungicides.

G cluster_inhibitors Inhibitors Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Allylamines Allylamines (e.g., Terbinafine) Allylamines->SqualeneEpoxide Azoles Azoles (DMIs) Azoles->Ergosterol

Inhibition of ergosterol biosynthesis by fungicides.

Conclusion

While direct comparative data for "this compound" is unavailable, the Acremonium genus represents a promising source of novel antifungal compounds. The data presented for metabolites such as acremonpeptides and pyrrocidines indicate potent in vitro activity against pathogenic fungi. Further research is warranted to isolate and characterize additional bioactive compounds from this genus, determine their mechanisms of action, and evaluate their potential as lead structures for the development of new antifungal agents. The established protocols for MIC determination and the understanding of existing fungicide mechanisms provide a solid framework for these future investigations.

References

Unveiling the Antifungal Potential of Acremine I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Acremine I, a natural metabolite derived from the endophytic fungus Acremonium byssoides, has demonstrated notable inhibitory activity against Plasmopara viticola, the causal agent of downy mildew in grapevines. This guide provides a comparative overview of this compound's mode of action against established antifungal agents, offering valuable insights for researchers and professionals in drug development and plant pathology.

This technical comparison synthesizes available data to position this compound amongst existing treatments for grapevine downy mildew, a disease of significant economic impact in viticulture. The analysis focuses on the validation of its mode of action, juxtaposed with commercially available fungicides, to highlight its potential as a novel lead compound for biofungicide development.

Performance Snapshot: this compound vs. Standard Fungicides

The primary mechanism of this compound, as identified in foundational studies, is the inhibition of sporangial germination of P. viticola. This targeted action disrupts the life cycle of the pathogen, preventing the release of zoospores and subsequent infection of the host plant. To contextualize this bioactivity, a comparison with leading fungicides is presented below.

CompoundTarget OrganismMode of ActionQuantitative Data (EC50/IC50)
This compound Plasmopara viticolaInhibition of sporangial germination.Data not publicly available.
Metalaxyl Oomycetes (including P. viticola)Systemic; inhibits ribosomal RNA synthesis by targeting RNA polymerase I.[1]Not specified for direct sporangial germination; provides disease control at 260 µg/ml in protectant mode.[2]
Fosetyl-aluminium Oomycetes (including P. viticola)Systemic; acts by inhibiting spore germination and mycelial development, and by stimulating plant defense mechanisms.[3][4]Not specified for direct sporangial germination; provides disease control.
Copper-based Fungicides Broad-spectrum (bacteria and fungi)Contact; copper ions interact with nucleic acids, interfere with energy transport, disrupt enzyme activity, and compromise cell membrane integrity.[5]Not specified for direct sporangial germination; provides disease control.

Delving into the Mechanisms: A Pathway Perspective

The life cycle of Plasmopara viticola is a critical consideration for the development of effective control strategies. This compound intervenes at a crucial early stage.

G cluster_lifecycle Plasmopara viticola Lifecycle cluster_intervention Points of Fungicidal Intervention Oospores (overwintering) Oospores (overwintering) Sporangia Sporangia Oospores (overwintering)->Sporangia Germination Zoospores Zoospores Sporangia->Zoospores Release Infection Infection Zoospores->Infection Stomatal penetration Mycelial Growth Mycelial Growth Infection->Mycelial Growth Host colonization Mycelial Growth->Oospores (overwintering) Sexual reproduction This compound This compound This compound->Sporangia Inhibits Germination Metalaxyl Metalaxyl Metalaxyl->Mycelial Growth Inhibits RNA Synthesis Fosetyl-Al Fosetyl-Al Fosetyl-Al->Sporangia Inhibits Germination Copper Fungicides Copper Fungicides Copper Fungicides->Zoospores Broad-spectrum toxicity

Caption: Comparative intervention points of this compound and other fungicides in the P. viticola lifecycle.

Experimental Validation: Methodologies at a Glance

The validation of this compound's bioactivity relies on a foundational experimental protocol designed to assess the inhibition of sporangial germination. While the precise details from the original study by Arnone et al. (2009) are not publicly disseminated, a representative methodology is outlined below.

Protocol: Sporangial Germination Inhibition Assay
  • Preparation of P. viticola Sporangia Suspension:

    • Freshly sporulating lesions from infected grapevine leaves are gently brushed to collect sporangia.

    • Sporangia are suspended in sterile distilled water.

    • The concentration of the sporangial suspension is adjusted to a standard density (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

  • Treatment Application:

    • This compound and comparator fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) and then diluted to various concentrations in sterile distilled water.

    • Aliquots of the sporangial suspension are mixed with equal volumes of the treatment solutions in microtiter plates or on glass slides.

    • A control group is prepared with the solvent alone.

  • Incubation:

    • The treated sporangia are incubated under conditions optimal for germination (e.g., 20-25°C in the dark for 2-4 hours).

  • Assessment of Germination:

    • After incubation, a drop of lactophenol cotton blue is added to stop germination and stain the sporangia and zoospores.

    • The percentage of germinated sporangia (those that have released zoospores) is determined by observing a minimum of 100 sporangia per replicate under a light microscope.

    • The inhibition of germination is calculated relative to the control.

G Collect Sporangia Collect Sporangia Prepare Suspension Prepare Suspension Collect Sporangia->Prepare Suspension Standardize Concentration Standardize Concentration Prepare Suspension->Standardize Concentration Mix with Treatment Mix with Treatment Standardize Concentration->Mix with Treatment Incubate Incubate Mix with Treatment->Incubate Stop Germination & Stain Stop Germination & Stain Incubate->Stop Germination & Stain Microscopic Observation Microscopic Observation Stop Germination & Stain->Microscopic Observation Calculate % Inhibition Calculate % Inhibition Microscopic Observation->Calculate % Inhibition

Caption: A generalized workflow for the sporangial germination inhibition assay.

Concluding Remarks

This compound presents a compelling case as a natural product with targeted antifungal activity against a significant plant pathogen. Its specific mode of action, the inhibition of sporangial germination, offers a distinct advantage in preventing the onset of downy mildew. Further research to elucidate the precise molecular target and to obtain quantitative efficacy data is warranted to fully realize its potential in agricultural applications. The development of bio-inspired fungicides like this compound is a promising avenue for sustainable crop protection.

References

A Comparative Analysis of Acremonium Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various secondary metabolites isolated from the fungal genus Acremonium. This document focuses on presenting quantitative data, detailed experimental protocols, and insights into the mechanisms of action of these promising bioactive compounds.

The genus Acremonium is a rich source of structurally diverse secondary metabolites, exhibiting a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1] These compounds are of significant interest to the pharmaceutical and agrochemical industries. This guide offers a comparative look at some of these metabolites, with a particular focus on available quantitative data.

While the initial intent was to focus on "Acremine I," a thorough review of the scientific literature did not yield specific information on this particular compound. Therefore, this guide will instead provide a comparative analysis of other well-characterized Acremonium metabolites, including Acremine G, Ascochlorin, and Acrepeptins, for which experimental data are available.

Comparative Biological Activity of Acremonium Metabolites

The biological activities of various Acremonium metabolites are summarized in the tables below. These tables provide quantitative data, such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, to facilitate a direct comparison of their potency.

MetaboliteBiological ActivityTarget/AssayIC50 / MICSource OrganismReference
Acremine G AntifungalGrowth inhibition of Plasmopara viticola sporangiaMildly inhibited (quantitative data not available)Acremonium byssoides A20[2]
Ascochlorin CytotoxicityA549 (human lung carcinoma) cells0.9 - 5.8 µMAcremonium sp. IMB18-086[1]
CytotoxicityHepG2 (human liver cancer) cells0.9 - 5.8 µMAcremonium sp. IMB18-086[1]
AntibacterialStaphylococcus aureusNot specifiedAcremonium sp. IMB18-086[1]
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Not specifiedAcremonium sp. IMB18-086[1]
AntibacterialBacillus subtilisNot specifiedAcremonium sp. IMB18-086[1]
AntifungalCandida albicansNot specifiedAcremonium sp. IMB18-086[1]
Acrepeptin A Anti-inflammatoryNitric oxide (NO) production in LPS-activated BV-2 microglia12.0 ± 2.3 µMAcremonium sp. NTU492[3]
Acrepeptin C Anti-inflammatoryNitric oxide (NO) production in LPS-activated BV-2 microglia10.6 ± 4.0 µMAcremonium sp. NTU492[3]
Compound 76 AntifungalAspergillus fumigatus1 µg/mLAcremonium persicinum F10[1]
AntifungalAspergillus niger1 µg/mLAcremonium persicinum F10[1]
Compound 80 AntifungalAspergillus fumigatus1 µg/mLAcremonium persicinum F10[1]
AntifungalAspergillus niger1 µg/mLAcremonium persicinum F10[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the screening and evaluation of other fungal metabolites.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[4] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Principle: The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[5] The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Antifungal Assay against Plasmopara viticola (Leaf Disc Bioassay)

This protocol is used to evaluate the in vitro efficacy of compounds against the grapevine downy mildew pathogen, Plasmopara viticola.

Principle: This bioassay involves placing grapevine leaf discs on a culture medium and inoculating them with a suspension of P. viticola sporangia.[6] The efficacy of the test compound is determined by observing the inhibition of sporulation on the leaf discs.

Procedure:

  • Leaf Disc Preparation: Cut discs from healthy, young grapevine leaves using a cork borer.

  • Plate Preparation: Place the leaf discs with their abaxial side up on water agar (B569324) in Petri dishes.

  • Compound Application: Apply a small volume of the test compound solution to the center of each leaf disc and allow it to dry.

  • Inoculation: Inoculate each leaf disc with a standardized suspension of P. viticola sporangia.

  • Incubation: Incubate the plates in a controlled environment with high humidity and a specific light/dark cycle to promote infection and sporulation.

  • Assessment: After the incubation period (typically 7-10 days), assess the percentage of the leaf disc area covered by sporangiophores (sporulation) under a stereomicroscope.

  • Data Analysis: Calculate the percentage of inhibition of sporulation for each concentration relative to the untreated control.

Mechanism of Action & Signaling Pathways

Understanding the molecular mechanisms by which these metabolites exert their biological effects is crucial for their development as therapeutic agents. While the mechanisms of action for many Acremonium metabolites are still under investigation, some studies have begun to elucidate their cellular targets and affected signaling pathways.

Ascochlorin: Targeting the STAT3 Signaling Pathway in Cancer

Ascochlorin has been shown to inhibit the growth and invasion of hepatocellular carcinoma by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[7][8] STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a key role in cell proliferation, survival, and invasion.

Ascochlorin inhibits both constitutive and IL-6/EGF-inducible STAT3 activation.[8] It achieves this by increasing the expression of the Protein Inhibitor of Activated STAT3 (PIAS3).[7] PIAS3 directly binds to the DNA-binding domain of STAT3, thereby preventing its activation and downstream gene expression.[7] This leads to the modulation of various STAT3-regulated oncogenic gene products, ultimately resulting in the suppression of tumor growth.[8]

Ascochlorin_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6/EGF IL-6/EGF Receptor Receptor IL-6/EGF->Receptor STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive Activation STAT3_active STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Translocation PIAS3 PIAS3 PIAS3->STAT3_active Inhibits Ascochlorin Ascochlorin Ascochlorin->PIAS3 Upregulates Gene_Expression Oncogenic Gene Expression STAT3_dimer->Gene_Expression Transcription Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Invasion Invasion Gene_Expression->Invasion Leads to

Caption: Ascochlorin inhibits the STAT3 signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and characterization of bioactive metabolites from Acremonium species.

Experimental_Workflow Start Start: Fungal Strain Cultivation Fungal Cultivation Start->Cultivation Extraction Extraction of Metabolites Cultivation->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Fractionation->Bioactivity_Screening Bioactivity_Screening->Fractionation Inactive Active_Fractions Identification of Active Fractions Bioactivity_Screening->Active_Fractions Active Isolation Isolation of Pure Compounds Active_Fractions->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Quantitative_Assays Quantitative Bioassays (IC50, MIC) Structure_Elucidation->Quantitative_Assays Mechanism_Studies Mechanism of Action Studies Quantitative_Assays->Mechanism_Studies End End: Characterized Metabolite Mechanism_Studies->End

Caption: Workflow for bioactivity screening of fungal metabolites.

References

Navigating Antifungal Cross-Resistance: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data on "Acremine I" in the current scientific literature prevents a direct comparative analysis. Therefore, this guide presents a comprehensive framework for conducting and evaluating cross-resistance studies of a novel antifungal agent, here designated as "Compound X," against established antifungal drugs. This document is intended for researchers, scientists, and drug development professionals, providing standardized methodologies and data presentation formats to facilitate objective comparisons.

Understanding Cross-Resistance in Antifungal Therapy

Antifungal resistance is a significant and growing challenge in clinical practice.[1][2] Resistance can be intrinsic, where a fungus is naturally not susceptible to a drug, or acquired through mechanisms developed in response to drug exposure.[1][3][4] Several molecular mechanisms underpin acquired resistance, including:

  • Modification of the drug target: Mutations in the gene encoding the target protein can reduce the drug's binding affinity.[3][5][6] This is a common mechanism of resistance to azoles, which target the Erg11/Cyp51 enzyme.[5]

  • Overexpression of the drug target: Increased production of the target enzyme can titrate the drug, rendering it less effective.[3][4]

  • Drug Efflux: Fungal cells can actively pump antifungal agents out of the cell using ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, reducing the intracellular drug concentration to sub-therapeutic levels.[1][2][7]

  • Alterations in the sterol biosynthesis pathway: Changes in this pathway can compensate for the effects of drugs targeting ergosterol (B1671047) synthesis.[4]

  • Biofilm formation: Fungi within a biofilm matrix can exhibit increased resistance to antifungal agents.[2]

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antifungal drugs, often those within the same class or with similar mechanisms of action.[8] For instance, mutations in the ERG11 gene can lead to resistance across various azole drugs.[9] Understanding the potential for cross-resistance is crucial in the development of new antifungal agents to anticipate their efficacy against fungal strains already resistant to existing therapies.

Experimental Data: A Comparative Profile of Compound X

The following table presents a hypothetical dataset from a cross-resistance study of Compound X against a panel of common fungal pathogens, including strains with known resistance mechanisms to other antifungals. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for susceptibility.

Fungal StrainKnown Resistance MechanismFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)Compound X MIC (µg/mL)
Candida albicans ATCC 90028 (Wild-Type)None10.50.250.5
Candida albicans 12-99 (Azole-R)ERG11 mutation640.50.251
Candida glabrata ATCC 90030 (Wild-Type)None80.50.1252
Candida glabrata 23-02 (MDR)Upregulation of ABC transporters>12810.2532
Aspergillus fumigatus Af293 (Wild-Type)NoneN/A10.1251
Aspergillus fumigatus TR34/L98H (Azole-R)cyp51A mutationN/A10.1252
Cryptococcus neoformans H99 (Wild-Type)None40.25160.5

This is hypothetical data for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility testing is performed according to the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent (Compound X, fluconazole, amphotericin B, caspofungin) is prepared in RPMI-1640 medium.

  • Incubation: A 96-well microtiter plate is inoculated with the fungal suspension and the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth compared to the drug-free control well.

Fungal Strains

A panel of well-characterized fungal strains is used, including wild-type (susceptible) strains and clinical isolates with known mechanisms of resistance to different classes of antifungal drugs. This allows for a direct assessment of cross-resistance.

Workflow and Signaling Pathways

The following diagrams illustrate the generalized workflow for a cross-resistance study and a simplified representation of common antifungal resistance pathways.

Cross_Resistance_Study_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome Strain_Selection Fungal Strain Selection (Wild-Type & Resistant) Broth_Microdilution Broth Microdilution Assay Strain_Selection->Broth_Microdilution Antifungal_Prep Antifungal Agent Preparation & Dilution Antifungal_Prep->Broth_Microdilution Inoculum_Prep Inoculum Preparation Inoculum_Prep->Broth_Microdilution Incubation Incubation (24-48h) Broth_Microdilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Comparison Comparative Data Analysis MIC_Determination->Data_Comparison Cross_Resistance_Profile Cross-Resistance Profile Determination Data_Comparison->Cross_Resistance_Profile

Workflow for determining antifungal cross-resistance.

Antifungal_Resistance_Pathways cluster_drug Antifungal Drug cluster_cell Fungal Cell cluster_mechanisms Resistance Mechanisms Antifungal Antifungal Agent Target Drug Target (e.g., Erg11) Antifungal->Target Inhibition Efflux_Pump Efflux Pump (e.g., ABC Transporter) Antifungal->Efflux_Pump Expulsion Cell_Wall Cell Wall/ Membrane Target_Mutation Target Alteration/ Mutation Target->Target_Mutation Target_Overexpression Target Overexpression Target->Target_Overexpression Drug_Efflux Increased Drug Efflux Efflux_Pump->Drug_Efflux Target_Mutation->Antifungal Reduced Binding Target_Overexpression->Antifungal Drug Titration Drug_Efflux->Antifungal Reduced Concentration

References

Validating the Antifungal Spectrum of Acremine I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a novel compound with potential antifungal properties. This guide provides a framework for validating its antifungal spectrum by comparing its in vitro activity against a panel of clinically relevant fungal pathogens with established antifungal agents. Due to the novelty of this compound, published data on its antifungal spectrum is not yet available. Therefore, this document serves as a template, offering standardized protocols and data presentation formats to guide researchers in their evaluation of this compound. The provided experimental methodologies and comparative data tables are designed to be populated with experimental results, facilitating a direct and objective assessment of this compound's performance.

Comparative Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1][2] This section presents a template for tabulating the MIC values of this compound against various fungal species, alongside the MICs of widely used antifungal drugs for comparison.

Table 1: Comparative In Vitro Antifungal Susceptibility

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans[Insert Data]0.25 - 20.12 - 1
Candida glabrata[Insert Data]0.5 - 320.25 - 2
Candida parapsilosis[Insert Data]0.5 - 40.12 - 1
Cryptococcus neoformans[Insert Data]2 - 160.12 - 1
Aspergillus fumigatus[Insert Data]>640.5 - 2
Aspergillus flavus[Insert Data]>640.5 - 2
Fusarium solani[Insert Data]>641 - 8

Note: MIC ranges for comparator drugs are illustrative and can vary based on specific strains and testing conditions.

Experimental Protocols

Accurate and reproducible data are paramount in drug development. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[3][4][5]

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare stock solutions of comparator drugs (Fluconazole, Amphotericin B) as per supplier instructions.

  • Serially dilute the stock solutions in RPMI 1640 medium to create a range of working concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Further dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

3. Assay Procedure:

  • Dispense 100 µL of each antifungal working solution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or up to 72 hours (molds).[2][6]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[6]

  • For azoles, the endpoint is a 50% reduction in growth, while for amphotericin B, it is the complete absence of growth.[2]

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clearly communicating complex workflows and biological pathways. The following visualizations, created using Graphviz, illustrate the experimental workflow for antifungal susceptibility testing and a common antifungal drug target pathway.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Fungal Isolate Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-Well Plate B->D C Prepare Antifungal Serial Dilutions C->D E Incubate at 35°C (24-72h) D->E F Read Plate Visually or Spectrophotometrically E->F G Determine MIC F->G H Data Analysis & Comparison G->H

Antifungal Susceptibility Testing Workflow

The mechanism of action of many antifungal drugs involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[7][8][9] The pathway below illustrates key enzymatic steps and the points of inhibition by major antifungal classes. Understanding this pathway can provide context for elucidating the potential mechanism of this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane incorporation into Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene inhibits Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol inhibits

Ergosterol Biosynthesis Pathway Inhibition

References

Acremine I vs. Synthetic Fungicides for Grape Downy Mildew: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Acremine I and commercially available synthetic fungicides for the management of grape downy mildew, caused by the oomycete Plasmopara viticola. While research on this compound, a natural product, shows promising antifungal activity, a direct quantitative comparison with synthetic fungicides is challenging due to the limited availability of public data on this compound's specific efficacy, such as its EC50 value.

Executive Summary

Grape downy mildew is a devastating disease worldwide, primarily controlled by synthetic fungicides.[1] However, the emergence of fungicide resistance and environmental concerns have spurred the search for alternative control agents.[2] this compound, a secondary metabolite produced by endophytic fungi of the genus Acremonium, has demonstrated inhibitory effects against P. viticola. Specifically, a group of related compounds, Acremines A-N, have been shown to inhibit the germination of P. viticola sporangia.[3][4]

This guide synthesizes the available information on this compound and provides a comparative framework against widely used synthetic fungicides. Due to the proprietary nature of early-stage natural product research, specific quantitative data on this compound's performance is not publicly available. This guide, therefore, focuses on the known qualitative activity of this compound and contrasts it with the well-documented performance of synthetic fungicides, for which experimental data is more accessible.

Quantitative Data Comparison

A direct comparison of the inhibitory activity of this compound with synthetic fungicides through metrics like EC50 values (the concentration that inhibits 50% of pathogen growth) is not possible based on publicly available literature. However, to provide a benchmark for the efficacy of currently used treatments, the following table summarizes the reported EC50 values for several synthetic fungicides against Plasmopara viticola.

Table 1: In Vitro Efficacy of Selected Synthetic Fungicides against Plasmopara viticola

Fungicide ClassActive IngredientFRAC CodeTarget SiteEC50 (µg/mL)Reference
PhenylamidesMetalaxyl-M (Mefenoxam)4RNA polymerase I< 0.01 (sensitive isolates)[5]
Quinone outside Inhibitors (QoI)Azoxystrobin11Cytochrome bc1 (ubiquinone binding site)< 0.1 (sensitive isolates)[5]
Carboxylic Acid Amides (CAA)Mandipropamid40Cellulose synthase< 0.1 (sensitive isolates)[6]
DithiocarbamatesMancozebM3Multi-site contact activityNot applicable (multi-site)
Copper-basedCopper hydroxideM1Multi-site contact activityNot applicable (multi-site)

Note: EC50 values can vary significantly depending on the specific isolate of P. viticola and the development of fungicide resistance.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. However, based on the cited literature, the following outlines a general methodology for assessing the in vitro efficacy of antifungal compounds against Plasmopara viticola.

In Vitro Inhibition of Sporangia Germination

This assay is a common method to evaluate the direct inhibitory effect of a compound on the asexual spores of P. viticola.

1. Inoculum Preparation:

  • Sporangia of P. viticola are collected from freshly sporulating lesions on infected grapevine leaves.

  • The sporangia are suspended in sterile distilled water, and the concentration is adjusted using a hemocytometer to a standard density (e.g., 1 x 10^5 sporangia/mL).

2. Treatment Application:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent and then diluted to various concentrations in sterile distilled water.

  • Aliquots of the sporangia suspension are mixed with equal volumes of the different concentrations of the test compound in microtiter plates or on microscope slides.

  • A control group with the solvent and a negative control with sterile distilled water are included.

3. Incubation:

  • The treated sporangia are incubated in a dark, humid environment at a controlled temperature (e.g., 20-22°C) for a specific period (e.g., 2-4 hours) to allow for germination.

4. Assessment:

  • After incubation, a drop of a fixative (e.g., lactophenol cotton blue) is added to stop germination.

  • The percentage of germinated sporangia is determined by observing a minimum of 100 sporangia per replicate under a microscope. A sporangium is considered germinated if a germ tube is visible.

  • The percentage of inhibition is calculated relative to the control.

5. Data Analysis:

  • The dose-response data is used to calculate the EC50 value using statistical software.

Signaling Pathways and Experimental Workflows

General Disease Cycle of Grape Downy Mildew (Plasmopara viticola)

The following diagram illustrates the key stages in the life cycle of P. viticola, the causal agent of grape downy mildew. Understanding this cycle is crucial for developing effective control strategies.

Grape Downy Mildew Life Cycle
Putative Mode of Action of Fungicides

The diagram below illustrates the general cellular targets of different classes of fungicides used against oomycetes like P. viticola. The precise mechanism of this compound is currently unknown.

G Putative Fungicide Modes of Action against Oomycetes cluster_oomycete_cell Oomycete Cell cluster_fungicides Fungicide Classes Mitochondrion Mitochondrion (Respiration) Nucleus Nucleus (RNA Synthesis) CellWall Cell Wall (Cellulose Synthesis) MultiSite Multiple Cellular Processes QoI QoI (e.g., Azoxystrobin) FRAC 11 QoI->Mitochondrion Inhibits Phenylamides Phenylamides (e.g., Metalaxyl) FRAC 4 Phenylamides->Nucleus Inhibits CAA CAA (e.g., Mandipropamid) FRAC 40 CAA->CellWall Inhibits MultiSiteInhibitors Multi-site Inhibitors (e.g., Mancozeb, Copper) FRAC M1, M3 MultiSiteInhibitors->MultiSite Disrupts Acremine This compound (Mode of Action Unknown)

Putative Fungicide Modes of Action
Experimental Workflow for Antifungal Compound Screening

The following workflow outlines a typical process for discovering and evaluating new antifungal compounds from natural sources, such as this compound.

G Workflow for Antifungal Compound Screening A Isolation of Endophytic Fungi (e.g., Acremonium sp.) from Grapevine B Cultivation and Fermentation A->B C Extraction of Secondary Metabolites B->C D In Vitro Screening (e.g., Sporangia Germination Assay) C->D E Bioassay-Guided Fractionation D->E Active Extracts F Isolation and Purification of Active Compounds (e.g., this compound) E->F G Structure Elucidation (NMR, Mass Spectrometry) F->G H Quantitative Efficacy Studies (e.g., EC50 determination) F->H I In Vivo / Field Trials H->I J Mode of Action Studies H->J

Antifungal Compound Screening Workflow

Conclusion

This compound represents a promising, naturally derived antifungal agent with demonstrated activity against Plasmopara viticola. However, the lack of publicly available, quantitative performance data makes a direct, evidence-based comparison with established synthetic fungicides challenging for researchers and drug development professionals. The information provided in this guide serves as a starting point for understanding the potential of this compound in the context of current grape downy mildew management strategies. Further research and publication of detailed experimental data are necessary to fully evaluate its potential as a viable alternative or complementary tool to synthetic fungicides.

References

Independent Verification of Bioactivity: A Comparative Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield sufficient quantitative data on the bioactivity of Acremine I. The information available indicates that this compound is a metabolite from the fungus Acremonium byssoides and exhibits inhibitory effects on Plasmopara viticola, the oomycete that causes grapevine downy mildew. However, specific experimental data, such as EC50 values, detailed protocols for its bioactivity assessment, and its precise mechanism of action, are not detailed in the available literature.

To fulfill the structural and content requirements of your request, this guide provides a template using a well-characterized antifungal agent, Azoxystrobin , as a placeholder. Azoxystrobin is a widely used fungicide that also targets Plasmopara viticola. This template is intended to serve as a framework for how such a guide for this compound could be presented, should the necessary experimental data become available.

Illustrative Comparison Guide: Azoxystrobin Bioactivity

This guide provides an objective comparison of Azoxystrobin's performance against the grapevine downy mildew pathogen, Plasmopara viticola, supported by experimental data.

Data Presentation

The following table summarizes the in vitro antifungal activity of Azoxystrobin against sensitive (wild-type) and resistant isolates of Plasmopara viticola. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or activity.

FungicideTarget OrganismIsolate TypeEC50 (µg/mL)Reference
AzoxystrobinPlasmopara viticolaSensitive (Wild-Type)0.02 - 0.94[1][2]
AzoxystrobinPlasmopara viticolaResistant (G143A mutation)> 100[2]

EC50 values can vary based on the specific isolate and the experimental conditions.

Experimental Protocols

A common method to determine the sensitivity of Plasmopara viticola to a fungicide is the leaf disc bioassay.

Objective: To determine the EC50 value of a test compound (e.g., Azoxystrobin) against Plasmopara viticola by assessing the inhibition of sporulation on grapevine leaf discs.

Materials:

  • Young, healthy grapevine leaves from a susceptible cultivar (e.g., Vitis vinifera cv. 'Riesling').

  • Plasmopara viticola sporangia from a freshly sporulating lesion.

  • Analytical standard of the test fungicide.

  • Sterile distilled water.

  • Appropriate solvent for the fungicide (e.g., DMSO).

  • Petri dishes or multi-well plates.

  • Moist filter paper.

  • Cork borer (1-2 cm diameter).

  • Hemocytometer.

  • Micropipettes.

Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of the fungicide in a suitable solvent.

    • Perform serial dilutions in sterile distilled water to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a water-only and a solvent-only control.

  • Leaf Disc Preparation:

    • Select young, fully expanded leaves.

    • Wash the leaves gently with sterile distilled water and pat them dry.

    • Use a cork borer to cut discs from the leaves, avoiding major veins.

    • Place the leaf discs with their abaxial (lower) side up in Petri dishes or multi-well plates lined with moist filter paper.

  • Inoculum Preparation:

    • Gently wash sporangia from a fresh lesion on an infected leaf into cold (4°C) sterile distilled water.

    • Adjust the concentration of the sporangial suspension to approximately 5 x 10⁴ sporangia/mL using a hemocytometer.

  • Inoculation and Treatment:

    • Apply a small droplet (e.g., 20 µL) of the sporangial suspension to the center of each leaf disc.

    • Allow the droplets to air-dry for 1-2 hours.

    • Apply an equal volume of the corresponding fungicide dilution (or control solution) to the inoculated area.

  • Incubation:

    • Seal the plates to maintain high humidity.

    • Incubate the plates at 20-22°C with a photoperiod (e.g., 16 hours of light and 8 hours of dark) for 6-7 days.

  • Assessment:

    • After the incubation period, visually assess the percentage of the leaf disc surface covered by new sporulation under a stereomicroscope.

    • Calculate the percentage of inhibition for each concentration relative to the untreated control.

    • Determine the EC50 value by performing a probit analysis or non-linear regression of the inhibition data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungicide Prepare Fungicide Dilutions treat Apply Fungicide prep_fungicide->treat prep_leaves Prepare Leaf Discs inoculate Inoculate Leaf Discs prep_leaves->inoculate prep_inoculum Prepare Inoculum prep_inoculum->inoculate inoculate->treat incubate Incubate (6-7 days) treat->incubate assess Assess Sporulation incubate->assess calculate Calculate EC50 assess->calculate MOA_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain complex_I Complex I q Ubiquinone (Coenzyme Q) complex_I->q e- complex_III Complex III (Cytochrome bc1) cyt_c Cytochrome c complex_III->cyt_c e- complex_IV Complex IV q->complex_III e- cyt_c->complex_IV e- atp_synthase ATP Synthase atp ATP (Energy) atp_synthase->atp produces azoxystrobin Azoxystrobin azoxystrobin->inhibition no_atp ATP Production Blocked

References

Comparative Efficacy of Acremine I Formulations Against Grape Downy Mildew: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental formulations derived from the fungus Acremonium byssoides, a known producer of the antifungal compound Acremine I. The data presented herein summarizes the in vitro efficacy of these formulations against Plasmopara viticola, the causative agent of grape downy mildew. For comparative context, this guide also includes field trial data for established alternative treatments, namely copper-based fungicides and chitosan (B1678972).

Executive Summary

In vitro studies demonstrate that crude extracts and culture filtrates of Acremonium byssoides can completely inhibit the germination of Plasmopara viticola sporangia. While direct field trial data for this compound formulations is not currently available in published literature, these preliminary findings suggest a potent antifungal activity that warrants further investigation. In comparison, established treatments like copper-based fungicides and chitosan have shown variable but significant efficacy in reducing the severity of grape downy mildew in field conditions.

Data Presentation: Comparative Efficacy Tables

The following tables summarize the available quantitative data from key studies. It is important to note that the data for Acremonium byssoides formulations are from in vitro laboratory experiments, while the data for copper and chitosan are from field trials. This distinction is crucial for interpreting the results.

Table 1: In Vitro Efficacy of Acremonium byssoides Formulations against P. viticola Sporangia Germination

FormulationConcentrationMean Sporangia Germination (%)Source
Crude Extract (CE) of A. byssoides100 µg/mL0[1]
Culture Filtrate (CF) from CSB medium-0[1]
Culture Filtrate (CF) from MPGB medium-0[1]
Control (Distilled Water)-89.7[1]
Control (DMSO 0.3%)-83.7[1]
Control (CSB Medium)-37.1[1]
Control (MPGB Medium)-32.4[1]

Source: Burruano et al., 2008. Phytopathologia Mediterranea.

Table 2: Field Trial Efficacy of Copper-Based Fungicides against Grape Downy Mildew

TreatmentDisease ParameterEfficacy (%)Cultivar(s)Source
Copper HydroxideDisease Reduction vs. Control95Not Specified[2]
Bordeaux MixtureDisease Reduction vs. Control96Not Specified[2]
Copper-based productsReduction in McKinney Index vs. Control92.79 - 96.70Verdicchio[3]
Low-copper formulationsEffective control, lower dosageNot specifiedNot specified[4]

Note: Efficacy can vary significantly based on disease pressure, timing of application, and environmental conditions.

Table 3: Field Trial Efficacy of Chitosan against Grape Downy Mildew

TreatmentDisease ParameterEfficacy (%)Cultivar(s)Source
Chitosan (0.5%)Reduction in McKinney Index vs. Control (leaves)94Montepulciano[5]
Chitosan (0.5%)Reduction in McKinney Index vs. Control (bunches)72Montepulciano[5]
Chitosan (0.5%)Reduction in McKinney Index vs. Control (bunches)41.7 - 85.5Verdicchio[6][7]
Chitosan (0.5%)Reduction in McKinney Index vs. Control (bunches)17.1 - 68.9Montepulciano[6][7]

Note: Chitosan's effectiveness can be influenced by factors such as disease pressure and application strategy (e.g., alone, in alternation, or combined with copper).[6][7]

Experimental Protocols

1. In Vitro Inhibition of P. viticola Sporangia Germination by A. byssoides Formulations

This protocol is based on the methodology described by Burruano et al. (2008).

  • Fungal Strain and Culture: Acremonium byssoides (strain A21), isolated from grapevine leaves, was used. The fungus was cultured on two different media to produce the culture filtrates (CFs):

    • CSB (Corn-Steep-Agar): A medium containing corn-steep liquor.

    • MPGB (Malt-Peptone-Glucose-Broth): A medium containing malt (B15192052) extract, peptone, and glucose.

  • Preparation of Formulations:

    • Culture Filtrates (CFs): After a 3-week incubation period, the liquid cultures were filtered to separate the mycelium from the culture broth. The resulting cell-free liquid is the culture filtrate.

    • Crude Extract (CE): The mycelium from the cultures was extracted with an organic solvent (e.g., ethyl acetate). The solvent was then evaporated to yield a crude extract. For the assay, the CE was dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Sporangia Germination Assay:

    • A suspension of P. viticola sporangia was obtained from freshly infected grapevine leaves.

    • The assay was conducted in 96-well plates.

    • Each well contained the sporangia suspension and one of the following treatments:

      • Crude Extract (CE) at a final concentration of 100 µg/mL.

      • Undiluted Culture Filtrates (CFs).

      • Control solutions: distilled water, 0.3% DMSO, and the uninoculated culture media (CSB and MPGB).

    • The plates were incubated for 2 hours.

    • The percentage of germinated sporangia was determined by microscopic examination of at least 1200 sporangia per treatment.

2. Field Trials of Copper-Based Fungicides and Chitosan

The following is a generalized protocol based on common practices described in the cited field studies. Specific details may vary between studies.

  • Trial Design: Field trials are typically conducted in commercial vineyards with natural infection of P. viticola. A randomized complete block design is commonly used with multiple replicate plots for each treatment to ensure statistical validity.

  • Treatments:

    • Test Products: Different formulations of copper (e.g., copper hydroxide, Bordeaux mixture) or chitosan applied at specified rates and intervals.

    • Reference Product: A standard, commercially available fungicide is often included for comparison.

    • Untreated Control: Plots that receive no treatment to serve as a baseline for disease pressure.

  • Application: Treatments are applied using standard vineyard spray equipment. The timing and frequency of applications are critical and are often based on disease prediction models, weather conditions, and the phenological stage of the grapevine.

  • Disease Assessment:

    • Disease incidence (percentage of infected leaves or bunches) and severity (percentage of tissue area affected on infected leaves or bunches) are visually assessed at regular intervals.

    • The McKinney Index is often calculated, which combines incidence and severity to provide a single value for disease intensity.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine significant differences in disease levels between the different treatments and the untreated control.

Mandatory Visualizations

experimental_workflow_in_vitro cluster_preparation Formulation Preparation cluster_assay Sporangia Germination Assay A_byssoides Acremonium byssoides (strain A21) Culture Culture in CSB & MPGB media A_byssoides->Culture Filtration Filtration Culture->Filtration Extraction Solvent Extraction of Mycelium Culture->Extraction CF Culture Filtrates (CFs) Filtration->CF CE Crude Extract (CE) Extraction->CE Well_plate 96-Well Plate Incubation (2h) CF->Well_plate CE->Well_plate P_viticola Plasmopara viticola Sporangia Suspension P_viticola->Well_plate Microscopy Microscopic Examination Well_plate->Microscopy Data Germination Data (%) Microscopy->Data

In Vitro Experimental Workflow for A. byssoides Formulations

field_trial_workflow Vineyard Commercial Vineyard (Natural Infection) Design Randomized Block Design (Multiple Replicates) Vineyard->Design Treatments Treatment Groups: - Copper Formulations - Chitosan - Untreated Control Design->Treatments Application Fungicide Application (Scheduled Intervals) Treatments->Application Assessment Disease Assessment (Incidence & Severity) Application->Assessment McKinney McKinney Index Calculation Assessment->McKinney Analysis Statistical Analysis (ANOVA) McKinney->Analysis

Generalized Field Trial Workflow for Downy Mildew Control

Signaling Pathways and Logical Relationships

The precise signaling pathway by which this compound inhibits fungal growth is not yet fully elucidated in the available literature. However, the antagonistic relationship between Acremonium byssoides and Plasmopara viticola can be depicted as a logical relationship.

logical_relationship A_byssoides Acremonium byssoides (Endophytic Fungus) Metabolites Secondary Metabolites (including this compound) A_byssoides->Metabolites produces Germination Sporangia Germination Metabolites->Germination inhibits P_viticola Plasmopara viticola (Grape Downy Mildew) P_viticola->Germination undergoes Infection Grapevine Infection Germination->Infection leads to

Antagonistic Relationship of A. byssoides and P. viticola

References

Safety Operating Guide

Proper Disposal Procedures for Acremine I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Acremine I, a fungal metabolite with CAS Number 1110661-29-4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a comprehensive, publicly available Safety Data Sheet (SDS) detailing specific disposal protocols for this compound is not readily accessible, established principles of chemical waste management provide a framework for its safe handling and disposal.

This guide synthesizes general best practices for the disposal of chemical compounds of this nature, emphasizing the importance of treating this compound as a potentially hazardous substance until a definitive hazard assessment is available.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. The personal protective equipment (PPE) detailed below should be considered the minimum requirement when handling this compound.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

In the event of a spill , immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Alert: Clear the immediate area of all personnel and inform others of the spill.

  • Containment: If it is safe to do so, prevent the spread of the spill. For liquid spills, use an inert absorbent material.

  • Cleanup: Once the spill is absorbed, carefully collect the material into a designated, labeled waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. This process begins with the characterization of the waste and ends with its final disposal by a licensed waste management provider.

cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process Waste_Characterization Characterize Waste (Assume Hazardous) Segregation Segregate from Incompatible Materials Waste_Characterization->Segregation Based on Properties Containerization Package in a Labeled, Leak-Proof Container Segregation->Containerization Proper Packaging Storage Store in a Designated Hazardous Waste Area Containerization->Storage Ready for Collection Documentation Complete Hazardous Waste Manifest Storage->Documentation For Tracking Transfer Transfer to Licensed Waste Disposal Vendor Documentation->Transfer Final Disposal

Caption: this compound Disposal Workflow

Step-by-Step Disposal Procedures

Given the absence of a specific SDS, this compound waste should be managed as hazardous chemical waste.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (pipette tips, vials, etc.), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, leak-proof, and have a secure lid.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (1110661-29-4), and an indication of the associated hazards (e.g., "Potentially Toxic," "Handle with Care").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, store it away from strong oxidizing agents, acids, and bases.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available information about the waste, including the chemical name and CAS number.

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Experimental Protocols Referenced

This guidance is based on standard protocols for the management of chemical waste in a laboratory setting. Specific experimental protocols involving this compound were not cited in the creation of this disposal procedure. The primary reference for safe handling and disposal of any chemical is its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the procedures outlined here are derived from general principles of hazardous waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

It is the responsibility of the researcher and their institution to conduct a thorough risk assessment and adhere to all applicable local, state, and federal regulations for hazardous waste disposal. If a Safety Data Sheet for this compound becomes available, its specific instructions will supersede this general guidance.

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Acremine I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling chemical compounds. This document provides essential guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for Acremine I, a fungal metabolite identified as a fungi inhibitor.

This compound is a metabolite produced by the endophytic fungus Acremonium byssoides and has been shown to inhibit Plasmopara viticola, the pathogen responsible for grape downy mildew.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling chemical compounds of unknown toxicity in a laboratory setting. These recommendations are designed to minimize exposure risk and ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety glasses or gogglesMust meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hands Chemical-resistant glovesSelect glove material based on rates of diffusion and degradation.[1] Dispose of contaminated gloves after use and practice proper glove removal technique to avoid skin contact with the outer surface.[1]
Body Protective clothingA lab coat or apron should be worn.[2] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory NIOSH-approved breathing equipmentUse when there is a risk of dust generation or when working in poorly ventilated areas.[1]

Operational and Handling Plan

A systematic approach to handling this compound will minimize the risk of accidental exposure and contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe Proceed to Handling handle_chem Handle this compound in Ventilated Area don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate Complete Handling doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.